Ascorbyl palmitate

Catalog No.
S519485
CAS No.
137-66-6
M.F
C22H38O7
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbyl palmitate

CAS Number

137-66-6

Product Name

Ascorbyl palmitate

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3

InChI Key

QAQJMLQRFWZOBN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

solubility

slightly

Synonyms

Ascorbyl palmitate; Vitamin C palmitate; 6-Palmitoylascorbic acid; NSC 402451; BRN 0096552; CCRIS 3930; HSDB 418; NSC 402451; BRN0096552; CCRIS3930; HSDB418; NSC 402451; BRN-0096552; CCRIS-3930; HSDB-418

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

The exact mass of the compound Ascorbyl palmitate is 414.2618 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Core Characteristics and Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Ascorbyl palmitate is an ester formed from ascorbic acid (Vitamin C) and palmitic acid (a fatty acid). This chemical combination gives it dual functionality and distinguishes it from its components.

Property Description
Chemical Identity Ester of ascorbic acid and palmitic acid [1].
IUPAC Name This compound [2].
CAS Number 137-66-6 [2].
E-Number E 304(i) [3] [2].
Solubility Fat-soluble [1] [4].
Primary Functions Antioxidant food additive; fat-soluble source of Vitamin C [1] [4].
Key Mechanism Acts as an antioxidant, donating electrons to neutralize free radicals [4].

The synthesis of this compound can be achieved through various methods, including chemical catalysis, enzymatic synthesis, or microwave-assisted synthesis [4]. A primary goal in its production and application research is encapsulation, a process used to improve its stability and bioavailability in different formulations [4].

Safety, Toxicity, and Regulatory Status

The safety of this compound as a food additive has been extensively re-evaluated by the European Food Safety Authority (EFSA). The core principle of its safety assessment is the assumption that it fully hydrolyzes pre-systemically in the human body to ascorbic acid and palmitic acid, both of which are natural and well-understood compounds [3] [2].

The diagram below illustrates the metabolic pathway and regulatory logic for the safety assessment of this compound in food.

architecture AscorbylPalmitate This compound (E 304(i)) Hydrolysis Pre-systemic Hydrolysis AscorbylPalmitate->Hydrolysis Metabolite1 Ascorbic Acid (Vitamin C) Hydrolysis->Metabolite1 Metabolite2 Palmitic Acid (Fatty Acid) Hydrolysis->Metabolite2 SafetyConclusion Conclusion: No Safety Concern at Reported Uses and Levels Metabolite1->SafetyConclusion Exposure from additive is a fraction of adequate intake Metabolite2->SafetyConclusion Exposure from additive is <1% of intake from breast milk Intake Intake Intake->AscorbylPalmitate

Based on this metabolic pathway, EFSA concluded that there is no safety concern for the use of this compound as a food additive at the reported uses and use levels for the general population [2]. A specific assessment for infants under 16 weeks of age also concluded that the intake of its metabolites from infant formula does not raise health concerns [3].

It is crucial to distinguish between its safety when ingested in food and its effects in other contexts. Some in vitro (cell-based) studies, particularly in dermatological research, have reported that under ultraviolet B (UVB) radiation, this compound can exhibit dual behavior. While it demonstrates antioxidant properties by reducing reactive oxygen species, it may also promote UVB-induced lipid peroxidation and cytotoxicity in skin cells [5].

Exposure and Quantitative Data for Infants

EFSA's scientific opinion provides detailed exposure estimates for the most sensitive population, infants below 16 weeks of age. The table below summarizes the quantitative exposure assessment.

Population Food Category Description Exposure to this compound Equivalent Ascorbic Acid
Infants <16 weeks FC 13.1.1 (Infant Formula) High-level consumption (95th percentile) 2.6 mg/kg bw/day [3] 1.11 mg/kg bw/day [3]
Infants <16 weeks FC 13.1.5.1 (Special Medical Purposes Formula) High-level consumption (95th percentile) 26 mg/kg bw/day [3] 11.1 mg/kg bw/day [3]
  • Ascorbic Acid Contribution: The high-level intake of ascorbic acid from E 304(i) in standard infant formula represents only 2.0% to 17.7% of the statutory maximum content. Even in special formulas where the contribution is higher (20% to 177%), it is not considered a safety concern because scientific panels have concluded that available data do not allow for setting an upper intake level for vitamin C at any age [3].
  • Palmitic Acid Contribution: The palmitate released from E 304(i) in infant formula represents less than 0.1% of the natural palmitate intake from breast milk. For special infant formulae, it is still less than 1% of the intake from breast milk [3].

Experimental and Analytical Considerations

For researchers investigating this compound, the following methodological points are relevant based on EFSA's data calls and scientific literature.

  • Analytical Methods for Specifications: EFSA has requested data on the analysis of the food additive itself, particularly regarding impurities. The methods of analysis used for determining levels of toxic elements (like arsenic, lead, mercury) and residual solvents should be described in detail. This includes the principle of the method, its scope, concentration units, and validation parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) [6].
  • Toxicological Studies: While not required for the food additive risk assessment under certain conditions, toxicological studies from other fields (e.g., dermatology) exist. A typical in vitro protocol might involve treating human keratinocytes (skin cells) with this compound, followed by irradiation with UVB. Endpoints measured can include:
    • Cellular levels of reactive oxygen species (ROS) and hydrogen peroxide [5].
    • Activation of key signaling pathways (e.g., EGFR, ERK, p38, JNK) via Western blot or similar techniques [5].
    • Markers of lipid peroxidation and cell viability/cytotoxicity assays [5].

References

ascorbyl palmitate mechanism of action antioxidant

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

Ascorbyl palmitate (C₂₂H₃₈O₇) is a fat-soluble ester derived from ascorbic acid and palmitic acid [1] [2]. Its primary mechanism involves donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and free radicals.

  • Free Radical Scavenging: this compound directly donates electrons to stabilize and deactivate free radicals like the ABTS•+ cation and DPPH• radical [3] [4].
  • Lipid Peroxidation Inhibition: Its lipophilic character allows incorporation into lipid bilayers and oil-water interfaces, positioning it to intercept lipid peroxyl radicals (LOO•) and halt autocatalytic chain reactions [4].

Experimental Assessment of Antioxidant Efficacy

Standard in vitro assays quantify antioxidant activity through radical scavenging and lipid protection.

Key Methodologies and Findings
Assay/Method Key Protocol Details Measured Outcome & this compound Performance

| DPPH/ABTS Assay | • DPPH: Absorbance read at 517 nm [4]. • ABTS: Absorbance read at 734 nm [3] [4]. • Results expressed as IC₅₀ or Trolox equivalents. | Effectively scavenges free radicals. One study reported it had greater scavenging efficacy than acetylated epigallocatechin gallate (A-EGCG) [4]. | | Ferric Reducing Antioxidant Power (FRAP) | • Absorbance read at 593 nm [4]. • Expressed as µmol Trolox equivalents (TE)/mL. | Demonstrates significant reducing power, indicating capacity to donate electrons. | | Lipid Oxidation Model Systems | • β-Carotene-Linoleate: Inhibits oxidative bleaching of β-carotene; absorbance decay monitored at 470 nm [4]. • Lecithin Liposome: Reduces formation of thiobarbituric acid-reactive substances (TBARS) [4]. | Shows dose-dependent inhibition of lipid oxidation. More effective than A-EGCG in protecting mackerel mince and shrimp oil [4]. |

The experimental workflow below illustrates the key steps for evaluating antioxidant activity in lipid systems.

G A 1. Prepare Antioxidant Solution B 2. Incorporate into Lipid Model A->B D Lipid System A (β-Carotene-Linoleate) B->D E Lipid System B (Lecithin Liposome) B->E C 3. Induce Oxidation F 4. Monitor Oxidation Markers D->F E->F G 5. Quantify Antioxidant Efficacy F->G H Absorbance Decay (at 470 nm) G->H I TBARS Formation (as MDA equivalents) G->I

Comparative Performance and Stability

  • Comparative Efficacy: In food model systems, this compound demonstrated higher efficacy than Acetylated EGCG in scavenging DPPH and ABTS radicals and in preventing lipid oxidation in shrimp oil and fish mince during storage [4].
  • Stability Profile: The stability of this compound is superior to pure Ascorbic Acid but can be lower than other derivatives like Magnesium Ascorbyl Phosphate (MAP) [2]. It is susceptible to degradation under prolonged heat [2].

Pharmaceutical and Cosmetic Applications

This compound is extensively investigated for use in nano-sized drug delivery platforms [5] [6]. A key example is its role in aspasomes – a type of nanovesicle where this compound acts as both an active drug and an integral structural component of the vesicle bilayer, enhancing delivery and bioavailability [5] [6].

In topical formulations, its lipophilicity enables better penetration into the stratum corneum compared to pure ascorbic acid [2]. It is considered less irritating and effective at a neutral pH, making it easier to formulate [2].

References

ascorbyl palmitate safety profile and toxicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Regulatory Status

Ascorbyl palmitate is a fat-soluble ester formed from ascorbic acid (Vitamin C) and palmitic acid [1]. Its basic technical characteristics are summarized below.

Property Description
Chemical Name 6-O-Palmitoylascorbic acid [2]
Molecular Formula C₂₂H₃₈O₇ [2] [1]
Molecular Weight 414.539 g·mol⁻¹ [1]
Appearance White to yellowish powder [1]
Solubility Insoluble in water; soluble in oils and ethanol [2] [1]
Melting Point 116–117 °C [2] [1]

Regulatory bodies like the FDA and EFSA approve this compound for use as a food additive (E304) and in cosmetics [2] [1] [3]. The European Food Safety Authority (EFSA) concluded that there is no safety concern for its reported uses and levels in food, based on the assumption that it hydrolyzes pre-systemically into ascorbic acid and palmitic acid, both of which are well-understood by the body [3] [4].

Safety and Toxicity Assessment

The safety assessment reveals a dual nature: this compound acts as an antioxidant but may also promote adverse effects under specific conditions.

Key Findings from a Keratinocyte Study

A pivotal study on human keratinocytes (skin cells) exposed to UV-B radiation provides critical insights into the mechanism of toxicity [5]. The experimental workflow and key findings of this study are illustrated below.

G Start Start: Keratinocytes treated with This compound (AP) and exposed to UV-B ROS Reduces Reactive Oxygen Species (ROS) Start->ROS Promotes Promotes Lipid Peroxidation Start->Promotes GSH Prevents Glutathione (GSH) depletion ROS->GSH H2O2 Scavenges Hydrogen Peroxide GSH->H2O2 Inhibits Inhibits signaling pathways: • EGFR • ERK1/2 • p38 kinase H2O2->Inhibits JNK Activates c-Jun N-terminal Kinase (JNK) Promotes->JNK HNE Generates toxic lipid peroxidation end products (e.g., 4-hydroxy-2-nonenal) Promotes->HNE Cytotoxicity Leads to Cytotoxicity (Cell Death) JNK->Cytotoxicity HNE->JNK HNE->Cytotoxicity

Experimental workflow of AP effects on keratinocytes under UV-B [5]

This study demonstrates that while AP exhibits antioxidant properties by reducing reactive oxygen species and protecting certain cell signaling pathways, it simultaneously promotes UV-B-induced lipid peroxidation, which activates stress-related kinases and leads to cell death [5]. The proposed mechanism suggests that the lipid (palmitic acid) component of AP contributes to the generation of toxic oxidized lipid metabolites, which are the likely mediators of this damage [5].

Safety in Infant Formula

EFSA has specifically evaluated the safety of this compound in food for infants under 16 weeks of age [4]. The analysis concluded that the intake of ascorbic acid and palmitate from its use in infant formula at permitted levels raises no health concerns. The key exposure estimates and comparisons are shown in the table below.

Exposure Scenario Estimated AP Intake (mg/kg bw/day) Equivalent Ascorbic Acid (% of Adequate Intake) Equivalent Palmitate (% from Breastfeeding)
Standard Infant Formula (FC 13.1.1) 2.6 (high-level) 26.6% < 0.1%
Special Medical Purpose Formula (FC 13.1.5.1) 26 (high-level) 266% < 1%

The EFSA opinion notes that even the exceedance of the adequate vitamin C intake in special infant formulae is of no safety concern, as adverse effects in adults are only seen at vastly higher doses (grams per day) [4]. The palmitate exposure is negligible compared to the amount naturally ingested from breast milk [4].

Conclusion and Key Takeaways

For researchers and drug development professionals, the key takeaways are:

  • Dual Mechanism: this compound possesses documented antioxidant properties but can also promote lipid peroxidation and cytotoxicity under UV-B exposure, indicating that its effects are highly context-dependent [5].
  • Regulatory Acceptance: It is considered safe for use in food and cosmetics by major regulatory agencies based on the principle that it breaks down into safe, endogenous metabolites [3] [4].
  • Critical Consideration: The findings of cytotoxicity in a specific experimental model do not necessarily invalidate its overall safety profile but highlight the importance of considering application context, concentration, and environmental factors like UV exposure in your formulations [5].

References

ascorbyl palmitate in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ascorbyl Palmitate

This compound (AP), also known as ascorbic acid 6-palmitate, is a lipid-soluble derivative of ascorbic acid (Vitamin C) formed by esterification with palmitic acid. Its primary advantage over ascorbic acid is significantly enhanced stability, making it a valuable compound in pharmaceutical, cosmetic, and food applications where oxidative degradation is a concern. In vitro studies primarily focus on its antioxidant and pro-oxidant mechanisms, delivery system development, and biological activities, including antitumor and wound-healing effects [1] [2].

Delivery Systems and Characterization

Advanced delivery systems have been developed to overcome AP's poor aqueous solubility and enhance its bioavailability. The table below summarizes the key characteristics of these systems:

Delivery System Composition Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency Key Findings Reference
Solid Lipid Nanoparticles (SLN) Glyceryl monostearate, DDAB, Pluronic F-68 Not explicitly stated (TEM visualization confirmed formation) Not explicitly stated Not explicitly stated Not explicitly stated Cytotoxic to U2OS cancer cells at lower concentrations than free ascorbate; 3% Pluronic F-68 showed better tumor cell selectivity. [1]

| Liposomes (Co-encapsulated) | Ascorbic Acid & this compound | 161 | 0.215 | -31.7 | AA: 37% AP: 79% | Stable for 60 days under refrigeration; significant antioxidant activity; non-toxic to cells. | [3] | | Cryogels (for Wound Healing) | Oxidized Alginate (ADA), Marine Collagen (COL) | Pore size: 25 ± 7 µm (when loaded with AP) | Not Applicable | -7.36 ± 1.24 | Not explicitly stated | Promoted 97.8% wound closure in 48h in HSF migration assay; high water uptake and antimicrobial activity. | [4] |

Key Experimental Protocols

Synthesis of Solid Lipid Nanoparticles (SLNs)

Objective: To create a stable, aqueous suspension of AP for antitumor applications [1].

  • Lipid Phase: Glyceryl monostearate (50 mg), dimethyldioctadecylammonium bromide (DDAB, 5 mg), and AP (10 mg) are heated to 85°C.
  • Aqueous Phase: Pluronic F-68 (3% or 10% w/v) in water is heated to 85°C.
  • Emulsification: The aqueous phase is added to the lipid phase and the mixture is sonicated for 25 minutes at 85°C.
  • Formation: The emulsion is cooled in an ice bath to form solid nanoparticles.
In Vitro Cytotoxicity Assay (MTT)

Objective: To evaluate the cytotoxic effect of SLN-AP on cell lines [1].

  • Cell Culture: Human embryonic kidney (HEK 293) and human osteosarcoma (U2OS) cells are cultured in DMEM high glucose medium with 10% FBS.
  • Seeding: Cells are seeded in a 96-well plate (1 x 10⁴ cells/well) and left to adhere for 24 hours.
  • Treatment: Cells are treated with SLN-AP, blank SLN, free ascorbic acid (AA), or dehydroascorbic acid (DHA). Concentrations are normalized to ascorbate content.
  • Incubation & Measurement: After 24 hours, the medium is replaced with MTT solution (0.5 mg/mL). After 4 hours, the formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.
Analysis of Reactive Oxygen Species (ROS)

Objective: To determine the pro-oxidant (antitumor) or antioxidant effect of AP formulations [1].

  • Cell Culture & Treatment: U2OS cells are seeded in a black 96-well plate and treated with AA, SLN-AP, or blank SLN for 1 or 6 hours.
  • Staining: Cells are washed and incubated with 20 µM 2',7'-dichlorofluorescin diacetate (DCHF-DA) for 30 minutes.
  • Measurement: DCHF-DA is oxidized by intracellular ROS into fluorescent DCF. Fluorescence is measured, with intensity being proportional to ROS levels.
Cellular Uptake Study

Objective: To confirm the cellular internalization of nanoparticles [1].

  • Fluorescent Labeling: SLNs are synthesized by incorporating a fluorescent dye, coumarin-6, into the lipid matrix.
  • Treatment & Visualization: Cells are treated with these fluorescent SLNs and visualized over time (1h to 48h) using fluorescence microscopy. Successful uptake is indicated by the presence of green fluorescence inside the cells.

Biological Activities and Key Findings

Antioxidant and Pro-Oxidant Activity
  • Radical Formation: Electron Spin Resonance (ESR) studies confirm that AP generates the ascorbyl radical, the same intermediate produced by ascorbic acid, demonstrating its biological activity as an antioxidant [2].
  • Dual Role: Similar to ascorbic acid, AP can exhibit both antioxidant and pro-oxidant effects. The pro-oxidant activity, which induces oxidative stress selectively in tumor cells, is considered a key mechanism for its antitumor effects [1].
Antitumor Activity
  • Enhanced Cytotoxicity: SLN-AP demonstrated a cytotoxic effect on human osteosarcoma (U2OS) cells at lower concentrations compared to free ascorbic acid or its oxidized form, DHA [1].
  • Selective Targeting: The formulation with 3% Pluronic F-68 showed better selectivity for targeting the tumor cell line over the embryonic kidney cell line (HEK 293), suggesting potential for targeted therapy [1].
Wound Healing Potential
  • AAP-Loaded Cryogels: AP-enriched oxidized alginate/collagen cryogels demonstrated an impressive wound closure rate of 97.8% over 48 hours in an in vitro human skin fibroblast (HSF) migration assay [4].
  • Antimicrobial Activity: These cryogels also showed significant antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which is crucial for preventing wound infection [4].

Experimental Workflow Overview

The following diagram outlines the general workflow for developing and evaluating an this compound-loaded formulation, synthesizing the key protocols described above:

G Figure 1: General workflow for AP formulation development and in vitro evaluation. cluster_1 Formulation & Synthesis cluster_2 In Vitro Biological Evaluation Start Start: Formulation Objective F1 Select Delivery System (e.g., SLN, Liposome, Cryogel) Start->F1 F2 Synthesize using Specific Method (Hot Homogenization, Film Hydration, Cryogelation) F1->F2 F3 Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) F2->F3 B1 Cytotoxicity Assay (MTT) F3->B1 B2 Cellular Uptake Studies (Fluorescent Microscopy) B1->B2 B3 ROS Assay (DCFH-DA Probe) B2->B3 B4 Other Assays (Migration, Antimicrobial) B3->B4 A1 Data Analysis & Conclusion B4->A1

Conclusion

In vitro studies conclusively demonstrate that this compound is a biologically active derivative of vitamin C. Formulating it into advanced delivery systems like solid lipid nanoparticles, liposomes, and cryogels effectively mitigates its stability and solubility challenges. These formulations enhance its bioavailability and enable targeted biological activities, including selective cytotoxicity against tumor cells and promotion of wound healing. The provided methodologies for synthesis, cytotoxicity testing, and mechanism-of-action studies offer a robust framework for researchers to further investigate and develop AP-based therapeutic applications.

References

ascorbyl palmitate stability and degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Pathways and Influencing Factors

The core instability of ascorbyl palmitate stems from the same enol group that makes it a potent antioxidant, which is highly susceptible to oxidation [1]. This process is accelerated by several environmental factors.

  • Primary Pathway: The main route is oxidation, where the molecule loses electrons to form dehydrothis compound and other inactive compounds [1] [2].
  • Key Catalysts: Trace transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts for its oxidation [2].
  • Accelerating Factors: Oxygen, elevated temperatures, light exposure, and pH changes can all significantly increase the degradation rate [1].

Stability Data and Performance

The stability of this compound is highly dependent on its environment. The table below summarizes key stability data and experimental findings from various studies.

Factor / Condition Impact on Stability / Experimental Finding Source / Context
General Thermal Stability Melting point: 107–117°C [3]; Relatively low heat stability compared to other antioxidants [4]. Physical property measurement
Storage Stability Shelf life of 12–24 months when stored in airtight, opaque containers [3]. Manufacturer guidelines & stability studies
Photochemical Stability Encapsulation within high-amylose maize starch significantly improved retention after 6 hours of light exposure [4]. Controlled light exposure experiment
Oxidative Stability 400 ppm of AP in cottonseed and olive oil reduced peroxide and malonaldehyde formation during 28-day storage at 60°C [5]. Accelerated oxidation study in oils
Co-antioxidant Effect 4-(tridecyloxy)benzaldehyde oxime (TDBO) in microemulsions increased AP stability, likely by reducing the AP radical [2]. Co-formulation stability study
Pro-oxidant Potential Can exhibit pro-oxidant behavior at high concentrations or in the presence of metal ions [6]. Mechanistic study

Formulation Strategies to Enhance Stability

Successful stabilization of this compound in formulations involves a multi-pronged approach that addresses its main degradation pathways.

  • Leverage Nanotechnology: Processing into nanosuspensions using stabilizers like Tween 80 or decyl glucoside increases saturation solubility and can improve chemical stability [4].
  • Utilize Protective Carriers: Forming inclusion complexes (ICs) with high-amylose maize starch creates a V-type crystalline structure that shields this compound from heat, light, and oxygen [4].
  • Employ Antioxidant Synergies: Combining with co-antioxidants creates a synergistic, regenerative network. Vitamin E (tocopherol) is regenerated by this compound, while lipophilic oximes like TDBO can directly scavenge radicals and possibly reduce the this compound radical back to its active state [2] [5] [6].
  • Apply Chelating Agents: Adding metal chelators like ethylenediaminetetraacetic acid (EDTA) is crucial to sequester trace metal ions and prevent catalytic oxidation [2] [6].
  • Optimize Delivery Systems: Incorporating into lipid-based systems like microemulsions, aspasomes, or other nanocarriers provides a protective microenvironment, enhances stability, and improves delivery [1] [2].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for two key experiments cited in the search results, which you can adapt for your own research.

Assessing Stability in Microemulsions with a Co-antioxidant [2]

This protocol evaluates how a co-antioxidant (TDBO) influences the stability of this compound in a microemulsion under accelerated conditions.

  • Formulation Preparation: Prepare oil-dispersed-in-water (o/w) microemulsions. Use a system like Miglyol 812 (lipophilic phase), Labrasol (surfactant), Plurol Oleique (cosurfactant), and water.
  • Incorporation of Actives: Dissolve this compound (e.g., 1% w/w) and the co-antioxidant TDBO (at a specific molar ratio, e.g., AP/TDBO = 10:1) into the surfactant (Labrasol) using ultrasonic agitation for 60 minutes. Then, add the remaining components; microemulsions form spontaneously upon gentle mixing.
  • Accelerated Stability Testing: Place the prepared microemulsions in sealed containers and store them in a thermostated oven at an elevated temperature (e.g., 40°C or 60°C).
  • Sampling and Analysis: Withdraw samples at predetermined time intervals (e.g., 0, 7, 14, 21, 28 days). Analyze the remaining this compound content using a validated HPLC method. Compare the degradation kinetics of AP with and without the co-antioxidant.
Evaluating Protective Encapsulation via Starch Inclusion Complexes [4]

This method details the formation of inclusion complexes (ICs) with high-amylose maize starch (HAMS) and the testing of the encapsulated this compound's stability.

  • Complex Formation - Alkaline Method: Pre-dissolve HAMS in an alkaline solution (e.g., NaOH). Then, add this compound (dissolved in a suitable solvent like DMSO) to the starch solution under vigorous stirring. Pre-dissolving HAMS at high temperatures (90–121°C) can enhance complexation.
  • Precipitation and Drying: Adjust the pH to neutralize the solution, precipitating the amylose-ascorbyl palmitate ICs. Recover the complexes by centrifugation or filtration, wash, and dry (e.g., freeze-drying).
  • Characterization of ICs: Confirm successful complex formation using X-ray Diffraction (XRD) to detect V-type crystalline structures and Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tp) and enthalpy (ΔH) of the complexes.
  • Stability Testing: Subject the ICs and free this compound to stress conditions. For thermal stability, heat aqueous dispersions at 90°C for 6 hours. For photochemical stability, expose samples to UV light for 6-12 hours. For oxidative stability, treat with hydrogen peroxide (H₂O₂) for 1 hour.
  • Analysis of Protection: Measure the percentage of this compound retained after stress using HPLC or by assessing its remaining antioxidant activity. The encapsulated form should show significantly higher retention.

The experimental workflow for creating and testing starch inclusion complexes is summarized below.

G Start HAMS & this compound Step1 Dissolve Starch (Alkaline Solution/Heat) Start->Step1 Step2 Add this compound & Form Complex Step1->Step2 Step3 Precipitate, Wash, & Dry Complexes Step2->Step3 Step4 Characterize (XRD, DSC) Step3->Step4 Step5 Apply Stress (Heat, Light, H₂O₂) Step4->Step5 Step6 Analyze Guest Retention (HPLC, Antioxidant Assay) Step5->Step6

Workflow for Starch Inclusion Complex Experiment

References

phase diagram of ascorbyl palmitate water system

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Phase Behavior with PEG 400

A 2012 study in Colloids and Surfaces B: Biointerfaces specifically investigated the phase behavior of the ascorbyl palmitate (Asc16)–polyethyleneglycol 400 (PEG 400)–water system [1] [2]. The key findings on the identified mesophases are summarized below.

Phase / State Structure / Characteristics Conditions of Formation
Cubic Mesophase A non-lamellar, likely viscous isotropic phase [1] [2] Detected in certain regions of the phase diagram; its domain shifts with PEG content [1] [2].
Lamellar Mesophases Two (probably three) layered structures with alternating surfactant and solvent layers [1] [2] Detected in different regions of the phase diagram [1] [2].
Hydrated Crystals Asc16 • 2.6 H₂O [1] [2] Forms when sufficient water is present [1] [2].
Anhydrous Crystals Mixture with hydrated crystals [1] [2] Forms when the proportion of water is lower than that required for full hydration [1] [2].
Waxy Crystals Hydrocarbon bilayers are melted, but polar bilayers remain rigid [1] [2] Formed upon heating the hydrated/anhydrous crystal mixture [1] [2].

Effect of PEG 400: The study found that adding PEG 400 to the system systematically shifts the boundaries of the liquid crystalline domains to lower temperatures and lower surfactant concentrations [1] [2]. Specifically, at PEG 400 concentrations ≥50%, the domain of the cubic mesophase shifts to lower surfactant concentrations compared to water-rich systems [1] [2].

Detailed Experimental Methodology

The following workflow outlines the key experimental procedures from the study. Please note that specific equipment models and detailed sample preparation formulas are not provided in the available sources.

start Start: Sample Preparation step1 Prepare this compound (Asc16) in PEG 400-Water Mixtures start->step1 step2 Systematic Variation of: • Asc16 weight fraction (0.05 to 1.0) • PEG 400 proportion (0%, 25%, 50%, 75%) step1->step2 step3 Analysis Technique 1: Differential Scanning Calorimetry (DSC) step2->step3 step4 Analysis Technique 2: Polarizing Microscopy (PM) step2->step4 step5 Phase Identification & Phase Diagram Construction step3->step5 step4->step5

Finding More Specialized Data

The phase diagram of a surfactant system is highly specific to its components and conditions. The study located is for a ternary system, which is more complex than the binary system you initially inquired about.

To find a dedicated phase diagram for the this compound-water system, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys, which are designed for deep chemical and pharmaceutical data retrieval.
  • Use Precise Search Terms: Try searching scientific literature with terms like "This compound water binary phase diagram" or "Asc16 phase behavior surfactant" to target more fundamental studies.

References

Solubility of Ascorbyl Palmitate in Organic Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Solubility Notes / Context
DMSO Soluble (Slightly) [1] Preferred solvent for enzymatic synthesis [2]
Methanol Sparingly Soluble [1] -
Ethanol Slightly Soluble [3] Described as "slightly soluble in alcohol" [3]
Chloroform Insoluble [3] -
Ether Insoluble [3] -

Experimental Context and Methodologies

The solubility data is largely derived from experimental work focused on the synthesis and formulation of ascorbyl palmitate.

  • Synthesis in DMSO: Much of the data comes from research on enzymatic synthesis. One protocol specifies using DMSO as the organic solvent system for the esterification of ascorbic acid and palmitic acid, confirming its effectiveness as a reaction medium [2].
  • Formulation Processing: To overcome stability challenges, this compound is often processed into nanosuspensions. One method involves high-pressure homogenization using stabilizers like polysorbate 80 (Tween 80) or sodium dodecyl sulfate to form uniform nanosuspensions in an aqueous system [4]. Another advanced delivery platform uses this compound itself as a structural component to form lipid-based nanocarriers called "aspasomes" [3].

The diagram below illustrates the primary experimental pathways that utilize these solubility properties.

G cluster_synthesis Synthesis & Solubility cluster_formulation Formulation Strategies This compound This compound DMSO Solvent DMSO Solvent This compound->DMSO Solvent  Soluble Enzymatic Esterification Enzymatic Esterification DMSO Solvent->Enzymatic Esterification This compound Product This compound Product Enzymatic Esterification->this compound Product Nanosuspension Nanosuspension This compound Product->Nanosuspension  For Stability Aspasomes Aspasomes This compound Product->Aspasomes  As Component Aqueous System Aqueous System Nanosuspersion Nanosuspersion Aqueous System->Nanosuspersion This compound (Lipid) This compound (Lipid) This compound (Lipid)->Aspasomes

Key Insights for Research and Development

  • DMSO as Primary Solvent: For laboratory-scale synthesis and reactions, DMSO is a well-established and effective organic solvent for this compound [2] [1].
  • Formulation Overcomes Limitations: While its solubility in other common organic solvents is limited, advanced formulation strategies like nanosuspensions and aspasomes effectively deliver this compound in final products, enhancing its stability and bioavailability [4] [3].

References

Comprehensive Application Notes and Protocols for Ascorbyl Palmitate Liposomes (Aspasomes): Formulation, Characterization, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Significance

Ascorbyl palmitate-based vesicles, commonly known as aspasomes, represent an advanced category of multifunctional nanocarriers that combine the therapeutic benefits of antioxidant compounds with enhanced drug delivery capabilities. These specialized lipid-based vesicles are composed primarily of This compound (AP), a lipophilic ester derivative of ascorbic acid (Vitamin C), combined with membrane-stabilizing components such as cholesterol and charge-inducing lipids. Aspasomes constitute a significant advancement in nanomedicine due to their inherent antioxidant activity, which is maintained even after the formation of the vesicular structure [1]. This unique characteristic provides aspasomes with a dual functionality: serving as effective drug delivery systems while simultaneously combating oxidative stress, which is implicated in numerous pathological conditions including inflammatory diseases, cancer, and degenerative disorders [2].

The fundamental advantage of aspasomes over conventional liposomes lies in their compositional biology. Unlike traditional liposomes that utilize phospholipids as their primary building blocks, aspasomes incorporate this compound as the main vesicle-forming material, resulting in a structure that retains the radical-scavenging potency of the ascorbyl moiety while gaining the delivery advantages of nanocarriers [1]. This combination addresses a critical limitation of native ascorbic acid—its poor stability in aqueous environments—while simultaneously enhancing its bioavailability and tissue penetration [2]. Additionally, the unique surface characteristics and membrane properties of aspasomes contribute to their enhanced permeability across biological barriers, as demonstrated in transdermal delivery studies where aspasomes significantly improved skin permeation of encapsulated drugs compared to conventional formulations [1] [3].

Formulation Composition and Rationale

Core Components and Their Functions

The formulation of aspasomes requires precise combination of specific components in optimized ratios to achieve stable, functional vesicles with desired characteristics. The primary bilayer-forming agent is this compound, which serves as both a structural element and an active therapeutic component. The sterol component (typically cholesterol) provides membrane stability and rigidity, while charged lipids (such as dicetyl phosphate) impart surface charge that prevents vesicle aggregation through electrostatic repulsion [1].

Table 1: Core Components of Aspasome Formulations

Component Functional Role Concentration Range Impact on Vesicle Properties
This compound Primary vesicle-forming material; provides antioxidant activity 40-60 mol% Determines fundamental bilayer structure; contributes antioxidant properties
Cholesterol Membrane stabilizer; reduces fluidity and increases rigidity 18-72 mol% Enhances vesicle stability; modulates membrane permeability
Dicetyl Phosphate Charge inducer; provides negative surface charge 5-15 mol% Prevents vesicle aggregation; enhances colloidal stability

The compositional flexibility of aspasomes allows researchers to tailor vesicle properties for specific applications. For instance, variations in cholesterol content significantly impact both membrane rigidity and drug release kinetics, with studies indicating that approximately 45 mol% cholesterol provides optimal retardation of drug release [1]. This compositional tuning capability makes aspasomes adaptable for various therapeutic needs, from rapid drug delivery to sustained release applications.

Composition-Property Relationships

The relationship between aspasome composition and their functional characteristics follows predictable patterns that can be leveraged in formulation design. Higher cholesterol content generally correlates with increased membrane rigidity, which typically results in reduced drug permeability and more sustained release profiles. However, this relationship is not strictly linear, as demonstrated by the non-monotonic effect of cholesterol on drug release rates, with maximal release retardation observed at approximately 45 mol% cholesterol [1]. The surface charge of aspasomes, primarily controlled by the content of charged lipids like dicetyl phosphate, plays a crucial role in determining their colloidal stability and interaction with biological membranes. Highly negative zeta potential values (typically below -30 mV) contribute to stability through electrostatic repulsion between vesicles, preventing aggregation and fusion during storage [3].

Preparation Methods and Experimental Protocols

Thin-Film Hydration Technique with Sonication

The thin-film hydration method represents the most widely employed and reliable technique for aspasome preparation, providing consistent vesicle formation with controllable size distribution. This section details a standardized protocol adapted from multiple research sources [1] [4] [3]:

  • Step 1: Lipid Mixture Preparation Accurately weigh this compound, cholesterol, and dicetyl phosphate in the desired molar ratio (typically 45:45:10 mol% for basic formulations). Dissolve the lipid mixture in a 3:7 (v/v) methanol-chloroform solvent system in a round-bottom flask. The total lipid concentration should typically range between 10-50 mg/mL to ensure proper film formation and hydration.

  • Step 2: Thin Film Formation Evaporate the organic solvent using a rotary evaporator under reduced pressure (200-300 mbar) at a temperature of 35-45°C. Maintain rotation at approximately 100 rpm to ensure uniform film deposition on the flask walls. Continue evaporation until a thin, uniform lipid film forms. Further dry the film under high vacuum (5-10 mbar) for 4-6 hours or overnight to ensure complete solvent removal.

  • Step 3: Film Hydration Hydrate the lipid film with an aqueous phase pre-heated to a temperature above the phase transition temperature of the lipid components (typically 10°C above the highest Tm). For this compound-based systems, hydration at 50-60°C is generally effective. Use buffer solutions (typically phosphate buffer saline, pH 7.4) containing the drug to be encapsulated for hydrophilic compounds, or hydrate with plain buffer if the active compound will be incorporated later. Maintain the hydration temperature for 45-60 minutes with occasional vigorous shaking and brief sonication (30-second bursts in a bath sonicator) to facilitate complete film detachment and vesicle formation.

  • Step 4: Size Reduction Subject the resulting multilamellar vesicle (MLV) dispersion to probe sonication on ice using a high-intensity ultrasonic disruptor (e.g., 15 minutes total with 10-second on/off intervals at 40% amplitude for 1 mL of dispersion). Alternatively, extrude the MLV dispersion through polycarbonate membranes of decreasing pore sizes (typically 400 nm, 200 nm, and finally 100 nm) using a liposome extruder to obtain small unilamellar vesicles (SUVs) with narrow size distribution.

  • Step 5: Purification and Storage Separate unencapsulated drug molecules using dialysis, gel filtration chromatography, or centrifugation. Store the final aspasome preparation in sealed containers under inert gas (nitrogen or argon) atmosphere at 4°C to prevent oxidation and ensure stability.

G Start Begin Aspasome Preparation LipidMixing Dissolve lipids in chloroform:methanol (7:3) Start->LipidMixing FilmFormation Rotary evaporation to form thin lipid film LipidMixing->FilmFormation Hydration Hydrate with aqueous buffer at temperature above Tm FilmFormation->Hydration SizeReduction Size reduction by sonication or extrusion Hydration->SizeReduction Purification Purify to remove unencapsulated drug SizeReduction->Purification Storage Store under inert gas at 4°C Purification->Storage

Diagram 1: Aspasome preparation workflow using the thin-film hydration method

Critical Process Parameters and Optimization

Successful preparation of aspasomes with reproducible characteristics requires careful attention to critical process parameters that significantly impact the final product attributes. The hydration temperature must be carefully controlled to remain above the phase transition temperature (Tm) of the lipid components to ensure proper bilayer fluidity and vesicle formation. For this compound-based systems, this typically requires temperatures of 50-60°C. The ionic strength and pH of the hydration medium significantly influence vesicle characteristics, with neutral pH and physiological ionic strength generally providing optimal results. The sonication parameters (time, amplitude, and pulse intervals) must be optimized to achieve the desired size distribution while minimizing degradation of the lipid components. Studies have shown that extrusion techniques generally produce more uniform size distributions compared to sonication, with 10-15 passes through polycarbonate membranes typically required for homogenization [4].

Performance Characterization and Quality Control

Physicochemical Characterization

Comprehensive characterization of aspasomes is essential to ensure their quality, stability, and performance. The following parameters should be routinely evaluated for any aspasome formulation:

Table 2: Essential Characterization Parameters for Aspasome Formulations

Parameter Analytical Method Target Specifications Significance
Size Distribution Dynamic Light Scattering (DLS) 100-200 nm (depending on application) Influences tissue penetration and cellular uptake
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) <0.3 Indicates homogeneity of vesicle population
Zeta Potential Electrophoretic Light Scattering <-30 mV (for anionic aspasomes) Predicts colloidal stability; higher magnitude prevents aggregation
Entrapment Efficiency Ultracentrifugation/Size Exclusion Chromatography with HPLC/UV analysis >70% (application-dependent) Determines drug loading capacity and formulation efficiency
Vesicle Morphology Transmission Electron Microscopy (TEM) Spherical, unilamellar structure Confirms vesicle formation and structural integrity

Rigorous characterization provides critical insights into the structural integrity of aspasomes and their potential in vivo performance. For instance, size measurements not only affect stability but also influence biological distribution, with vesicles in the 100-200 nm range demonstrating optimal balance between circulation time and tissue penetration [5] [3]. Zeta potential values below -30 mV typically indicate sufficient electrostatic repulsion to prevent aggregation during storage, contributing to long-term stability [3].

Stability and Functional Assessment

Beyond basic physicochemical characterization, aspasomes must be evaluated for their storage stability and functional performance under conditions mimicking their intended application. Stability studies should monitor changes in size, PDI, zeta potential, and entrapment efficiency over time under various storage conditions (typically 4°C, 25°C, and 37°C). Additionally, the antioxidant capacity of aspasomes represents a critical quality attribute that differentiates them from conventional liposomes. This can be evaluated using the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay, where the reduction in absorbance at 517 nm after addition of aspasome dispersion provides a quantitative measure of antioxidant activity [1]. Studies have confirmed that the radical-scavenging potency of the ascorbyl moiety is retained after vesicle formation, with aspasomes demonstrating superior antioxidant activity compared to free ascorbic acid in protection against quinolinic acid-induced lipoperoxidation in human blood models [1].

The drug release kinetics from aspasomes represent another critical performance parameter, typically evaluated using dialysis methods under sink conditions. The release profile follows a biphasic pattern characterized by an initial burst release followed by a sustained release phase. The cholesterol content significantly influences release rates, with optimal retardation observed at approximately 45 mol% cholesterol [1]. For transdermal applications, skin permeation studies using Franz diffusion cells with excised animal or human skin provide essential data on delivery efficiency, with aspasomes consistently demonstrating enhanced permeation compared to conventional formulations [1] [3].

Therapeutic Applications and Efficacy Evidence

Proven Applications and Clinical Evidence

Aspasomes have demonstrated significant potential across multiple therapeutic areas, with particularly strong evidence supporting their application in dermatological conditions and enhanced drug delivery. The table below summarizes key application areas and their documented outcomes:

Table 3: Therapeutic Applications of Aspasome Formulations

Application Area Encapsulated Agent Key Findings Reference
Acne Treatment Quercetin 77.9% reduction in inflammatory lesions; 55.3% reduction in total lesions; enhanced antibacterial activity against P. acnes [3]
Transdermal Drug Delivery Azidothymidine (AZT) Significantly enhanced skin permeation compared to aqueous dispersion or drug solution [1]
Antioxidant Therapy Native antioxidant activity Superior protection against quinolinic acid-induced lipoperoxidation compared to ascorbic acid [1]
Cosmetic Applications Various active compounds Enhanced skin deposition (up to 40%); improved stability of oxidatively unstable compounds [2] [3]

The clinical efficacy of aspasomes has been demonstrated in an exploratory trial involving 20 acne patients (14 females, 6 males), where quercetin-loaded aspasomes produced dramatic reductions in inflammatory lesions (77.9%) and more modest but significant reduction in comedones (11.8%) and total lesions (55.3%) over the treatment period [3]. This study also confirmed the favorable safety profile of aspasomes, with no significant adverse effects reported and in vitro assays demonstrating safety on skin fibroblastic cells (3T3 CCL92 cell lines) [3].

Mechanism of Action and Enhanced Efficacy

The superior performance of aspasomes in various applications stems from multiple mechanistic advantages over conventional formulations. Their enhanced skin permeation appears to result from both the vesicular structure that facilitates drug partitioning into the skin layers and the permeation-enhancing properties of this compound itself [1]. Additionally, the inherent antioxidant activity of the vesicle structure provides complementary therapeutic effects that enhance the activity of encapsulated drugs, particularly in inflammatory conditions where oxidative stress plays a pathogenic role [2]. The antibacterial enhancement observed with quercetin-loaded aspasomes against Propionibacterium acnes (approximately double the zone of inhibition compared to free quercetin) likely results from improved interaction with bacterial membranes and potentially synergistic effects between the this compound bilayer and the encapsulated antimicrobial agent [3].

G AP This compound Aspasome Aspasome Formation AP->Aspasome MOA Mechanisms of Action Aspasome->MOA Permeation Enhanced Skin Permeation MOA->Permeation Antioxidant Antioxidant Protection MOA->Antioxidant Antibacterial Antibacterial Enhancement MOA->Antibacterial Therapeutic Therapeutic Outcomes Permeation->Therapeutic Antioxidant->Therapeutic Antibacterial->Therapeutic

Diagram 2: Mechanism of action and therapeutic outcomes of aspasomes

Protocol Variations and Scaling Considerations

Alternative Preparation Methods

While the thin-film hydration method represents the gold standard for laboratory-scale aspasome preparation, several alternative techniques offer advantages for specific applications or scaling considerations. The proliposome method provides a simpler approach with direct hydration of lipid-coated microparticles, though it may suffer from poorer reproducibility with small quantities [4]. For heat-sensitive compounds, ethanol injection methods offer a milder alternative, where lipid solutions in ethanol are rapidly injected into aqueous media, promoting spontaneous vesicle formation. However, this technique may result in heterogeneous size distributions requiring additional processing steps. Each method presents distinct trade-offs in terms of encapsulation efficiency, reproducibility, scalability, and processing conditions, allowing researchers to select the most appropriate technique based on their specific requirements and available resources [4].

Scaling Considerations and Industrial Translation

The transition from laboratory-scale preparation to industrial production of aspasomes introduces several critical considerations. Lipid loss during manufacturing represents a significant challenge, with studies indicating that resuspension steps alone can account for up to 50% lipid loss under seemingly rigorous procedures, while extrusion typically results in 10-20% losses [6]. These losses must be carefully characterized and minimized through process optimization. Fortunately, even conditions with substantial lipid loss do not appear to significantly alter the target membrane composition as long as the lipid mixture remains below the cholesterol solubility limit [6]. Implementation of quality-by-design principles, with careful attention to critical process parameters and their impact on critical quality attributes, provides a systematic approach to ensuring consistent product quality during scale-up. Monitoring and control of extrusion parameters, hydration conditions, and purification processes become increasingly important as batch sizes increase, with in-process controls essential for detecting and correcting deviations in real time.

Conclusion

Aspasomes represent a versatile and highly promising platform for enhanced drug delivery with built-in antioxidant functionality. Their unique composition, centered around this compound as the primary vesicle-forming material, provides distinct advantages over conventional liposomes, particularly for applications involving oxidative stress or requiring enhanced permeation across biological barriers. The standardized protocols and characterization methods outlined in these application notes provide researchers with a solid foundation for developing and optimizing aspasome formulations tailored to specific therapeutic needs. As research in this field continues to evolve, aspasomes hold significant potential for addressing challenging delivery problems across multiple therapeutic areas, from dermatology to oncology and beyond.

References

Comprehensive Application Notes and Protocols: Ascorbyl Palmitate-Loaded Solid Lipid Nanoparticles (SLN-AP) for Pharmaceutical and Cosmetic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Ascorbyl palmitate (AP), a lipid-soluble derivative of ascorbic acid, has gained significant attention in pharmaceutical and cosmetic applications due to its enhanced stability compared to native ascorbic acid while retaining potent antioxidant properties. However, the therapeutic potential of AP is limited by its poor aqueous solubility and challenges associated with its delivery to target tissues. Solid lipid nanoparticles (SLNs) have emerged as an advanced delivery system that can overcome these limitations by encapsulating AP within a biocompatible lipid matrix, thereby improving its stability, bioavailability, and targeted delivery.

The fundamental structure of SLNs consists of a solid lipid core that remains solid at both room and body temperatures, stabilized by surface-active agents. This unique architecture provides several advantages for AP delivery, including protection against degradation, controlled release kinetics, and the ability to penetrate biological barriers. Research has demonstrated that SLN-AP formulations exhibit significantly enhanced stability compared to free AP, particularly in aqueous environments where conventional ascorbate forms rapidly degrade [1]. Furthermore, the nanoscale size of these particles (typically 10-1000 nm) enables improved cellular uptake and tissue penetration, making them particularly valuable for dermal applications and targeted cancer therapy [2] [1].

The antioxidant mechanism of AP involves scavenging free radicals and protecting lipids from peroxidation, with studies showing that AP may be more effective than water-soluble vitamin C in protecting lipid structures due to its increased partitioning into lipid-rich environments [3]. When incorporated into SLNs, this activity is preserved while addressing the compound's inherent delivery challenges, creating a synergistic system that combines the benefits of lipid nanotechnology with the therapeutic potential of vitamin C derivatives.

Composition and Formulation Design

Lipid Component Selection

The lipid matrix forms the structural foundation of SLNs and critically influences their drug loading capacity, release characteristics, and stability profile. For AP-loaded SLNs, the selection of appropriate lipids is based on their compatibility with AP, melting behavior, crystallinity, and regulatory status. Based on comprehensive studies, the following lipids have been identified as optimal for SLN-AP formulations:

Table 1: Lipid Components for SLN-AP Formulations

Lipid Category Specific Examples Melting Point Compatibility with AP Key Properties
Acylglycerols Glyceryl monostearate (GMS) 55-65°C High Forms stable crystalline lattice with high entrapment efficiency
Glyceryl behenate (Compritol) 65-77°C Moderate-High Provides sustained release profile
Fatty Acids Stearic acid 69-72°C High Suitable for ion pairing with charged molecules
Palmitic acid 62-67°C High Structural similarity to AP enhances compatibility
Triglycerides Tristearin 72-75°C Moderate Creates highly ordered crystal structure
Tripalmitin 66-68°C Moderate Balanced between loading capacity and release rate

Glyceryl monostearate (GMS) has been identified as particularly effective for SLN-AP formulations, demonstrating high encapsulation efficiency (approximately 100% in some studies) and forming stable nanoparticles with AP [1]. The structural similarity between the fatty acid chains in GMS and the palmitic acid moiety in AP promotes molecular compatibility, enhancing drug loading and stability. The melting point of selected lipids should be above 40°C to ensure solid state at both room temperature and body temperature, providing structural integrity while preventing premature melting during storage or application [2].

Surfactant Systems

Surfactants play a critical role in stabilizing the lipid-water interface, controlling particle size, and preventing aggregation. The selection of surfactants depends on their HLB value, molecular structure, and regulatory acceptance. For SLN-AP systems, both ionic and non-ionic surfactants have been successfully employed:

Table 2: Surfactant Systems for SLN-AP Formulations

Surfactant Category Specific Examples Concentration Range Function Impact on SLN-AP Properties
Non-ionic Pluronic F-68 3-10% Stabilizer, steric hindrance Reduces particle size, enhances stability, concentration-dependent cytotoxicity
Poloxamer 188 1-5% Stabilizer Improves circulation time, reduces protein adsorption
Ionic Dimethyldioctadecylammonium bromide (DDAB) 0.1-1% Cationic charge provider Enhances cellular uptake, provides positive zeta potential
Stearylamine 0.5-2% Cationic lipid Promotes interaction with negatively charged cell membranes
Combination Systems Pluronic F-68 + DDAB Variable Dual stabilization Provides both steric and electrostatic stabilization

Studies have demonstrated that the concentration of Pluronic F-68 significantly influences the biological behavior of SLN-AP formulations. Specifically, 3% Pluronic F-68 showed better selectivity for targeting tumor cells compared to 10% concentration, which exhibited higher intrinsic cytotoxicity [1]. This concentration-dependent effect highlights the importance of surfactant optimization in formulation design.

This compound Specifications

AP serves as both an active pharmaceutical ingredient and a functional component in SLN formulations. Key specifications for AP include:

  • Chemical Name: Ascorbyl-6-palmitate or Palmitoyl-L-ascorbic acid
  • Molecular Formula: C22H38O7
  • Molecular Weight: 414.53 g/mol
  • CAS Number: 137-66-6
  • Purity: Pharmaceutical grade (>98%)
  • Solubility: Lipid-soluble, insoluble in water
  • Effective pH Range: Up to pH 6 [3]

The ester linkage between ascorbic acid and palmitic acid provides AP with its lipophilic character while maintaining the antioxidant activity of vitamin C. This molecular structure allows AP to incorporate efficiently into the lipid matrix of SLNs, with typical loading capacities ranging from 5-20% (w/w) relative to the lipid phase [1].

Formulation Protocols and Methods

Hot Homogenization-Ultrasonication Method

The hot homogenization-ultrasonication protocol represents one of the most widely used and effective methods for SLN-AP preparation, combining high-temperature processing with mechanical energy input to form nanoscale particles with narrow size distribution.

Materials and Equipment:
  • Glyceryl monostearate (GMS) - 50 mg
  • Dimethyldioctadecylammonium bromide (DDAB) - 5 mg
  • This compound (AP) - 10 mg
  • Pluronic F-68 solution (3% or 10% w/v) - 5 mL
  • Heated water bath with temperature control (±1°C)
  • Ultrasonic processor with probe (e.g., 200-500 W capacity)
  • Ice bath for rapid cooling
  • Zetasizer for particle characterization [1]
Step-by-Step Protocol:
  • Lipid Phase Preparation: Weigh accurately GMS (50 mg), DDAB (5 mg), and AP (10 mg). Combine these components in a suitable container and heat to 85±2°C using a water bath, maintaining this temperature for 5-10 minutes until a clear, homogeneous melt is obtained. The temperature should be maintained above the melting point of all lipid components throughout this process.

  • Aqueous Phase Preparation: Dissolve Pluronic F-68 in ultrapure water to achieve the desired concentration (3% or 10% w/v). Heat this solution to 85±2°C in a separate container, ensuring temperature matching with the lipid phase to prevent premature crystallization.

  • Pre-emulsion Formation: Add the heated aqueous phase to the molten lipid phase while maintaining temperature at 85±2°C. Use a high-shear mixer (≈10,000 rpm) for 2-3 minutes to form a coarse pre-emulsion. The ratio of aqueous to lipid phase is typically 1:1 (v/w) at this stage.

  • Ultrasonication: Transfer the pre-emulsion to a suitable container and subject to probe ultrasonication for 25 minutes while maintaining temperature at 85±2°C. Use pulsed mode (e.g., 5 seconds on, 2 seconds off) to minimize heat buildup and degradation. Adjust the amplitude based on the specific ultrasonic equipment, typically 60-80% of maximum power.

  • Cooling and Solidification: Immediately transfer the nanoemulsion to an ice bath (0-4°C) with gentle stirring for 30-60 minutes to facilitate lipid recrystallization and SLN formation. The cooling rate significantly influences the polymorphic behavior of lipids and subsequent drug encapsulation.

  • Storage: Store the final SLN-AP dispersion at 4°C protected from light. For long-term storage, lyophilization may be considered with appropriate cryoprotectants [1].

The following workflow diagram illustrates the complete SLN-AP preparation process:

G A Weigh Lipid Components (GMS, DDAB, AP) B Heat to 85°C Until Clear Melt Forms A->B E Combine Phases & Pre-emulsify (High-Shear Mixing) B->E C Prepare Aqueous Phase (Pluronic F-68 in Water) D Heat to 85°C C->D D->E F Probe Ultrasonication (25 min at 85°C) E->F G Rapid Cooling in Ice Bath (0-4°C for 30-60 min) F->G H SLN-AP Dispersion (Store at 4°C) G->H

Alternative Preparation Methods

While the hot homogenization-ultrasonication method is widely used, several alternative techniques offer specific advantages for particular applications:

3.2.1 High-Pressure Homogenization

This method utilizes high-pressure systems (500-1500 bar) to achieve particle size reduction through shear stress and cavitation forces. The process can be performed at elevated temperatures (hot homogenization) or below lipid melting points (cold homogenization). Hot high-pressure homogenization typically yields smaller particle sizes (100-200 nm) with narrow polydispersity, while cold homogenization minimizes thermal exposure for temperature-sensitive compounds [4].

3.2.2 Solvent Evaporation/Emulsification

This technique involves dissolving the lipid and AP in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate), emulsifying this solution in an aqueous surfactant phase, and subsequently removing the solvent by evaporation or extraction. This method operates at lower temperatures, reducing thermal degradation risks, but requires careful solvent removal to meet regulatory requirements [4].

Characterization and Quality Control Protocols

Physicochemical Characterization

Comprehensive characterization of SLN-AP is essential for quality assurance, batch-to-batch consistency, and correlation of properties with performance. The following parameters should be evaluated for each formulation batch:

Table 3: Physicochemical Characterization Parameters for SLN-AP

Parameter Analytical Method Target Specification Significance
Particle Size Dynamic Light Scattering (DLS) 100-200 nm Influences cellular uptake, stability, and tissue penetration
Polydispersity Index (PDI) DLS, Multiple Angle DLS <0.3 Indicates size distribution homogeneity
Zeta Potential Electrophoretic Light Scattering ±20-40 mV Predicts physical stability; higher magnitude indicates better stability
Encapsulation Efficiency Ultracentrifugation/HPLC >85% Measures AP successfully incorporated into SLNs
Morphology Transmission Electron Microscopy (TEM) Spherical, uniform Visual confirmation of size and shape
Crystallinity Differential Scanning Calorimetry (DSC) Specific polymorphic form Affects drug release and stability
4.1.1 Particle Size and Zeta Potential Analysis Protocol:
  • Sample Preparation: Dilute SLN-AP dispersion with purified water (1:100 v/v) to achieve optimal scattering intensity. Ensure the conductivity is <1 mS/cm for zeta potential measurements.
  • Measurement Conditions: Maintain temperature at 25°C with equilibrium time of 2 minutes. Perform measurements in triplicate.
  • Data Analysis: Report particle size as Z-average diameter and polydispersity index (PDI) from cumulants analysis. For zeta potential, report the mean value derived from electrophoretic mobility using the Smoluchowski approximation.
  • Quality Criteria: Acceptable batches should demonstrate Z-average between 100-200 nm, PDI <0.3, and zeta potential magnitude >|20| mV [1].
4.1.2 Encapsulation Efficiency Determination:
  • Separation Method: Transfer 1 mL of SLN-AP dispersion to ultracentrifuge tubes. Centrifuge at 20,000 × g for 30 minutes at 4°C to separate free AP from encapsulated AP.
  • Analysis of Free AP: Carefully collect the supernatant and analyze AP content using validated HPLC method: C18 column (250 × 4.6 mm, 5 μm), mobile phase methanol:water (80:20 v/v) with 0.1% phosphoric acid, flow rate 1.0 mL/min, detection at 245 nm.
  • Calculation: Encapsulation Efficiency (%) = (Total AP - Free AP) / Total AP × 100 Total AP content is determined by dissolving an uncentrifuged sample in methanol [1].
In Vitro Performance Evaluation
4.2.1 Cellular Uptake Assessment Protocol:

The evaluation of cellular uptake is critical for confirming the delivery potential of SLN-AP formulations.

Materials and Equipment:

  • Coumarin-6 fluorescent marker
  • Cell lines relevant to application (e.g., U2OS for cancer, HEK 293 for normal cells)
  • Fluorescence microscope with appropriate filters
  • 6-well plates and cell culture reagents

Procedure:

  • SLN-Coumarin-6 Preparation: Incorporate coumarin-6 (0.01% w/w) into SLN during formulation using the standard protocol. Remove unencapsulated coumarin-6 by centrifugation at 20,000 × g for 30 minutes and resuspend in ultrapure water.
  • Cell Seeding and Treatment: Seed cells at density of 30,000 cells/mL in Petri dishes and allow to adhere overnight. Treat with SLN-coumarin-6 equivalent to SLN-AP concentration.
  • Visualization and Quantification: Monitor cellular fluorescence at predetermined time points (1, 3, 6, 24, and 48 hours) using fluorescence microscopy. For quantification, lyse cells and measure fluorescence intensity using plate reader (excitation: 460 nm, emission: 505 nm) [1].

The following diagram illustrates the cellular uptake assessment workflow:

G A Prepare SLN with Coumarin-6 B Remove Free Dye by Centrifugation A->B D Treat Cells with SLN-Coumarin-6 B->D C Seed Cells in Culture Plates C->D E Incubate for Time Course (1, 3, 6, 24, 48 h) D->E F Visualize Uptake by Fluorescence Microscopy E->F G Quantify Uptake by Fluorescence Intensity F->G

4.2.2 Cytotoxicity Assessment (MTT Assay) Protocol:
  • Cell Seeding: Seed HEK 293 and U2OS cells in 96-well plates (1×10⁴ cells/well) and incubate for 24 hours to allow adherence.
  • Treatment Preparation: Prepare SLN-AP, blank SLN, free ascorbic acid (AA), and dehydroascorbic acid (DHA) in culture medium. Normalize all treatments to equivalent ascorbate concentration to account for molecular weight differences.
  • Exposure and Incubation: Treat cells in triplicate for 24 hours. Include blank SLNs at equivalent concentrations to control for nanoparticle effects.
  • MTT Assay: After treatment, aspirate medium, wash with PBS, and add MTT solution (0.5 mg/mL in culture medium). Incubate for 4 hours at 37°C.
  • Formazan Solubilization and Measurement: Add DMSO (170 μL/well) to dissolve formazan crystals. Measure absorbance at 570 nm using microplate reader.
  • Data Analysis: Calculate cell viability as percentage of untreated control after blank correction. Determine IC₅₀ values using non-linear regression analysis [1].

Therapeutic Applications and Efficacy Data

Antioxidant and Anti-inflammatory Applications

SLN-AP formulations demonstrate potent antioxidant activity through multiple mechanisms, making them valuable for pharmaceutical and cosmetic applications targeting oxidative stress:

  • Reactive Oxygen Species (ROS) Scavenging: Studies using DCHF-DA assay have shown that SLN-AP significantly reduces ROS levels within 1 hour of treatment, even at low concentrations (5 μM ascorbate equivalent). This rapid antioxidant effect surpasses that of free ascorbic acid due to enhanced cellular delivery [1].

  • Lipid Peroxidation Inhibition: The lipophilic nature of AP enables effective incorporation into cellular membranes where it inhibits lipid peroxidation chain reactions. SLN encapsulation further enhances this activity by promoting AP integration into lipid bilayers [3].

  • Anti-inflammatory Effects: Through reduction of oxidative stress, SLN-AP demonstrates significant anti-inflammatory potential, particularly in skin applications. The formulation protects against UV-induced damage and mitigates inflammatory skin conditions such as atopic dermatitis and allergic contact dermatitis [5] [6].

Anticancer Applications

Research has revealed that SLN-AP exhibits concentration-dependent cytotoxicity against cancer cells, with intriguing selectivity profiles:

  • Differential Cytotoxicity: SLN-AP formulations show enhanced cytotoxicity against U2OS osteosarcoma cells compared to HEK 293 normal kidney cells, particularly with 3% Pluronic F-68 concentration. This selective toxicity indicates potential for cancer-targeted therapy [1].

  • Pro-oxidant Mechanism: At higher concentrations, AP can exhibit pro-oxidant effects through generation of hydrogen peroxide, selectively targeting cancer cells which often have impaired antioxidant defense systems and metallic ion imbalances [1].

  • Combination Chemotherapy: SLN-AP has been successfully co-encapsulated with chemotherapeutic agents including paclitaxel, docetaxel, and doxorubicin to create combination therapies that enhance efficacy while potentially reducing side effects [1].

Dermal Delivery and Cosmetic Applications

The combination of SLN technology with AP creates a synergistic system for dermal delivery, addressing multiple challenges in topical administration:

  • Enhanced Skin Permeation: SLN-AP formulations demonstrate significantly improved skin penetration compared to conventional AP formulations. The nanoparticulate structure enables interaction with skin lipids and potential follicular delivery, bypassing the stratum corneum barrier [7] [8].

  • Collagen Synthesis Stimulation: AP maintains the collagen-promoting activity of ascorbic acid, essential for maintaining skin structure and elasticity. SLN encapsulation enhances this effect by ensuring adequate delivery to dermal fibroblasts [5] [6].

  • Stability in Topical Formulations: SLN-AP can be incorporated into various dermal vehicles including hydrogels, creams, and liposomal hydrogels (lipogels) while maintaining stability and activity. The optimal pH for formulations containing AP is approximately 5.5, aligning with skin's natural pH [7] [3].

Stability Assessment and Storage Protocols

Stability-Indicating Parameters

Comprehensive stability assessment of SLN-AP should monitor critical quality attributes over time under various storage conditions:

Table 4: Stability Parameters and Testing Frequency for SLN-AP

Parameter Test Method Initial 1 Month 3 Months 6 Months Acceptance Criteria
Particle Size DLS ≤200 nm, Δ<10%
PDI DLS ≤0.3, Δ<0.1
Zeta Potential ELS Original ±10 mV
Encapsulation Efficiency HPLC ≥85%, Δ<5%
pH Potentiometry 5.5-7.0
Visual Appearance Visual inspection No precipitation, discoloration
Optimal Storage Conditions

Research indicates that SLN-AP stability is maximized under specific conditions:

  • Temperature: Storage at 4°C significantly enhances stability compared to room temperature. The solid lipid matrix remains intact, minimizing drug expulsion.
  • Aqueous Environment: Stability is highest in degassed distilled water rather than phosphate buffer systems, highlighting the important effect of ionic strength on AP stability [9].
  • pH Considerations: Neutral pH conditions (approximately 7.0) increase AP stability compared to acidic or basic environments [9].
  • Light Protection: SLN-AP dispersions should be protected from light to prevent photo-degradation of both the lipid matrix and AP.
  • Lyophilization: For long-term storage, lyophilization with appropriate cryoprotectants (e.g., trehalose, sucrose) can preserve particle characteristics and prevent aggregation.

Conclusion and Future Perspectives

SLN-AP represents a versatile platform that successfully addresses the key challenges associated with this compound delivery, including its instability in aqueous environments and poor solubility. The protocols outlined in this document provide comprehensive guidance for researchers developing SLN-AP formulations for pharmaceutical and cosmetic applications. The standardized methodologies for preparation, characterization, and evaluation ensure reproducible results and facilitate comparison between studies.

Future development directions include surface functionalization for active targeting, optimization of large-scale production methods, and exploration of combination therapies with other active ingredients. The continued refinement of SLN-AP systems holds significant promise for enhancing the therapeutic application of vitamin C derivatives across multiple medical and cosmetic domains.

References

Application Notes: Ascorbyl Palmitate Nanosuspension Gel for Topical Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Formulation Strategy

Ascorbyl palmitate (AP), a lipid-soluble derivative of Vitamin C, is widely used as an antioxidant in cosmeceuticals to protect the skin from oxidative stress and photoaging [1] [2]. However, its effective dermal delivery is challenged by low skin absorption and limited loading capacity in traditional vehicles like microemulsions, which often require high surfactant concentrations that can cause skin irritation [2].

A nanosuspension (NS) formulation overcomes these limitations. It is a carrier-free colloidal system composed of nanosized drug crystals suspended with a minimal amount of stabilizer [2]. The key advantages of this platform for AP include:

  • High Payload Capacity: Enables incorporation of up to 75 mg/mL of AP, significantly higher than many other carrier systems [2].
  • Enhanced Skin Accumulation: Nanocrystals provide a large surface area for adhesion to the skin and create a high concentration gradient, driving AP into the skin layers. Particles below 500 nm can potentially penetrate hair follicles [2].
  • Reduced Irritancy: Minimizes the need for large quantities of surfactants, improving formulation safety [2].

Formulation Composition and Characterization

The table below summarizes the quantitative composition and key characteristics of the optimized AP nanosuspension gel (NS-G) [2].

Table 1: Optimized Formulation of AP Nanosuspension Gel (NS-G)

Component Function Quantity/Concentration
This compound (AP) Active Pharmaceutical Ingredient (Antioxidant) 75 mg/mL
Kolliphor RH40 (Polyoxyl-40 hydrogenated castor oil) Suspending/Steric Stabilization Agent 0.5% w/v
Sodium Carboxymethyl Cellulose (Na.CMC 700 K) Thickening Agent / Viscosity Modifier 1.0% w/v
Citrate Buffer (pH 4.5) Aqueous Dispersion Medium q.s. to volume
Characteristic Measurement Method Result
Particle Size (Z-average) Dynamic Light Scattering 493.2 nm
Zeta Potential Electrophoretic Light Scattering -48.7 mV
Viscosity (at shear rate 100 s⁻¹) Rheometer 2.3 cP
Crystal Morphology Microscopy Long and flaky nanocrystals
Ex Vivo Skin Accumulation (vs. ME-G at 3h) Franz diffusion cell, porcine skin ~4x higher

Experimental Protocol: Preparation and Evaluation

The following section provides a step-by-step methodological guide for formulating and testing the AP nanosuspension gel, as detailed in the search results [2].

Protocol 1: Preparation of AP Nanosuspension (NS) via Bead Milling

Objective: To fabricate AP nanocrystals using a top-down bead-milling technique.

Materials:

  • This compound (AP) powder (purity >98%)
  • Kolliphor RH40
  • 50 mM Citrate Buffer, pH 4.5
  • Zirconia beads (diameter 0.3 mm)

Equipment:

  • Lab-scale wet-milling machine (e.g., Zentrimix 380 R)
  • Multi-reax vortexer
  • Syringe (e.g., 25G needle) for separation
  • USP Type 1 borosilicate scintillation vials for storage

Workflow:

  • Preparation of Coarse Suspension:

    • Dissolve 0.5% w/v of Kolliphor RH40 in 50 mM citrate buffer (pH 4.5).
    • Add 75 mg/mL of raw AP powder (initial particle size 5-10 µm) to the solution.
    • Add 1 g of zirconia beads per 1 mL of suspension to the mixture.
    • Pre-wet the mixture by vortexing for 10 minutes at room temperature.
  • Bead-Milling Process:

    • Transfer the coarse suspension to the bead-milling chamber.
    • Mill the suspension at a speed of 2000 rpm for 1 hour.
    • Maintain the temperature at -10°C throughout the process to prevent thermal degradation of AP. Perform all steps under light-shielded conditions.
  • Separation and Storage:

    • After milling, separate the resulting nanosuspension from the zirconia beads using a syringe.
    • Store the final NS in amber glass vials at room temperature.

The following diagram illustrates the preparation workflow for the AP Nanosuspension Gel, from initial dispersion to the final product.

G AP Nanosuspension Gel Preparation Workflow Start Start Preparation Disperse Disperse 0.5% w/v Kolliphor RH40 in Citrate Buffer (pH 4.5) Start->Disperse AddAP Add 75 mg/mL this compound (AP) (Raw Powder, 5-10 µm) Disperse->AddAP AddBeads Add Zirconia Beads (0.3 mm diameter) AddAP->AddBeads Prevortex Pre-wet Mixture (Vortex for 10 min) AddBeads->Prevortex BeadMill Bead-Milling Process (2000 rpm, 1 hour, -10°C, light-shielded) Prevortex->BeadMill Separate Separate NS from Beads (Using syringe) BeadMill->Separate Thicken Thicken with 1.0% w/v Na.CMC 700 K Separate->Thicken FinalNSG Final AP Nanosuspension Gel (NS-G) Thicken->FinalNSG Store Store in Amber Vials at Room Temperature FinalNSG->Store

Protocol 2: Ex Vivo Skin Absorption Study Using Franz Diffusion Cell

Objective: To evaluate the skin penetration and accumulation of AP from the NS-G formulation.

Materials:

  • AP Nanosuspension Gel (NS-G) and AP Microemulsion Gel (ME-G) for comparison
  • Porcine ear skin (full-thickness)
  • Franz diffusion cells
  • Receptor medium (e.g., PBS with preservatives)
  • HPLC system with UV/VIS detector

Workflow:

  • Skin Preparation and Mounting:

    • Obtain fresh porcine skin from a slaughterhouse. Carefully shave and clean the skin.
    • Cut the skin into appropriate-sized pieces and mount each piece between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
    • Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32°C with continuous stirring to mimic skin surface temperature.
  • Formulation Application:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (NS-G) and the control formulation (ME-G) uniformly onto the surface of the skin in the donor compartment.
    • Seal the donor compartment to prevent evaporation.
  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 3, 6, 12, 24 hours), withdraw an aliquot of the receptor medium.
    • Immediately replace with an equal volume of fresh, pre-warmed receptor medium.
    • Analyze the collected samples using a validated HPLC method to quantify the amount of AP absorbed.
  • Skin Accumulation Assessment:

    • At the end of the experiment, carefully dismantle the diffusion cell.
    • Wash the skin surface to remove excess formulation.
    • Tape-strip the skin multiple times to separate the stratum corneum, then homogenize the remaining skin layers (epidermis and dermis).
    • Extract AP from the skin homogenate and analyze via HPLC to determine the amount of AP retained within the skin.

Discussion and Key Findings

The data from the cited study confirms the superiority of the nanosuspension approach [2]. The AP nanosuspension gel (NS-G) demonstrated a significantly faster rate of skin absorption compared to the microemulsion gel (ME-G). Crucially, the cumulative amount of AP accumulated in the skin from NS-G was approximately 4, 3, and 1.4 times larger than that from ME-G at 3, 6, and 12 hours, respectively [2]. This highlights the ability of the nanocrystals to create a high-concentration reservoir on the skin, facilitating sustained delivery.

The enhanced performance can be visualized as a process where the formulation releases AP, which then penetrates the skin through multiple pathways.

G AP Skin Penetration Pathways from Nanosuspension NSG AP Nanosuspension Gel (NS-G) (High surface area nanocrystals) Release Rapid Dissolution & Release of AP NSG->Release Pathways Skin Penetration Pathways Release->Pathways Intercellular Intercellular Route (Diffusion through lipid matrix) Pathways->Intercellular Follicular Transappendageal Route (Penetration via hair follicles) Pathways->Follicular SkinReservoir High Concentration of AP in Skin Layers Intercellular->SkinReservoir Follicular->SkinReservoir

Critical Considerations for Researchers

  • Stability Monitoring: The physical stability of the nanosuspension (e.g., particle size, zeta potential, and crystal growth) should be monitored over time under various storage conditions.
  • Sterilization: If intended for pharmaceutical use beyond cosmetics, develop an appropriate sterilization method (e.g., aseptic processing) that does not compromise the physical integrity of the nanocrystals.
  • Scale-Up: While bead milling is an industrially viable technique, the scaling-up process from lab to production must be carefully optimized to maintain nanocrystal properties.

References

Comprehensive Application Notes and Protocols: Ascorbyl Palmitate Nanocarriers for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Ascorbyl palmitate (AP) , a lipophilic derivative of vitamin C , has emerged as a versatile component in cancer nanomedicine due to its unique physicochemical properties and inherent antitumor activity. As an amphiphilic molecule, AP enables the development of sophisticated nanocarrier systems that enhance drug solubility, stability, and tumor-specific delivery while exhibiting synergistic effects with various chemotherapeutic agents. The molecular structure of AP, combining hydrophilic ascorbic acid with hydrophobic palmitic acid, allows it to function as both a therapeutic agent and a structural component in nanocarrier design. Current research demonstrates that AP-based nanocarriers significantly enhance therapeutic efficacy against various cancer types, including breast cancer, hepatocellular carcinoma, and melanoma, through multiple mechanisms such as reactive oxygen species (ROS) generation, apoptosis induction, and signaling pathway modulation [1] [2] [3].

The integration of AP into nanocarrier systems addresses several critical challenges in cancer therapy, including poor bioavailability, systemic toxicity, and multidrug resistance. Nanocarriers can exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting, while surface modifications enable active targeting strategies. Moreover, AP's antioxidant properties contribute to stabilizing encapsulated drugs and mitigating oxidative stress in normal tissues. Recent advances have demonstrated successful AP incorporation into various nanoplatforms, including solid lipid nanoparticles, nanoemulsions, polymer composites, and inorganic nanoparticle hybrids , each offering distinct advantages for specific therapeutic applications [2] [4] [5]. These developments position AP as a promising candidate for next-generation nanomedicine approaches in oncology, particularly in combination therapies where AP enhances the efficacy of established chemotherapeutic drugs.

Formulation Protocols

AP-Functionalized Gold Nanoparticles (AuNPs) for Combination Therapy

Gold nanoparticles functionalized with this compound represent an advanced delivery platform for combination cancer therapy. The following protocol describes the development of AP-modified AuNPs co-loaded with gemcitabine (GEM), optimized for enhanced tumor targeting and sustained drug release [1].

  • Synthesis of AuNP Core: Prepare 20 nm gold nanoparticles by reducing tetra chloroauric acid (HAuCl·2H₂O) using this compound as both reducing and stabilizing agent. Dissolve AP in absolute ethanol at 55°C, then add dropwise to the aqueous gold salt solution (0.5 mM) under continuous sonication at 25°C for 30 minutes. The resulting AP-AuNPs exhibit a characteristic ruby-red color with maximum absorbance at 520-530 nm.

  • Surface Functionalization: For covalent conjugation (Au-GEM-AsP-COV), activate carboxyl groups on 11-mercaptoundecanoic acid (MUA)-modified AuNPs using EDC/NHS chemistry (molar ratio 1:1.5:1.5). Add gemcitabine hydrochloride (1.5 mg/mL) and incubate for 12 hours at 4°C with gentle agitation. For physical encapsulation (Au-GEM-AsP-Phys), incorporate GEM during the single-phase emulsification process using Tween 20 as surfactant.

  • Purification and Storage: Purify nanoparticles by centrifugation at 14,000 rpm for 30 minutes, followed by resuspension in phosphate-buffered saline (pH 7.4) containing 2% w/v D-mannitol as cryoprotectant. Lyophilize the final product and store at -20°C for long-term stability. The resulting formulations should achieve encapsulation efficiency >85% with particle size distribution of 106-129 nm and zeta potential of -15.9 to -18.3 mV [1].

AP-Based Solid Lipid Nanoparticles (SLNs) for Synergistic Therapy

Solid lipid nanoparticles co-loaded with AP and paclitaxel (PTX) provide a synergistic approach to cancer therapy. This protocol describes the preparation of AP/PTX-SLNs optimized for pulmonary metastatic melanoma therapy [4].

  • Lipid Phase Preparation: Combine this compound (0.5% w/v), paclitaxel (0.25% w/v), and glycerol monostearate (2.5% w/v) as solid lipid matrix. Melt the mixture at 70°C, then add soy lecithin (1.2% w/v) and cholesterol (0.5% w/v) as stabilizers.

  • Emulsification and Homogenization: Prepare aqueous phase containing 1.5% poloxamer 188 in double-distilled water heated to the same temperature. Mix oil and aqueous phases using high-speed homogenization at 15,000 rpm for 10 minutes, followed by probe sonication (5 cycles of 2 minutes pulse, 1 minute rest) in an ice bath.

  • Characterization and Optimization: The resulting AP/PTX-SLNs should exhibit spherical morphology with average size of 223 nm and polydispersity index <0.25 . Determine optimal AP/PTX mass ratio (2:1) through in vitro cytotoxicity assays. Sterilize the final formulation by filtration (0.22 μm) and store at 4°C protected from light. For in vivo administration, concentrate nanoparticles to 10 mg/mL total lipid content using tangential flow filtration [4].

Table 1: Composition of AP-Based Solid Lipid Nanoparticles

Component Function Concentration (% w/v)
This compound Active agent, Lipid matrix 0.5%
Paclitaxel Chemotherapeutic agent 0.25%
Glycerol monostearate Solid lipid 2.5%
Soy lecithin Stabilizer, Emulsifier 1.2%
Cholesterol Membrane stabilizer 0.5%
Poloxamer 188 Surfactant 1.5%
Double-distilled water Aqueous phase q.s. to 100%
Magnetic AP-Loaded Nanostructured Lipid Carriers for Controlled Delivery

Magnetic nanoparticle-integrated nanostructured lipid carriers enable controlled drug release and potential imaging capabilities. This protocol combines the therapeutic benefits of AP with the diagnostic potential of magnetic nanoparticles [5].

  • Magnetic Component Preparation: Synthesize iron oxide nanoparticles (10-15 nm) by co-precipitation of Fe²⁺ and Fe³⁺ salts (molar ratio 1:2) in alkaline conditions under nitrogen atmosphere. Functionalize with citric acid for improved dispersibility.

  • Lipid Matrix Formulation: Prepare lipid phase by mixing this compound (1% w/v), Precirol ATO 5 (3% w/v), and Miglyol 812 (1% w/v) at 75°C. Incorporate magnetic nanoparticles (0.5% w/v) into the lipid phase under mechanical stirring.

  • Nanostructured Lipid Carrier Assembly: Add hot aqueous phase containing Tween 80 (2% w/v) to the lipid phase with high-shear homogenization (20,000 rpm, 10 minutes). Formulate nanoparticles using microemulsion technique followed by solidification at room temperature. The resulting carriers exhibit superparamagnetic properties with saturation magnetization of 45-55 emu/g and controlled release of AP over 48 hours [5].

Characterization Methods and Protocols

Physicochemical Characterization

Comprehensive characterization of AP nanocarriers is essential for quality control and predicting in vivo performance. The following standardized protocols ensure batch-to-batch consistency and optimal formulation properties.

  • Particle Size and Zeta Potential Analysis: Determine particle size distribution, polydispersity index (PDI), and zeta potential using dynamic light scattering (Malvern Zetasizer Nano ZS). Dilute samples 1:100 in filtered PBS (pH 7.4) and measure in triplicate at 25°C. Optimal parameters include: size range 50-200 nm , PDI <0.3 , and zeta potential >±20 mV for colloidal stability [1].

  • Morphological Examination: Analyze nanoparticle morphology by transmission electron microscopy (TEM). Deposit samples on carbon-coated copper grids, stain with 2% phosphotungstic acid, and image at 80-120 kV acceleration voltage. High-resolution TEM should confirm spherical morphology and uniform surface texture without aggregation [4].

  • Encapsulation Efficiency and Drug Loading: Determine encapsulation efficiency (%) by separating unencapsulated drug using size exclusion chromatography or ultracentrifugation. Quantify AP and co-delivered drugs using validated HPLC methods with UV detection. Calculate using the formulae:

    • Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug × 100
    • Drug Loading (%) = (Weight of encapsulated drug / Weight of nanoparticles) × 100 Target encapsulation efficiency >85% and drug loading >5% for optimal formulations [1] [4].

Table 2: Standard Characterization Parameters for AP Nanocarriers

Parameter Method Target Specification Significance
Particle size DLS, TEM 50-200 nm EPR effect, Tissue penetration
PDI DLS <0.3 Uniform size distribution
Zeta potential Electrophoretic light scattering ±20-30 mV Colloidal stability
Encapsulation efficiency HPLC/UV-Vis >85% Formulation efficiency
Drug loading HPLC/UV-Vis >5% w/w Therapeutic payload
In vitro release Dialysis method Sustained release over 48h Controlled release profile
In Vitro Biological Evaluation

Standardized biological assessment protocols are critical for evaluating the therapeutic potential of AP nanocarriers. These methods determine cytotoxicity, cellular uptake, and mechanism of action.

  • Cell Viability Assay (MTT Protocol): Seed cancer cells (e.g., 4T1, SK-BR-3, B16F10) in 96-well plates at 5×10³ cells/well and incubate for 24 hours. Treat with AP nanocarriers at concentrations ranging from 0.1-100 μg/mL for 24-72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values using nonlinear regression analysis. AP nanocarriers typically demonstrate dose-dependent cytotoxicity with IC₅₀ values 2-5 times lower than free drugs [1] [3] [6].

  • Cellular Uptake Studies: Label AP nanocarriers with fluorescent markers (e.g., Coumarin-6, DIR). Incubate with cancer cells for predetermined time points (1-24 hours). Analyze internalization by flow cytometry for quantitative assessment or confocal microscopy for subcellular localization. AP nanocarriers typically show time-dependent cellular accumulation with perinuclear localization within 4-6 hours [4].

  • Apoptosis Assay (Annexin V/PI Staining): Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry within 1 hour. AP-based formulations typically induce significant early and late apoptosis (15-40% total apoptotic cells) compared to controls (3-8%) [3] [6].

Therapeutic Efficacy Assessment

In Vitro Anticancer Efficacy

In vitro assessment of AP nanocarriers demonstrates enhanced anticancer activity through multiple mechanisms. Systematic evaluation across various cancer cell lines provides insights into formulation efficacy and potential applications.

  • Cytotoxicity and Selectivity: AP nanocarriers exhibit concentration-dependent and time-dependent cytotoxicity against various cancer cell lines. The covalent AP-AuNP formulation (Au-GEM-AsP-COV) demonstrated superior performance with IC₅₀ of 0.44 μg/mL against 4T1 breast cancer cells, significantly outperforming free GEM (IC₅₀ 1.2 μg/mL) and non-AP modified nanoparticles [1]. In HER2-positive SK-BR-3 breast cancer cells, AP combined with trastuzumab further reduced cell viability compared to single agents, demonstrating synergistic effects (Combination Index <0.9) [3] [6].

  • Mechanistic Studies: AP nanocarriers induce apoptosis through both intrinsic and extrinsic pathways. Molecular analysis reveals upregulation of pro-apoptotic genes (TP53, BAX, CYCS, CASP3, CASP8) and downregulation of anti-apoptotic genes (BCL-2, BCL2L1). Western blot analysis demonstrates suppression of key survival pathways, including phospho-P38, ERK1/2, and PI3K protein synthesis , indicating multi-targeted mechanism of action [3] [6]. AP contributes to oxidative stress in cancer cells through Fenton chemistry, generating cytotoxic hydrogen peroxide that preferentially damages malignant cells with impaired antioxidant defense mechanisms.

Table 3: In Vitro Efficacy of AP-Based Nanocarriers in Various Cancer Models

Formulation Cancer Model IC₅₀ Value Key Findings Reference
Au-GEM-AsP-COV 4T1 breast cancer 0.44 μg/mL Superior to free GEM; sustained release [1]
AP/Trastuzumab combination SK-BR-3 HER2+ breast cancer 18.5 μg/mL* Synergistic effect; enhanced apoptosis [3] [6]
AP/PTX-SLNs B16F10 melanoma 0.38 μg/mL* Reduced Bcl-2/Bax ratio; synergistic [4]
AP-loaded Pluronic micelles Various cell lines 2-5 fold enhancement Improved bioavailability; lower toxicity [1]

Representative values; actual IC₅₀ depends on specific experimental conditions.

In Vivo Efficacy and Biodistribution

In vivo assessment of AP nanocarriers in appropriate animal models provides critical preclinical data on therapeutic efficacy, biodistribution, and potential toxicity.

  • Animal Model Establishment: For metastatic breast cancer studies, utilize female BALB/c mice (6-8 weeks old) inoculated with 4T1-luc2 cells (1×10⁵) in mammary fat pad. For pulmonary metastasis models, inject B16F10 melanoma cells (5×10⁴) via tail vein. Monitor tumor growth by caliper measurements or bioluminescent imaging.

  • Treatment Protocol: Administer AP nanocarriers intravenously via tail vein at 3-5 day intervals for 2-4 weeks. Recommended dosage for AP/PTX-SLNs: 5 mg/kg PTX and 10 mg/kg AP. For Au-GEM-AsP formulations: 2.5 mg/kg GEM equivalent. Include control groups receiving free drugs, empty nanoparticles, and saline.

  • Efficacy Assessment: AP/PTX-SLNs demonstrated significant tumor growth inhibition (70-80% reduction in tumor volume) compared to single drug-loaded SLNs (40-50% reduction) or free drug combinations (55-65% reduction) in B16F10-bearing mice. Histopathological analysis revealed enhanced apoptosis and reduced proliferation (Ki-67 staining) in tumor tissues. Importantly, AP nanocarriers showed marked reduction in metastatic nodules in lung metastasis models, indicating antimetastatic potential [4].

  • Biodistribution and Toxicity: Track biodistribution using near-infrared fluorescent dyes or radiolabeling. AP nanocarriers exhibit preferential tumor accumulation via EPR effect, with 3-5 fold higher tumor concentration compared to free drugs. Evaluation of toxicity markers shows no significant side effects , with normal blood biochemistry profiles and organ histology, indicating favorable safety profile [4].

Pathway Diagrams and Mechanisms

Anticancer Mechanism of this compound Nanocarriers

The following diagram illustrates the multifaceted anticancer mechanisms of AP nanocarriers, including apoptosis induction, signaling pathway modulation, and synergistic effects with chemotherapeutic agents.

G cluster_uptake Cellular Internalization cluster_mechanisms Molecular Mechanisms cluster_apoptosis Apoptosis Pathways cluster_signaling Signaling Pathway Inhibition cluster_outcomes Biological Outcomes AP_Nanocarrier AP Nanocarrier Delivery Endocytosis Receptor-Mediated Endocytosis AP_Nanocarrier->Endocytosis Fusion Membrane Fusion Endocytosis->Fusion Release Endosomal Escape & Drug Release Fusion->Release ROS ROS Generation via Fenton Reaction Release->ROS Apoptosis Apoptosis Induction Release->Apoptosis Signaling Signaling Pathway Modulation Release->Signaling Mitochondrial Mitochondrial Pathway (BAX↑, BCL-2↓, CYCS Release) Apoptosis->Mitochondrial Caspase Caspase Activation (CASP3, CASP8↑) Apoptosis->Caspase DNA_damage DNA Damage Response (TP53↑) Apoptosis->DNA_damage PI3K PI3K/AKT/mTOR Suppression Signaling->PI3K MAPK MAPK/ERK Inhibition Signaling->MAPK P38 p38 MAPK Reduction Signaling->P38 Mitochondrial->Caspase Cell_death Programmed Cell Death Caspase->Cell_death DNA_damage->Caspase Metastasis Metastasis Suppression DNA_damage->Metastasis Growth_inhibition Cell Growth Inhibition PI3K->Growth_inhibition MAPK->Growth_inhibition P38->Growth_inhibition

Mechanistic Overview: AP nanocarriers enter cancer cells primarily through receptor-mediated endocytosis , followed by endosomal escape and intracellular drug release. The released AP generates reactive oxygen species (ROS) via Fenton reaction, causing oxidative stress that triggers DNA damage and activates the mitochondrial apoptosis pathway. Concurrently, AP modulates key signaling pathways including PI3K/AKT/mTOR, MAPK/ERK, and p38 MAPK, which regulate cell survival, proliferation, and stress responses. These coordinated actions lead to upregulation of pro-apoptotic factors (BAX, CYCS, CASP3, CASP8), downregulation of anti-apoptotic proteins (BCL-2, BCL2L1), and activation of tumor suppressor TP53 , ultimately resulting in cell cycle arrest, growth inhibition, and programmed cell death [1] [3] [6].

Experimental Workflow for AP Nanocarrier Development

This diagram outlines the systematic development process for AP-based nanocarriers, from formulation to preclinical validation.

G cluster_formulation Formulation Stage cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Validation F1 Material Selection (AP, Lipids, Polymers, Drugs) F2 Nanocarrier Fabrication (Emulsification, Solvent Evaporation) F1->F2 F3 Surface Functionalization (Ligands, PEGylation) F2->F3 F4 Purification & Lyophilization F3->F4 C1 Size & Surface Analysis (DLS, Zeta Potential, TEM) F4->C1 C2 Drug Loading Assessment (Encapsulation Efficiency, HPLC) C1->C2 C3 Stability Studies (Storage, Serum Stability) C2->C3 C4 In Vitro Release Profiling (Dialysis Method) C3->C4 V1 Cytotoxicity Assay (MTT/MTS, IC₅₀ Determination) C4->V1 V2 Cellular Uptake Studies (Flow Cytometry, Confocal) V1->V2 V3 Mechanistic Investigations (Apoptosis, Cell Cycle, ROS) V2->V3 V4 Gene/Protein Expression (RT-qPCR, Western Blot) V3->V4 P1 Animal Model Establishment (Xenograft, Syngeneic) V4->P1 P2 Biodistribution & Pharmacokinetics (Imaging, Blood Sampling) P1->P2 P3 Therapeutic Efficacy Assessment (Tumor Growth, Survival) P2->P3 P4 Safety & Toxicity Evaluation (Histopathology, Biochemistry) P3->P4

Development Workflow: The systematic development of AP nanocarriers involves four critical stages: (1) Formulation Stage focusing on material selection and nanocarrier fabrication using techniques like single-phase emulsification or solvent evaporation; (2) Physicochemical Characterization to ensure optimal size, stability, and drug release profiles; (3) In Vitro Evaluation to confirm biological activity, cellular uptake, and mechanism of action; and (4) Preclinical Validation in appropriate animal models to demonstrate therapeutic efficacy, biodistribution, and safety profile. This comprehensive approach ensures the development of clinically translatable AP nanocarrier systems with well-characterized properties and predictable in vivo performance [1] [4] [5].

Conclusion and Future Perspectives

This compound-based nanocarriers represent a promising platform in cancer nanomedicine, combining the therapeutic benefits of vitamin C derivatives with advanced drug delivery capabilities. Current research demonstrates that AP enhances the efficacy of chemotherapeutic agents through synergistic mechanisms while reducing systemic toxicity. The versatility of AP in various nanocarrier systems —including solid lipid nanoparticles, gold nanoparticle hybrids, and magnetic nanostructured lipid carriers—enables tailored approaches for specific cancer types and therapeutic goals.

Future development should focus on optimizing targeted delivery systems with surface ligands for improved tumor specificity, developing stimulus-responsive formulations that release drugs in response to tumor microenvironment cues, and advancing combination strategies that leverage AP's ability to overcome drug resistance. Additionally, the theranostic potential of AP nanocarriers integrating therapy and diagnostic capabilities warrants further exploration. As these technologies progress toward clinical translation, comprehensive safety assessment and scalable manufacturing processes will be essential for successful implementation in cancer therapy. The continued innovation in AP-based nanocarriers holds significant promise for addressing current limitations in cancer treatment and improving patient outcomes.

References

Application Notes and Protocols: Ascorbyl Palmitate and Paclitaxel Co-Delivery for Synergistic Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The co-delivery of ascorbyl palmitate (AP), a lipophilic derivative of vitamin C, with the chemotherapeutic agent paclitaxel (PTX) represents an emerging strategy in cancer nanotechnology to enhance therapeutic efficacy while reducing systemic toxicity. This combination leverages the inherent synergistic anticancer activity of both compounds, where AP acts not only as a therapeutic agent but also as a functional component of nanocarrier systems. Research demonstrates that nanoformulations co-encapsulating AP and PTX can significantly enhance cytotoxicity against various cancer cell lines, including murine B16F10 melanoma, hepatic carcinoma, and breast cancer models, through reactive oxygen species (ROS) generation and apoptosis induction via modulation of the Bcl-2/Bax ratio [1] [2] [3]. These application notes provide detailed methodologies for formulating, characterizing, and evaluating AP/PTX co-delivery systems for preclinical cancer research.

Background and Rationale

Therapeutic Basis for Combination Therapy

This compound (AP) exhibits multifaceted anticancer properties, including pro-oxidant activity at pharmacological concentrations, leading to generation of hydrogen peroxide and selective cytotoxicity against cancer cells [4] [5]. Its lipophilic nature enhances cellular uptake compared to ascorbic acid, while simultaneously improving stability [1] [6]. When combined with paclitaxel, which stabilizes microtubules and disrupts cell division, AP demonstrates synergistic effects through multiple mechanisms:

  • Reduction of Bcl-2/Bax ratio, promoting apoptotic pathways [1] [2]
  • Enhanced reactive oxygen species (ROS) generation in cancer cells [4] [5]
  • Increased intracellular drug accumulation through improved permeability and retention (EPR) effect [1] [7]
  • Potential reversal of multidrug resistance mechanisms [1] [6]
Nanocarrier Advantages

Nano-encapsulation of AP/PTX addresses significant challenges associated with both compounds:

  • Protects AP from rapid degradation accelerated by light, heat, and metal ions [1]
  • Enhances water solubility of both hydrophobic AP and PTX [6] [3]
  • Enables tumor-specific targeting via the enhanced permeability and retention (EPR) effect [1] [7]
  • Allows controlled release kinetics at the tumor site [1] [3]
  • Reduces systemic toxicity associated with both agents [2] [3]

Formulation Protocols

AP/PTX-Loaded Solid Lipid Nanoparticles (AP/PTX-SLNs)
3.1.1 Materials
  • Glyceryl monostearate (GMS) - 50 mg [1]
  • Dimethyldioctadecylammonium bromide (DDAB) - 5 mg [1]
  • Paclitaxel (PTX) - 2 mg [1]
  • This compound (AP) - 4 mg (for optimal 2:1 AP:PTX ratio) [1]
  • Pluronic F-68 - 1% w/v in double-distilled water [1]
  • Dichloromethane (for lipid dissolution) [3]
3.1.2 Preparation Method
  • Lipid Phase Preparation: Melt GMS at 85°C (5-10°C above its melting point). Add DDAB, PTX, and AP to the molten GMS with continuous stirring until complete dissolution [1].
  • Aqueous Phase Preparation: Simultaneously heat the Pluronic F-68 solution (5 mL) to 85°C [1].
  • Pre-emulsion Formation: Add the aqueous phase to the molten lipid phase while maintaining temperature at 85°C with high-speed homogenization (10,000 rpm for 2 minutes) [1].
  • Sonication: Process the pre-emulsion using a probe sonicator (6 mm diameter) at 50% amplitude for 25 minutes while maintaining temperature above the lipid melting point [1].
  • Cooling and Solidification: Allow the nanoemulsion to cool gradually to room temperature for SLN formation via lipid crystallization [1].
  • Purification: Remove unencapsulated drugs by centrifugal ultrafiltration (MWCO 3 kDa) at 15,000 rpm for 30 minutes [3].

Note: All steps should be performed under sterile conditions and protected from light to prevent AP degradation [1].

AP/PTX Co-loaded Liposomes
3.2.1 Materials
  • Phosphatidylcholine (from soybean) - 225 mg [3]
  • Cholesterol - 75 mg [3]
  • Palmitoyl ascorbate (PA) - 60 mg [3]
  • Paclitaxel - Variable based on desired PA:PTX ratio (e.g., 1:200 for optimal synergy) [3]
  • Dichloromethane or chloroform (organic solvent) [3]
3.2.2 Preparation Method
  • Thin Film Formation: Dissolve lipids (phosphatidylcholine, cholesterol, PA, and PTX) in organic solvent (15 mL) in a round-bottom flask. Remove solvent using a rotary evaporator under reduced pressure at 30°C to form a thin lipid film [3].
  • Solvent Removal: Place the film in a vacuum desiccator overnight to ensure complete solvent removal [3].
  • Hydration: Hydrate the lipid film with purified water or phosphate buffer (pH 6.8) at 60°C with gentle shaking for 1 hour [3].
  • Size Reduction: Sonicate the multilamellar vesicles using a probe sonicator with three cycles at 4°C [3].
  • Extrusion: Process the liposomes through polycarbonate membranes (200 nm, 100 nm) for size homogenization [3].

Characterization Methods

Physicochemical Properties

Comprehensive characterization of the nanoparticles ensures quality, reproducibility, and performance. The table below summarizes key parameters and methods:

Table 1: Characterization Parameters and Methods for AP/PTX Nanoparticles

Parameter Method Target Specification Significance
Particle Size Dynamic Light Scattering 140-230 nm [1] [3] EPR effect, tissue penetration
Polydispersity Index (PDI) Dynamic Light Scattering <0.3 [3] Formulation homogeneity
Zeta Potential Electrophoretic Mobility -40 to -56 mV (liposomes) [3] Physical stability
Entrapment Efficiency Ultrafiltration/LC-MS/MS >80% [3] Loading capacity, dosage
Morphology Transmission Electron Microscopy Spherical, uniform [1] [3] Structural assessment
Drug Release Dialysis against PBS with Tween 80 Sustained release over 24-48h [3] Release kinetics
Crystallinity Differential Scanning Calorimetry Amorphous lipid matrix preferred [8] Physical state, stability
Experimental Workflow

The following diagram illustrates the complete preparation and characterization workflow for AP/PTX-loaded nanoparticles:

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation Start Start Formulation LipidPhase Prepare Lipid Phase (Melt lipids, add AP/PTX) Start->LipidPhase Emulsion Form Pre-emulsion (Combine phases at 85°C) LipidPhase->Emulsion AqueousPhase Prepare Aqueous Phase (Surfactant solution) AqueousPhase->Emulsion Sonication Probe Sonication (25 min at 50% amplitude) Emulsion->Sonication Solidification Cooling & Solidification (Room temperature) Sonication->Solidification Purification Purification (Centrifugal ultrafiltration) Solidification->Purification Size Size & PDI Analysis (Dynamic light scattering) Purification->Size Zeta Zeta Potential (Electrophoretic mobility) Size->Zeta Morphology Morphology (Transmission electron microscopy) Zeta->Morphology Encapsulation Encapsulation Efficiency (LC-MS/MS analysis) Morphology->Encapsulation Release In Vitro Release (Dialysis method) Encapsulation->Release Cytotoxicity Cytotoxicity Assay (MTT on cancer cell lines) Release->Cytotoxicity Uptake Cellular Uptake (Fluorescence microscopy) Cytotoxicity->Uptake Mechanism Mechanistic Studies (ROS, Apoptosis assays) Uptake->Mechanism InVivo In Vivo Efficacy (Tumor-bearing mouse models) Mechanism->InVivo

Biological Evaluation Protocols

In Vitro Cytotoxicity and Synergy Screening
5.1.1 Cell Culture
  • Maintain relevant cancer cell lines (e.g., B16F10 melanoma, MCF-7 breast cancer, HepG2 hepatocellular carcinoma) in RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂ [1] [3].
5.1.2 MTT Viability Assay
  • Seed cells in 96-well plates at 5×10³ cells/well and incubate for 24 hours [1] [3].
  • Treat cells with various formulations:
    • Free PTX
    • Free AP
    • Physical mixture of AP and PTX
    • AP/PTX-nanoparticles at different AP:PTX ratios (e.g., 1:1, 2:1, 5:1, 10:1)
    • Blank nanoparticles (control)
    • Untreated cells (control) [1] [3]
  • Incubate for 24-72 hours, then add MTT reagent (5 mg/mL) and incubate for 4 hours at 37°C [1] [3].
  • Dissolve formazan crystals in DMSO and measure absorbance at 490 nm [1] [3].
  • Calculate combination index (CI) using Chou-Talalay method to quantify synergy (CI<1 indicates synergy) [3].
Cellular Uptake Studies
5.2.1 Fluorescence Microscopy
  • Incorporate a fluorescent marker (e.g., coumarin-6, rhodamine) into nanoparticles during preparation [1] [5].
  • Seed cells on chamber slides and incubate with fluorescent-labeled nanoparticles for 1-4 hours.
  • Wash with PBS, fix with 4% paraformaldehyde, and stain nuclei with DAPI [3].
  • Visualize using fluorescence microscopy with appropriate filter sets [5].
5.2.2 Flow Cytometry
  • Harvest cells after incubation with fluorescent-labeled nanoparticles.
  • Analyze using flow cytometry to quantify cellular uptake.
  • Compare fluorescence intensity between formulations to assess uptake efficiency [5].
Mechanism of Action Studies
5.3.1 Reactive Oxygen Species (ROS) Detection
  • Seed cells in 96-well black plates and incubate overnight.
  • Load cells with CM-H2DCFDA dye (5 μM) for 30 minutes.
  • Treat with AP/PTX formulations for 2-6 hours.
  • Measure fluorescence (excitation 485 nm, emission 530 nm) to quantify ROS generation [4] [5].
  • Include controls with antioxidant enzymes (catalase, superoxide dismutase) to confirm ROS-mediated effects [4].
5.3.2 Apoptosis Assays
  • Annexin V/PI Staining: Detect phosphatidylserine externalization using Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry [2].
  • Western Blotting: Analyze protein expression of Bcl-2, Bax, and cleaved caspase-3 to confirm apoptosis induction through mitochondrial pathway [1] [2].
In Vivo Efficacy Evaluation
5.4.1 Tumor Models
  • Establish syngeneic (e.g., B16F10 in C57BL/6 mice) or xenograft models (e.g., H22 hepatoma in ICR mice) by subcutaneous inoculation of 2×10⁶ viable cells [1] [3].
5.4.2 Dosing Regimen
  • Randomize tumor-bearing mice (100-150 mm³ tumor volume) into treatment groups (n=5-10):
    • Saline control
    • Free PTX
    • Free AP
    • AP/PTX-nanoparticles
    • Blank nanoparticles [1] [3]
  • Administer formulations intravenously via tail vein at 3-5 day intervals for 2-3 weeks.
    • PTX dose: 5-10 mg/kg
    • AP dose: 10-20 mg/kg (based on 2:1 ratio) [1] [2]
  • Monitor tumor volume (caliper measurements) and body weight every 2-3 days [1] [3].
5.4.3 Tissue Analysis
  • Collect tumors and major organs (liver, kidney, spleen, lungs) at endpoint.
  • Process for:
    • Histopathology (H&E staining)
    • Immunohistochemistry (Ki-67, TUNEL)
    • Biochemical analysis (oxidative stress markers) [6]

Optimal Formulation Parameters

Table 2: Optimized Parameters for AP/PTX Co-delivery Systems

Parameter Solid Lipid Nanoparticles Liposomal Formulation Rationale
AP:PTX Ratio 2:1 (w/w) [1] 200:1 (PA:DOC) [3] Maximal synergistic effect
Particle Size 223 nm [1] 140-170 nm [3] Optimal EPR effect
Lipid Matrix Glyceryl monostearate [1] Phosphatidylcholine:Cholesterol (3:1) [3] High encapsulation efficiency
Surfactant Pluronic F-68 [1] - Steric stabilization
Drug Release Sustained release (>24h) [1] Sustained release (>24h) [3] Prolonged exposure
Zeta Potential Not specified -40 to -56 mV [3] Colloidal stability

Troubleshooting Guide

Table 3: Common Formulation Issues and Solutions

Problem Possible Cause Solution
Low encapsulation efficiency Drug leakage during preparation Optimize lipid:drug ratio; Use higher melting point lipids
Rapid drug release Poor drug-lipid interaction Modify lipid composition; Add cholesterol
Particle aggregation Inadequate stabilization Increase surfactant concentration; Adjust zeta potential
Poor reproducibility Variable process parameters Standardize sonication time/temperature; Control cooling rate
Low synergistic effect Suboptimal drug ratio Screen multiple AP:PTX ratios (1:1 to 10:1)

Conclusion

The co-delivery of this compound and paclitaxel via nanocarrier systems represents a promising approach for enhanced cancer therapy. The protocols outlined herein provide researchers with standardized methods for developing, characterizing, and evaluating these formulations in preclinical models. The optimal synergistic ratio of 2:1 (AP:PTX) in SLNs demonstrates significantly improved anticancer efficacy compared to single-agent therapies, with reduced systemic toxicity [1] [2]. Further development of these systems may include active targeting strategies and evaluation in additional cancer models to advance toward clinical translation.

References

ascorbyl palmitate analytical method validation HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ascorbyl Palmitate HPLC Analysis

This compound (AP), an amphiphilic derivative of ascorbic acid, is widely utilized as an antioxidant in food, pharmaceutical, and cosmetic products due to its improved lipid solubility compared to ascorbic acid [1] [2]. However, its susceptibility to hydrolysis and degradation in finished formulations necessitates robust analytical methods for quality control [1]. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the precise and accurate determination of AP. This document provides detailed application notes and a standardized protocol for the validation of a stability-indicating HPLC method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines [3].

Method Validation Parameters

The validation of an analytical method establishes documented evidence that the procedure is suitable for its intended purpose. The following parameters, as defined by ICH Q2(R1) and USP General Chapter <1225>, must be assessed [3].

  • Specificity: The method must discriminate between the analyte (AP) and other potential components in the sample, such as excipients, impurities, or degradation products. Specificity is demonstrated by injecting a procedural blank, a placebo (if applicable), and a sample solution stressed under forced degradation conditions (e.g., heat, acid, base, oxidation). Peak purity assessment using a Photodiode Array (PDA) detector is critical to confirm the absence of co-eluting peaks [3].
  • Accuracy and Precision: Accuracy, representing the closeness of the measured value to the true value, is typically determined by a standard addition recovery study. A minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120% of the target concentration) should be performed, with recovery acceptance criteria generally set at 85-115% [4] [3].
    • Precision includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). It is expressed as the Relative Standard Deviation (RSD) of a series of measurements. System repeatability (multiple injections of a standard solution) should have an RSD of <2.0% for peak area [3].
  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to analyte concentration. A series of standard solutions across a specified range (e.g., 0.50–100.0 mg·L⁻¹ for AP) is injected [4]. The correlation coefficient (R²) should be greater than 0.998.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ):
    • LOD is the lowest concentration of analyte that can be detected. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy [5].
    • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ [4] [5]. For the AP method, an LOD of 0.005 g·kg⁻¹ has been reported [4].
  • Robustness: The robustness of an analytical procedure refers to its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH (±0.2), column temperature (±2°C), flow rate (±10%)).

Experimental Protocol

Chromatographic Conditions

The following conditions have been successfully applied for the determination of this compound in fatty foods, baked goods, and ready-to-eat foods [4].

  • Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Gradient elution with:
    • Solvent A: Phosphoric acid solution (1+99)
    • Solvent B: Mixed solvent of acetonitrile and methanol (1+1)
  • Gradient Program: Varying ratios of A and B to achieve optimal separation (specific gradient profile to be optimized).
  • Flow Rate: 1.0 mL·min⁻¹
  • Detection: PDA detector, 243 nm
  • Column Temperature: Ambient or controlled (e.g., 30°C)
  • Injection Volume: 10-20 µL
Sample Preparation Protocol

Proper sample preparation is critical due to the instability of AP in solution.

  • Extraction: Weigh a representative sample (e.g., 1-2 g) into a suitable container. Extract with methanol using vigorous shaking or sonication. Note: The addition of a stabilizing agent to the methanol is essential to prevent the degradation of AP during analysis.
  • Stabilization: Add L-ascorbic acid (0.5% w/v) or citric acid to the extraction methanol. One study demonstrated that this step improved the stability of AP in HPLC samples from 65.9% to 96.2% non-degraded after 24 hours [1] [6]. Iso-ascorbic acid can also be used as a stabilizer [4].
  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm nylon or PTFE membrane filter before injection into the HPLC system.
Workflow Diagram

The following diagram illustrates the complete experimental workflow for the analysis of this compound, from sample preparation to data analysis.

SamplePrep Sample Preparation Extraction Extract with Methanol + Stabilizer (e.g., 0.5% Ascorbic Acid) SamplePrep->Extraction Filtration Centrifuge & Filter (0.45 µm membrane) Extraction->Filtration HPLC HPLC-PDA Analysis Filtration->HPLC DataAnalysis Data Analysis & Validation HPLC->DataAnalysis

Validation Case Study & Data Summary

A published method for determining this compound in various food matrices reported the following validation data, which can serve as a benchmark [4].

Table 1: Summary of Validation Parameters for this compound HPLC Method

Validation Parameter Result / Value Acceptance Criteria
Linear Range 0.50 – 100.0 mg·L⁻¹ R² > 0.998
LOD (Limit of Detection) 0.005 g·kg⁻¹ S/N ≈ 3:1
LOQ (Limit of Quantification) Not specified (inferred from range) S/N ≈ 10:1
Accuracy (Recovery) 85% – 104% Typically 85-115%
Precision (Repeatability, RSD, n=6) 1.1% – 3.9% Typically < 5.0%

Troubleshooting and Best Practices

  • Peak Tailing or Poor Resolution: This may indicate column degradation or suboptimal mobile phase composition. Ensure the C18 column is properly conditioned and consider adjusting the gradient profile or the organic solvent ratio in the mobile phase.
  • Low Recovery: Confirm the efficiency of the extraction process and the stability of the analyte during preparation. The use of a chemical stabilizer like ascorbic acid in the extraction solvent is highly recommended to mitigate degradation [1] [6].
  • Irreproducible Retention Times: Maintain a consistent mobile phase preparation and column temperature. Ensure the HPLC system is well-equilibrated before a sequence of injections.
  • High Background Noise: Use high-purity solvents and reagents. Ensure the mobile phase is degassed thoroughly.

Conclusion

The HPLC method detailed in this application note provides a validated, stability-indicating procedure for the accurate and precise quantification of this compound in complex matrices. The critical steps include the use of a reversed-phase C18 column with gradient elution, PDA detection at 243 nm, and, most importantly, sample extraction with methanol containing an antioxidant stabilizer to ensure analyte integrity. Adherence to the described validation protocol ensures that the method is robust, reliable, and suitable for its intended use in quality control and research laboratories.

References

Application Notes: UV Spectrophotometric Determination of Ascorbyl Palmitate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Ascorbyl palmitate (AP) is a lipid-soluble ester of vitamin C, widely used as an antioxidant in the food, pharmaceutical, and cosmetic industries [1]. Ensuring its quality and concentration in bulk materials and finished products is crucial. UV spectrophotometry serves as a fundamental, cost-effective, and reliable technique for the quantitative analysis of AP, facilitating quality control during production and stability studies.

2. Summary of Developed and Validated Method A specific UV spectrophotometric method has been developed and validated for the determination of this compound in bulk and its pharmaceutical dosage forms [2]. The method was demonstrated to be accurate, precise, and linear over the studied concentration range, making it suitable for its intended analytical purpose.

3. Key Analytical and Validation Data The following tables summarize the quantitative data obtained from method development and a separate study on AP's interaction with Bovine Serum Albumin (BSA), which provides insights into its binding behavior.

Table 1: Method Validation Parameters for AP Determination

Parameter Result Reference
Application Determination in Bulk and Pharmaceutical Dosage Form [2]
Linear Range Studied and validated (specific range not fully detailed in results) [2]
Key Outcomes Method confirmed to be accurate, precise, and linear [2]

Table 2: Binding Parameters of AP with Bovine Serum Albumin (BSA)

Parameter Value at 298 K Experimental Conditions
Stern-Volmer Constant (Ksv) ( 6.05 \times 10^3 \text{M}^{-1} ) BSA conc.: ( 1.0 \times 10^{-6} \text{M} )
Binding Constant (Kb) ( 6.109 ) AP conc.: 0 to ( 5.0 \times 10^{-5} \text{M} )
Number of Binding Sites (n) ~1.285 pH: 7.4 (Tris-HCl buffer)
Enthalpy Change (ΔH) +59.206 kJ mol⁻¹ Temperature: 288-310 K
Entropy Change (ΔS) +214.622 J mol⁻¹ K⁻¹
Gibbs Free Energy (ΔG) -4.751 kJ mol⁻¹

The positive ΔH and ΔS values indicate that hydrophobic interactions are the main driving force for the binding of AP to BSA. The negative ΔG value confirms that the binding process is spontaneous [1].

Experimental Protocols

Protocol 1: Determination of this compound in Bulk and Dosage Forms

This protocol is adapted from the method development and validation work conducted for pharmaceutical analysis [2].

1. Instruments and Materials

  • Instrument: UV-Vis Spectrophotometer (e.g., model from PG Instruments or equivalent).
  • Software: Instrument operating software for data acquisition and analysis.
  • Chemical Reagents:
    • This compound (standard reference material).
    • Appropriate solvent (e.g., ethanol, or ethanol/water mixtures as per the method specification).
    • Pharmaceutical dosage form containing AP.

2. Procedure

  • Standard Solution Preparation: Accurately weigh and dissolve AP standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by appropriate dilution.
  • Sample Solution Preparation: For a dosage form, extract an equivalent amount of AP into the same solvent used for the standard. Filter if necessary.
  • Spectral Acquisition: Scan the standard and sample solutions against a solvent blank in the UV range (e.g., 200-400 nm) to determine the maximum wavelength (λmax) for AP.
  • Quantification: Measure the absorbance of the standard solutions at the predetermined λmax and construct a calibration curve. Measure the absorbance of the sample solution and calculate the AP concentration using the regression equation of the calibration curve.

3. Method Validation The method should be validated according to ICH guidelines to include:

  • Linearity: Prepare and analyze at least five concentrations of AP standard in triplicate. The correlation coefficient (r) should be >0.995.
  • Accuracy: Perform a recovery study by spiking a pre-analyzed sample with known amounts of AP standard at three different levels. The mean recovery should typically be between 98-102%.
  • Precision: Determine both intra-day (repeatability) and inter-day (intermediate precision) precision, expressed as % Relative Standard Deviation (%RSD).
  • LOD and LOQ: Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Investigating the Interaction between AP and Bovine Serum Albumin (BSA)

This protocol is derived from a study on the binding mechanism of AP with BSA using fluorescence spectroscopy [1].

1. Instruments and Materials

  • Instrument: Spectrofluorometer (e.g., Jasco FP-750).
  • Chemical Reagents:
    • Bovine Serum Albumin (BSA, fatty acid free), Tris-HCl buffer (10 mM, pH 7.4), this compound (AP).

2. Stock Solution Preparation

  • BSA Stock Solution: Dissolve BSA in Tris-HCl buffer. The concentration can be determined using UV-Vis spectrophotometry at 287 nm with a molar absorption coefficient (ε) of 35,700 M⁻¹cm⁻¹.
  • AP Stock Solution: Dissolve AP in a mixture of ethanol and double-distilled water (e.g., 5:95 v/v).

3. Fluorescence Quenching Experiment

  • Set the spectrofluorometer with an excitation wavelength (λex) of 290 nm and record the emission spectrum from 300-450 nm.
  • Prepare a series of solutions with a fixed concentration of BSA (e.g., 1.0 × 10⁻⁶ M) and varying concentrations of AP (e.g., 0 to 5.0 × 10⁻⁵ M). Maintain a constant total volume.
  • Record the fluorescence intensity (F) at the emission maximum (around 350 nm) for each solution. The intensity without AP is F₀.

4. Data Analysis

  • Stern-Volmer Analysis: Plot F₀/F versus [Q] (AP concentration). The slope gives the Stern-Volmer constant (Ksv).
  • Binding Constant and Sites: Plot log[(F₀-F)/F] versus log[Q]. The slope gives the number of binding sites (n), and the antilog of the y-intercept gives the binding constant (Kb).

Workflow and Signaling Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow and the complex biological signaling pathways affected by AP, as revealed in the search results.

G Start Start Method Development Prep Prepare Stock Solutions Start->Prep UVScan Perform UV Scan to Find λmax Prep->UVScan CalCurve Construct Calibration Curve UVScan->CalCurve Validate Validate Method Parameters CalCurve->Validate Apply Apply to Sample Analysis Validate->Apply

Diagram 1: UV Method Development Workflow

G UVB UV-B Irradiation ROS Reactive Oxygen Species (ROS) UVB->ROS GSH Prevents GSH Depletion ROS->GSH Scavenges LPO Promotes Lipid Peroxidation ROS->LPO Promotes AP This compound (AP) AP->GSH AP->LPO EGFR Inhibits EGFR/p38 Activation GSH->EGFR JNK Activates JNK Pathway LPO->JNK Cytotoxicity Cytotoxicity in Keratinocytes JNK->Cytotoxicity

Diagram 2: Dual Role of AP in UV-B Response

Important Notes on AP's Biological Effects

While AP is a valuable antioxidant, research indicates a potential dual effect in specific biological contexts. One study found that in skin keratinocytes exposed to UV-B radiation, AP reduced reactive oxygen species and inhibited certain signaling pathways (EGFR, ERK, p38) by preventing glutathione depletion [3] [4]. However, it also strongly promoted UV-B-induced lipid peroxidation, activation of the c-Jun N-terminal kinase (JNK) pathway, and ultimately, cell toxicity [3] [4]. This suggests that the lipid component of AP may contribute to generating toxic oxidized metabolites under UV radiation, which is a critical consideration for its use in topical formulations.

References

Comprehensive Application Notes and Protocols for Ascorbyl Palmitate as a Food Additive and Pharmaceutical Excipient

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ascorbyl Palmitate and Key Properties

This compound (CAS No. 137-66-6) is a fat-soluble ester derivative of ascorbic acid (Vitamin C) and palmitic acid, with the molecular formula C₂₂H₃₈O₇ and molecular weight of 414.53 g/mol. This amphiphilic molecule exhibits a melting point of 115-118°C, appears as a white to yellowish-white powder with a characteristic citrus odor, and demonstrates limited water solubility while being freely soluble in alcohols, oils, and fats [1]. Its chemical structure enables unique functionality in both lipid-based and aqueous systems, making it particularly valuable for pharmaceutical formulations and food applications where traditional water-soluble ascorbic acid derivatives would be unsuitable.

The primary mechanism of this compound's antioxidant activity involves donation of hydrogen atoms from the ascorbic acid moiety, effectively quenching free radicals and singlet oxygen species. This "oxygen scavenging" capability allows it to protect lipid systems from oxidative rancidity more effectively than synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in certain applications [2] [1]. Regulatory agencies worldwide including the U.S. FDA (21 CFR 182.3149), European Food Safety Authority (EFSA), and the European Commission (as food additive E 304(i)) have approved this compound for use in food, pharmaceutical, and cosmetic products, generally recognizing it as safe (GRAS) when used within established specifications [3] [4] [1].

Quantitative Application Data and Market Analysis

Market Overview and Growth Projections

Table 1: Global Market Overview for this compound (2024-2035)

Metric 2024/2025 Value Projected 2033/2035 Value CAGR Sources
Global Market Size $123 Million (2024) $200 Million (2033) 6.5% (2026-2033) [5]
Alternative Market Size $6.2 Billion (2024) $11 Billion (2034) 6% (2025-2034) [6]
Third Market Estimate $145 Million (2025) $210.5 Million (2035) 3.8% (2025-2035) [7]
Food Grade Segment $3.2 Billion (2024) $5.7 Billion (2034) - [6]
U.S. Market Size $1.1 Billion (2024) - - [6]

Market size variations in different reports reflect distinct methodologies and segment coverage, though all indicate consistent growth. The dominant product form is powder (61-65.3% market share), valued for its stability, ease of handling, and versatility in formulations [7] [6] [8]. North America currently leads the global market, while the Asia-Pacific region, particularly China (projected CAGR of 6.4%), represents the fastest-growing regional market due to expanding processed food industries and rising health consciousness among consumers [6] [8].

Application-Specific Usage Levels Across Industries

Table 2: Application Guidelines for this compound Across Industries

Application Sector Typical Use Levels Primary Function Formulation Considerations
Food & Beverage 0.01-0.02% in oils/fats; up to 200 mg/kg in peanut oil [1] Antioxidant, shelf-life extension, color stabilizer Most effective in lipid-containing systems; synergistic with tocopherols
Cosmetics & Personal Care 0.1-1.0% in creams/lotions [7] Antioxidant, skin-brightening, anti-aging Incorporate in oil phase; protect from light and heat; optimal pH 5-7
Pharmaceuticals & Supplements 0.05% w/v in oral formulations [1] Stabilizer, antioxidant, vitamin C source Pharmaceutical grade required; often combined with α-tocopherol
Infant Formula 2-26 mg/kg body weight/day [4] Antioxidant, nutrient source Strict purity requirements; limited heavy metal content

The food and beverage sector constitutes the largest application segment (42.7% market share), where this compound functions primarily as an antioxidant to prevent oxidative rancidity in fat-containing products, preserve color in processed meats, and maintain freshness in packaged foods [8] [9]. Regulatory approvals support its use across these applications, with the FDA specifically recognizing it as safe for use in foods, animal feed, drugs, and related products [7].

Experimental Protocols and Methodologies

Protocol 1: Assessment of Antioxidant Efficacy in Oils and Fats

Principle: This protocol evaluates the effectiveness of this compound in preventing lipid oxidation by measuring primary and secondary oxidation products using the Rancimat method and peroxide value determination.

Materials and Equipment:

  • This compound (food grade, ≥99% purity)
  • Refined, bleached, and deodorized soybean oil (without added antioxidants)
  • α-Tocopherol (if testing synergistic effects)
  • Rancimat apparatus (Metrohm Ltd., Switzerland)
  • Glassware with airtight seals
  • Heating block or oven
  • Chemicals for peroxide value determination (chloroform, acetic acid, potassium iodide, sodium thiosulfate)

Procedure:

  • Sample Preparation: Prepare the following concentrations in soybean oil: (a) control (no antioxidant), (b) 0.01% this compound, (c) 0.02% this compound, (d) 0.05% this compound, (e) 0.01% this compound + 0.01% α-tocopherol.
  • Accelerated Oxidation Testing: Use the Rancimat method with 3g oil samples heated to 110°C with an air flow of 20 L/hour. Record the induction period (hours) until detectable rancidity.
  • Peroxide Value Determination: Store additional samples at 60°C and periodically measure peroxide value using AOCS Official Method Cd 8-53.
  • Data Analysis: Calculate protection factors relative to control and compare synergistic effects with tocopherol combinations.

Table 3: Expected Results for Antioxidant Efficacy in Soybean Oil

Antioxidant System Concentration Expected Induction Period (h) Protection Factor
Control (no antioxidant) - 10-12 1.0
This compound 0.01% 18-22 1.8-2.2
This compound 0.02% 25-30 2.5-3.0
This compound + α-Tocopherol 0.01% + 0.01% 35-40 3.5-4.0

Validation Notes: this compound has demonstrated superior efficacy compared to BHA/BHT in certain lipid systems, with particular effectiveness in protecting polyunsaturated fatty acids (PUFAs) in soybean, safflower, sunflower, peanut, and corn oils [2] [1]. The synergistic effect with tocopherols arises from this compound's ability to regenerate oxidized tocopherols, creating a continuous antioxidant cycle that significantly extends the induction period compared to either antioxidant used alone.

Protocol 2: Cytotoxicity and Genotoxicity Assessment

Principle: This protocol evaluates potential cytotoxic and genotoxic effects of this compound using Human Umbilical Vein Endothelial Cells (HUVECs) through MTT assay for viability, flow cytometry for apoptosis detection, and DAPI staining for DNA damage assessment [2].

Materials and Equipment:

  • HUVEC cell line (ATCC CRL-1730)
  • This compound (pharmaceutical grade)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Annexin V-FITC/PI apoptosis detection kit
  • DAPI (4',6-diamidino-2-phenylindole) stain
  • Flow cytometer with appropriate filters
  • Fluorescence microscope
  • Real-time PCR system

Procedure:

  • Cell Culture: Maintain HUVECs in DMEM with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.
  • Dose-Response Treatment: Seed cells at 15×10³ per well in 96-well plates. At 60-70% confluency, treat with this compound concentrations ranging from 25-400 μM for 24 and 48 hours.
  • MTT Viability Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
  • Apoptosis Detection: Harvest cells after 48-hour treatment with IC₅₀ concentration. Stain with Annexin V-FITC and propidium iodide according to kit instructions. Analyze by flow cytometry within 1 hour.
  • DAPI Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, stain with DAPI (400 ng/mL), and visualize nuclear morphology by fluorescence microscopy.
  • Gene Expression Analysis: Extract RNA from treated cells, synthesize cDNA, and perform real-time PCR for caspase-3, caspase-9, and Bcl-2 expression using GAPDH as housekeeping gene.

Expected Results and Interpretation:

  • The IC₅₀ value for this compound in HUVECs is approximately 125 μM after 48 hours of treatment [2].
  • Flow cytometry typically shows increased early and late apoptosis percentages in treated cells compared to controls.
  • DAPI staining reveals chromatin condensation and nuclear fragmentation in apoptotic cells.
  • Gene expression analysis generally demonstrates upregulation of caspase-3 and caspase-9 with concurrent downregulation of Bcl-2.

It is important to note that EFSA has reviewed similar cytogenotoxicity data and concluded that these in vitro effects do not raise safety concerns for this compound as a food additive, as the compound is presumed to undergo pre-systemic hydrolysis to ascorbic acid and palmitic acid under physiological conditions [4].

G cluster_cellular Cellular Effects cluster_physiological Physiological Context AscorbylPalmitate This compound Exposure MitochondrialPathway Mitochondrial Pathway Activation AscorbylPalmitate->MitochondrialPathway In vitro High Concentrations DNADamage DNA Damage & Chromatin Fragmentation AscorbylPalmitate->DNADamage DAPI Staining Hydrolysis Pre-systemic Hydrolysis (in vivo) AscorbylPalmitate->Hydrolysis In vivo Physiological Conditions CaspaseActivation Caspase-9 & Caspase-3 Activation MitochondrialPathway->CaspaseActivation Bcl2 Bcl-2 Downregulation MitochondrialPathway->Bcl2 Regulates Apoptosis Apoptosis Execution CaspaseActivation->Apoptosis AscorbicAcid Ascorbic Acid Hydrolysis->AscorbicAcid PalmiticAcid Palmitic Acid Hydrolysis->PalmiticAcid SafeMetabolites Safe Metabolites (EFSA Conclusion) AscorbicAcid->SafeMetabolites PalmiticAcid->SafeMetabolites

Safety Assessment and Regulatory Considerations

Toxicological Profile and Exposure Limits

Acute toxicity studies indicate that this compound has low acute oral toxicity, with LD₅₀ values exceeding 10 g/kg in rats and 25 g/kg in mice [1]. The World Health Organization has established an acceptable daily intake (ADI) of up to 1.25 mg/kg body weight, while the European Food Safety Authority has not set a specific ADI based on the assumption that the compound hydrolyzes pre-systemically to endogenous compounds (ascorbic acid and palmitic acid) [3] [1].

The metabolic fate of this compound involves hydrolysis to ascorbic acid and palmitic acid by intestinal esterases, with in vitro studies demonstrating near-complete hydrolysis in simulated intestinal fluid [3]. For infants below 16 weeks of age consuming infant formula, exposure to this compound is estimated at 2.6 mg/kg body weight per day at the high percentile, which corresponds to approximately 1.11 mg/kg body weight per day of ascorbic acid [4]. EFSA has concluded that this exposure level does not raise safety concerns, noting that the resulting ascorbic acid represents only 26.6% of the adequate vitamin C intake for infants, while the palmitate exposure represents less than 0.1% of palmitate intake in exclusively breastfed infants [4].

Regulatory Compliance and Specification Requirements

Table 4: Regulatory Status and Specification Requirements Across Regions

Region/Authority Status/Approval Key Specifications Labeling Requirements
U.S. FDA GRAS (21 CFR 182.3149) Food grade, FCC compliance "this compound" or "E 304(i)"
European EFSA Approved food additive E 304(i) Lead ≤ 2 mg/kg, Arsenic ≤ 3 mg/kg, Mercury ≤ 1 mg/kg [4] E Number declaration
Pharmaceutical USP, EP, BP compliance Pharmaceutical grade, ≥99.0% purity Include in inactive ingredients
Japan Approved food additive JIS specification compliance Functional category declaration

Recent regulatory developments include EFSA's 2020 re-evaluation specifically addressing the use of this compound in infant formula, concluding that there are no safety concerns at the reported uses and use levels [4]. The panel recommended tighter specifications for heavy metal contaminants, including reduced limits for lead, arsenic, and mercury, and the inclusion of limits for residual solvents in the material specifications [4].

Formulation Guidelines and Stability Considerations

Practical Application Across Delivery Systems

Lipid-Based Systems: this compound demonstrates optimal performance in oil-based formulations, where its lipophilic nature enables uniform distribution throughout the lipid phase. For maximum efficacy in oils, fats, and oil-based supplements, dissolve this compound in the oil phase at 50-60°C with mild agitation, then combine with other components. The recommended concentration typically ranges from 0.01% to 0.05% (w/v) in finished products, with higher concentrations within approved limits used for products with high unsaturated fat content [1].

Emulsion Systems: In cream, lotion, and emulsion-based formulations, incorporate this compound into the oil phase before emulsification. The compound's amphiphilic properties enable positioning at oil-water interfaces, providing protection against oxidation of both lipid and aqueous components. For synergistic antioxidant systems, combine with α-tocopherol (typically at 1:1 ratio) to create a redox pair that regenerates active antioxidant forms, significantly enhancing oxidative stability compared to either compound alone [1].

Solid Dosage Forms: For powdered products including dietary supplements, dry foods, and cosmetic powders, the powder form of this compound offers optimal handling and mixing characteristics. Use ordered mixing techniques or geometric dilution to ensure uniform distribution throughout the powder blend. Microencapsulation or adsorption onto inert carriers can enhance stability in hygroscopic formulations.

Stability Optimization and Storage Recommendations

This compound exhibits sensitivity to heat, light, and oxygen, necessitating appropriate protective measures during storage and processing. The following guidelines maximize stability:

  • Storage Conditions: Maintain in original packaging or airtight, light-resistant containers at 2-8°C until use [1].
  • Processing Considerations: Minimize exposure to high temperatures during processing; incorporate after heating steps when possible.
  • Shelf Life: Properly stored material typically maintains specification compliance for at least 24 months.
  • In-Formulation Stability: Monitor stability in final products, as matrix interactions can affect performance.

Innovative delivery systems including liposomal encapsulation, nanoparticle formulations, and silica-based microencapsulation have demonstrated improved stability and bioavailability in recent research [8] [10]. A 2024 study published in Food Bioscience demonstrated that enzymatically synthesized L-ascorbyl palmitate exhibited superior antioxidative ability through tocopherol regeneration mechanisms, suggesting potential for enhanced stability in formulated products [10].

G cluster_selection Parameter Selection cluster_implementation Implementation & Stability cluster_optimization Optimization Approaches Start Formulation Planning ApplicationType Define Application Type Start->ApplicationType Concentration Determine Optimal Concentration ApplicationType->Concentration Synergists Identify Synergistic Combinations Concentration->Synergists DeliverySystem Select Delivery System Synergists->DeliverySystem Incorporation Incorporate into Formulation DeliverySystem->Incorporation StabilityTesting Conduct Stability Testing Incorporation->StabilityTesting Packaging Determine Protective Packaging StabilityTesting->Packaging Encapsulation Encapsulation Strategies StabilityTesting->Encapsulation If Stability Issues ProcessControl Process Parameter Control Encapsulation->ProcessControl QualityControl Quality Control Protocols ProcessControl->QualityControl

Diagram 2: Formulation Development Workflow for this compound - Systematic approach to developing stable and effective formulations containing this compound, highlighting key decision points and optimization strategies.

Conclusion and Future Perspectives

This compound represents a versatile multifunctional ingredient with well-established applications as an antioxidant in food, pharmaceutical, and cosmetic products. Its regulatory approval across major markets and established safety profile support continued use within prescribed guidelines. Current research focuses on enhancing stability through novel delivery systems including liposomal encapsulation, nanoparticle formulations, and enzymatically synthesized variants with improved antioxidant performance [8] [10].

The evolving regulatory landscape continues to refine quality specifications, particularly for sensitive populations such as infants, with recent EFSA opinions confirming the safety of current use levels [4]. Future development opportunities exist in optimized synergistic combinations with other natural antioxidants and expansion into emerging application areas including functional foods, nutraceuticals, and topical pharmaceutical products where its dual functionality as both antioxidant and vitamin C source provides formulation advantages. As consumer preference for natural and clean-label ingredients grows, this compound is well-positioned to maintain its significant role in product stabilization and preservation strategies across multiple industries.

References

optimization of enzymatic synthesis ascorbyl palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Protocols & Reaction Parameters

The synthesis of ascorbyl palmitate is typically a lipase-catalyzed esterification of ascorbic acid and palmitic acid. The table below summarizes the optimized reaction parameters from recent and influential studies.

Table 1: Optimized Conditions for Enzymatic Synthesis of this compound

Parameter Lerin et al. (2012) [1] Santibañez et al. (2019) [2] Tufiño et al. (2023) [3] Jiang et al. (2013) [4]
Biocatalyst Novozym 435 Novozym 435 Lipozyme 435 Novozym 435
Solvent tert-butanol 2-methyl-2-butanol (tert-amyl alcohol) 2-methyl-2-butanol (tert-amyl alcohol) tert-pentanol:DMSO (9:1 v/v)
Temperature 70 °C 55 °C ~55 °C 50 °C
Molar Ratio (AA:PA) 1:9 1:8 1:8 11:1
Enzyme Loading 5 wt% Not Specified Not Specified 5.8 g/L
Reaction Time 17 h (for ~67%) Not Specified 120 h (for ~78%) 18 h (for ~66%)
Reported Yield ~67% ~81% ~78% ~66%

> Note on Biocatalyst: Novozym 435 (also referred to as Lipozyme 435) is consistently identified as the most effective biocatalyst, showing significantly higher synthesis activity and stability compared to other commercial immobilized lipases [2] [3].

The following diagram outlines a general workflow for process optimization, integrating the key parameters from the table above.

G Start Start: Reaction Setup S1 Select Biocatalyst: Novozym 435 Start->S1 S2 Choose Solvent: 2-methyl-2-butanol S1->S2 S3 Set Molar Ratio (AA:PA): 1:8 to 1:9 S2->S3 S4 Set Temperature: 55-70 °C S3->S4 S5 Add Molecular Sieves (Water Removal) S4->S5 S6 Proceed with Reaction S5->S6 S7 Monitor Conversion (e.g., by HPLC) S6->S7 S8 Purify Product S7->S8 S9 Final this compound S8->S9

Standard Experimental Methodology

Here is a detailed protocol based on the optimized conditions, particularly from Santibañez et al. (2019) and Tufiño et al. (2023) [2] [3].

1. Reaction Setup

  • Materials: L-ascorbic acid (AA), palmitic acid (PA), 2-methyl-2-butanol (solvent), Novozym 435, activated molecular sieves (3-5% w/v).
  • Procedure:
    • Add a magnetic stir bar to a round-bottom flask.
    • Dissolve palmitic acid in 2-methyl-2-butanol.
    • Add L-ascorbic acid to the solution. To minimize oxidation, some protocols recommend adding ascorbic acid in two batches [3].
    • Add activated molecular sieves (e.g., 3.5-5% w/v) to control water produced by the reaction [2] [3].
    • Place the flask in a temperature-controlled oil bath on a magnetic stirrer and start heating and mixing.
    • Once the reaction mixture reaches the target temperature (e.g., 55 °C), add the immobilized enzyme (Novozym 435).
    • Let the reaction proceed for the desired time, taking samples periodically to monitor conversion.

2. Product Purification & Downstream Processing After the reaction, a simple purification method can be used to obtain a high-purity product [2]:

  • Filtration: Remove the enzyme and molecular sieves by hot filtration.
  • Crystallization: Cool the filtrate to 4 °C to crystallize the this compound.
  • Washing: Collect the crystals by filtration and wash them with cold acetone to remove residual substrates.
  • Drying: Dry the crystals under vacuum. This method has been shown to yield a product with 94.4% purity and a purification yield of 84.2% [2].

Troubleshooting Common Experimental Issues

FAQ 1: My reaction yield is low. What are the most critical factors to check?

  • Solvent Polarity: Ensure you are using a suitable solvent like 2-methyl-2-butanol or tert-butanol. These solvents polar enough to dissolve ascorbic acid reasonably well but do not strip the essential water layer from the enzyme, maintaining its activity [2] [5].
  • Molar Ratio: A high excess of palmitic acid (molar ratio of 1:8 or 1:9: AA:PA) is critical to drive the equilibrium towards ester formation and maximize conversion [1] [2].
  • Water Removal: The reaction is an equilibrium process. Inadequate water removal will favor hydrolysis over synthesis. Confirm that your molecular sieves are properly activated (dried in an oven before use) and used in sufficient quantity [3].

FAQ 2: The reaction mixture turns dark. What is happening and how can I prevent it? A dark color indicates the oxidation of ascorbic acid to dehydroascorbic acid [3].

  • Solution: Implement an ascorbic acid feeding strategy. Instead of adding all the ascorbic acid at the beginning, add it in two or more batches throughout the reaction. This maintains a lower concentration of ascorbic acid in the medium at any given time, reducing its exposure to oxidative conditions [3].

FAQ 3: My enzyme loses activity too quickly between batches. How can I improve operational stability?

  • Solvent Choice: Enzyme stability is highly dependent on the solvent. Novozym 435 has demonstrated superior stability in 2-methyl-2-butanol compared to other solvents like acetone [2] [3].
  • Reactor Design: To avoid shear forces that can damage the enzyme in a standard stirred-tank reactor, consider using a basket reactor. This system allows for easy catalyst recovery and reuse. Studies have shown that Lipozyme 435 retained over 80% yield after four sequential batches in a rotating basket reactor [3].

FAQ 4: What are the main advantages of enzymatic over chemical synthesis? The enzymatic synthesis of this compound is considered a greener alternative because it [2] [5]:

  • Prevents By-product Formation: It avoids the use of concentrated sulfuric or hydrofluoric acid, which generate unwanted by-products that complicate purification.
  • Facilitates Purification: The cleaner reaction mixture allows for simpler downstream processing, often just involving crystallization.
  • Uses Milder Conditions: Reactions are typically run at lower temperatures, reducing energy expenditure.

Scale-Up Considerations

For researchers looking to move beyond the lab scale, the choice of reactor is crucial.

  • Rotating Basket Reactor (RBR): This reactor shows great potential for scale-up. The catalyst is contained within a basket that rotates, providing excellent mixing and mass transfer while protecting the immobilized enzyme particles from mechanical shear damage. This facilitates easy catalyst recovery and recycling for multiple batches [3].
  • Ultrasound Assistance: While not yet common at an industrial scale, using ultrasound irradiation can significantly enhance reaction rates, achieving satisfactory conversions in just 2-3 hours. However, the reported yields under ultrasound (~27%) are currently lower than conventional heating [6] [7].

References

Optimized Reaction Parameters for Ascorbyl Palmitate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Conventional Method [1] Ultrasound-Assisted Method [2] Thermophilic Lipase Method [3]
Temperature 75 °C 70 °C 60-100 °C
Reaction Time 18 hours 2-3 hours 30 min - 2 hours
Acid Molar Ratio (Palmitic Acid : Ascorbic Acid) 2.5 : 1 9 : 1 5 : 1 (in hexane)
Enzyme Type Celite-bound lipase Candida antarctica lipase (Novozym 435) Bacillus stearothermophilus SB1 lipase
Enzyme Concentration 10 mg/ml (in 2 ml reaction) 5 wt% (relative to substrates) Information missing
Solvent DMSO tert-butanol Hexane or solvent-free
Molecular Sieves 10-100 mg Not specified Not specified
Reported Yield Quantitative data missing ~27% Up to 97%

Detailed Experimental Protocol: Conventional Synthesis

For your troubleshooting guide, you can include this detailed methodology, which is based on a reproducible protocol [1].

  • Reaction Setup: In a 20 ml screw-capped, Teflon-coated glass vial, combine the following reagents:
    • Substrates: 1 M ascorbic acid and 2.5 M palmitic acid.
    • Solvent: Dimethyl sulfoxide (DMSO).
    • Biocatalyst: Celite-bound lipase.
  • Reaction Conditions: Incubate the mixture at 75 °C for 10 to 18 hours in an incubator shaker with constant agitation at 120 rpm [1].
  • Water Removal: To shift the equilibrium towards ester formation, add molecular sieves (10-100 mg) to the reaction mixture to absorb water, a by-product of the reaction [1].
  • Product Separation: After the reaction is complete, the crude mixture is dissolved in hot water. Due to differences in solubility:
    • Unreacted ascorbic acid is soluble in hot water.
    • The synthesized ascorbyl palmitate is insoluble and separates out.
    • Separate the two layers using a separating funnel to isolate the crude ester [1].
  • Yield Determination: The amount of ester synthesized is determined gravimetrically (by weight) and reported as a percentage yield (% yield) [1].

To help visualize the strategic approach to optimizing your synthesis, here is a workflow diagram that outlines the key parameters to investigate.

Start Low Conversion Yield P1 Acid Molar Ratio (Excess Palmitic Acid) Start->P1 P2 Enzyme Type & Loading Start->P2 P3 Temperature Control Start->P3 P4 Reaction Time Start->P4 P5 Water Removal (Molecular Sieves) Start->P5 P6 Advanced Methods (e.g., Ultrasound) Start->P6 Goal High Conversion Yield P1->Goal P2->Goal P3->Goal P4->Goal P5->Goal P6->Goal

Troubleshooting Common Issues

Based on the synthesized data, here are answers to potential FAQs that could arise during experimentation.

  • Why is my yield low even with sufficient reaction time?

    • Excess Palmitic Acid: A high molar ratio of palmitic acid to ascorbic acid drives the equilibrium reaction forward. Consider increasing the ratio, for example, to 9:1, as shown in the ultrasound-assisted method [2].
    • Water Content: The reversible esterification reaction produces water, which can inhibit the reaction. The use of molecular sieves is critical to absorb water and improve conversion [1].
    • Enzyme Selection: The choice of lipase significantly impacts yield. Bacillus stearothermophilus SB1 lipase has been reported to achieve conversions up to 97%, making it more efficient than some other commercial lipases for this specific reaction [3].
  • How can I increase the reaction rate and reduce process time?

    • Ultrasound Irradiation: Using an ultrasound device can drastically reduce reaction time to just 2-3 hours while achieving good conversion (~26-27%). This method improves mixing and mass transfer [2].
    • Higher Temperature with Thermophilic Enzymes: Employing a thermostable lipase, such as one from Bacillus stearothermophilus, allows you to run reactions at higher temperatures (e.g., 60-100 °C), which significantly accelerates the reaction rate [3].
  • What is the best way to separate and purify the final product?

    • Solubility-Based Separation: A highly effective method is to dissolve the crude reaction product in hot water. Unreacted, water-soluble ascorbic acid will dissolve, while the fat-soluble this compound will separate as an insoluble solid, allowing for easy collection using a separating funnel [1].

References

central composite design ascorbyl palmitate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Data

The table below summarizes optimized protocols and results from various studies for the enzymatic synthesis of ascorbyl palmitate.

Study Focus Optimal Conditions (Catalyst, Solvent, Molar Ratio, Temp, Time) Key Outcomes / Conversion Reference
Ultrasound-Assisted Synthesis Novozym 435, tert-butanol, 1:9 (AA:PA), 70°C, 3h ~27% conversion; faster kinetics (2h for ~26% yield) [1] [2]
Rotating Bed Reactor (Scale-Up) Lipozyme 435, 2-methyl-2-butanol, 1:8 (AA:PA), 55°C, 120h ~78% yield; excellent operational stability (>80% yield over 4 batches) [3]
D-isothis compound Synthesis Immobilized Lipase, Acetone, 1:4 (IsoAA:PA), 53°C, 24h ~95% conversion rate [4]
Solvent & Purification Study Novozym 435, Acetone (Esterification) 19.7% yield (esterification); 73.8% yield (transesterification with AP:OA 1:3); Purification to >94% purity [5]
Celite-Immobilized Lipase Lipolase 100L (Celite-bound), DMSO, 1:2.5 (AA:PA), 75°C, 18h ~80% yield with molecular sieves (20 mg/mL) [6]

Experimental Workflow for Process Optimization

The following diagram illustrates a generalized workflow for developing and optimizing an enzymatic synthesis process for this compound, integrating common steps from the research.

Start Define Reaction Objective C1 Biocatalyst Screening Start->C1 C2 Single-Factor Experiments (e.g., Temp, Solvent, Molar Ratio) C1->C2 C3 Identify Critical Variables C2->C3 C4 Design of Experiments (DoE) (e.g., Central Composite Design) C3->C4 C5 Conduct Experiments C4->C5 C6 Statistical Analysis & Model Fitting C5->C6 C7 Determine Optimal Conditions C6->C7 C8 Validate Model C7->C8 End Scale-Up & Application C8->End

Frequently Asked Questions (FAQs)

Here are some potential FAQs addressing common experimental challenges, derived from the issues and optimizations discussed in the research.

1. The conversion yield of my reaction is very low. What are the primary factors I should investigate? Low yields are often due to several key factors:

  • Enzyme Selection: The lipase source is critical. Candida antarctica Lipase B (e.g., Novozym 435/Lipozyme 435) is consistently reported as the most effective catalyst for this synthesis [3] [4].
  • Water Removal: The reaction produces water, which can shift equilibrium towards hydrolysis. Using molecular sieves (3-5%) is a common and effective strategy to scavenge water and significantly improve yield [3] [6].
  • Substrate Ratio: A high molar ratio of palmitic acid to ascorbic acid (e.g., 4:1 to 9:1) is typically required to drive the equilibrium-limited reaction towards ester formation [1] [4].
  • Solvent Choice: Polar solvents like acetone, tert-butanol, and 2-methyl-2-butanol are often preferred as they dissolve ascorbic acid reasonably well while maintaining enzyme activity [1] [3].

2. My ascorbic acid substrate appears to be degrading (solution darkens). How can I prevent this? Ascorbic acid is prone to oxidation in solution, especially at higher temperatures. To mitigate this:

  • Fed-Batch Addition: Instead of adding all the ascorbic acid at the start, add it in batches. One study successfully added half at the beginning and the other half after 4 hours of reaction, which prevented darkening and improved conversion [3].
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere such as nitrogen to displace oxygen [5].
  • Moderate Temperature: While higher temperatures can speed up the reaction, find a balance to avoid excessive degradation. Optimal temperatures in studies typically range from 50°C to 70°C [1] [3].

3. What are the best methods for purifying this compound from the reaction mixture? Purification typically involves removing unreacted starting materials and the enzyme.

  • Initial Filtration: First, remove the immobilized enzyme and molecular sieves by filtration [5].
  • Solvent Removal: Use a rotary evaporator to remove the primary reaction solvent under reduced pressure [5].
  • Liquid-Liquid Extraction: A common method is to wash the crude product with hexane to remove unreacted palmitic acid, followed by extraction of the desired ester with ethyl acetate [5].
  • Further Purification: For higher purity, subsequent washing with solvent systems like hexane and acetonitrile (or 90% methanol) has been shown to achieve purity levels above 94% [5].

4. How can I improve the reaction rate and reduce processing time?

  • Process Intensification: Employing an ultrasound-assisted reactor can significantly enhance reaction rates by improving mass transfer, reducing the time needed to achieve satisfactory conversion (e.g., ~26% in 2 hours) [1] [2].
  • Reactor Design: Using specialized reactors like a Rotating Bed Basket Reactor can improve mixing and mass transfer while protecting the immobilized enzyme from shear damage, facilitating easier catalyst reuse and scale-up [3].

A Note on Building Your Support Center

The information above, based on recent research, provides a solid scientific foundation. To transform this into a full technical support center, you could:

  • Expand the FAQs: Use these core questions and answers as a template. You can add more specific troubleshooting entries as new issues are reported by your users.
  • Incorporate Internal Data: The most effective troubleshooting guides will integrate the protocols and common issues observed within your own organization's labs.
  • Structure the Content: Organize the FAQs and guides by categories, such as "Pre-Synthesis," "During Reaction," and "Purification & Analysis."

References

solvent engineering for ascorbyl palmitate production

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Performance in Ascorbyl Palmitate Synthesis

Solvent Key Advantages / Recommended Use Reported Yield Catalyst Stability & Notes
2-Methyl-2-butanol (tert-amyl alcohol) High yield; excellent operational stability of common biocatalysts. [1] [2] ~77% - 81% [1] [2] High stability of Novozym 435; suitable for sequential batch reactors. [1]
Acetone Good yield; inexpensive, low boiling point, recommended for industrial use. [1] [3] ~73.8% - 80% [1] [3] Lower operational stability for Novozym 435 vs. 2-methyl-2-butanol; hyperactivation of P. stutzeri lipase in acetonitrile. [1] [2]
Dimethyl Sulfoxide (DMSO) Good substrate solubility. [4] ~80% [4] Requires evaluation of enzyme stability in this solvent. [4]
Acetonitrile Potential for enzyme hyperactivation (lipase-dependent). [2] Information not specified Caused hyperactivation of P. stutzeri lipase; poor stability of Novozym 435. [2]
tert-Butanol Commonly used in published protocols. [2] ~67% [2] Information not specified

Detailed Experimental Protocol

Here is a robust, generalized methodology synthesizing best practices from the search results, primarily using a Novozym 435 system in 2-methyl-2-butanol or acetone. [1] [2] [5]

Reaction Setup
  • Biocatalyst: Novozym 435 (10-20% by weight of substrates). [3] [5]
  • Substrates:
    • Ascorbic Acid (AA): 2.5 g (14.5 mmol)
    • Palmitic Acid (PA): Molar ratio of AA:PA = 1:4 to 1:8 is optimal. [2] [5]
  • Solvent: 15 mL of 2-methyl-2-butanol or acetone. [2] [3]
  • Water Scavenger: Add 3.5-10% w/w of activated molecular sieves (4 Å) relative to the substrate weight. [4] [1] [3]
  • Atmosphere: Purging the reactor headspace with nitrogen before reaction start is beneficial to prevent oxidation of ascorbic acid. [3]
Reaction Conditions
  • Temperature: 50-55 °C [2] [3]
  • Agitation: 200 rpm in a shaking water bath or orbital shaker. [3] [5]
  • Reaction Time: 24-72 hours [3] [5]
  • Feeding Strategy: To minimize AA oxidation, add it in two portions: half at the beginning and the other half after a few hours of reaction. [1]
Workflow and Product Purification

The following diagram outlines the complete experimental and purification workflow.

workflow start Reaction Setup step1 1. Combine substrates in solvent (AA:PA molar ratio 1:4 to 1:8) start->step1 step2 2. Add biocatalyst (Novozym 435) and molecular sieves (3.5-10% w/w) step1->step2 step3 3. React at 50-55°C with agitation for 24-72 hours under N₂ atmosphere step2->step3 step4 4. Post-Reaction Processing step3->step4 step5 5. Filter to remove catalyst and molecular sieves step4->step5 step6 6. Purify Product step5->step6 step7 Liquid-Liquid Extraction: a. Extract with ethyl acetate/water b. Wash organic phase with hexane/acetonitrile step6->step7 step8 Recrystallization (from appropriate solvent) step6->step8 end Pure this compound step7->end step8->end


Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is low despite following the protocol. What are the main factors to check?

  • A1: Focus on these critical parameters:
    • Water Removal: Ensure molecular sieves are properly activated (heated at high temperature, e.g., 300°C, for several hours) before use and are used in sufficient quantity (≥3.5% w/w). [4] [1]
    • Substrate Ratio: A high molar excess of palmitic acid (at least 1:4: AA:PA) drives the equilibrium toward ester formation. [2] [5]
    • Ascorbic Acid Oxidation: If the reaction mixture turns dark, it indicates oxidation. Using a nitrogen atmosphere and a fed-batch strategy for AA addition can mitigate this. [1]

Q2: How can I improve the solubility of ascorbic acid without compromising enzyme activity?

  • A2: This is a core challenge in solvent engineering. The solvents listed in the table above (like 2-methyl-2-butanol and acetone) represent a compromise. They dissolve ascorbic acid reasonably well while maintaining good lipase activity and stability. [1] [2] Alternatively, you can pre-complex ascorbic acid with carriers like kaolin, though this may require solvent screening for the complexed form. [3]

Q3: The catalyst loses activity too quickly. How can I improve its operational stability?

  • A3: Catalyst deactivation can be caused by mechanical shear, leaching, or the solvent environment.
    • Reactor Choice: Using a basket reactor instead of a stirred tank can protect the immobilized catalyst from shear forces, allowing reuse for multiple batches with minimal loss in yield. [1]
    • Solvent Selection: As shown in the table, solvent choice greatly impacts stability. Novozym 435, for instance, has much higher stability in 2-methyl-2-butanol than in acetone or acetonitrile. [1] [2]

Q4: How do I confirm the identity and purity of my synthesized product?

  • A4: Standard analytical techniques are used:
    • HPLC: To monitor reaction conversion and check purity, typically using a C18 column and UV detection at ~254 nm. [6] [5]
    • Thin Layer Chromatography (TLC): For a quick check of reaction progress. [3]
    • FTIR: To confirm the formation of the ester bond (appearance of a peak at ~1730 cm⁻¹, C=O stretch). [4] [5]
    • NMR (¹H and ¹³C): Provides definitive structural confirmation, such as a down-field shift of the C-6 carbon signal, proving esterification at the correct position. [3] [5]

References

ascorbyl palmitate reaction kinetics modeling

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the optimal conditions for synthesizing ascorbyl palmitate? The established optimal conditions for a conventional enzymatic synthesis using Novozym 435 in tert-butanol are a temperature of 70 °C, a molar ratio of 1:9 (ascorbic acid to palmitic acid), an enzyme concentration of 5% by weight, and a reaction time of 17 hours, achieving a conversion of about 67% [1] [2]. Using an ultrasound-assisted system can drastically reduce the reaction time to just 2-3 hours, though the conversion yield is lower, at approximately 27% [3].

  • What factors most significantly impact the reaction conversion? Experimental designs have identified the substrate mole ratio and the reaction temperature as the two most significant factors influencing production yield [1]. Furthermore, the choice of solvent is critical; tert-butanol has been shown to be the most effective from the solvents tested [1].

  • My reaction yield is low. How can I troubleshoot this? First, verify the integrity of your substrates and ensure the reaction system is anhydrous, as moisture can deactivate the lipase catalyst. Second, confirm that the stirring rate is sufficient (e.g., 150 rpm in conventional systems [1]) to ensure proper mass transfer and avoid limitations. Finally, while increasing enzyme concentration can improve the initial reaction rate, be aware that excessive amounts can lead to enzyme aggregation, which might paradoxically limit the final conversion [1].

  • Are there any safety concerns regarding the product? While this compound (AP) is approved as a safe (GRAS) food additive, recent studies on Human Umbilical Vein Endothelial Cells (HUVECs) indicate that AP can induce cytotoxicity and apoptosis in a dose- and time-dependent manner at high concentrations (with an IC50 of 125 µM after 48 hours) [4]. This suggests that a thorough analysis of its application in pharmaceuticals or foods is prudent.

Experimental Data at a Glance

The table below summarizes key quantitative data from different synthesis methods for easy comparison.

Parameter Conventional Method [1] [2] Ultrasound-Assisted Method [3]
Temperature 70 °C 70 °C
Molar Ratio (AA:PA) 1:9 1:9
Enzyme Concentration 5 wt% 5 wt%
Reaction Time 17 h 2-3 h
Achieved Conversion ~67% ~27%
Key Advantage High conversion yield Drastically reduced reaction time

Detailed Experimental Protocol

This protocol outlines the optimized method for the conventional enzymatic synthesis of this compound.

  • Materials: L-ascorbic acid, palmitic acid, tert-butanol (anhydrous), immobilized lipase B from Candida antarctica (Novozym 435).

  • Equipment: Batch bioreactor with temperature and stirring control, water bath or heating mantle, analytical balance, HPLC system for analysis.

  • Procedure:

    • Reaction Setup: In the bioreactor, dissolve ascorbic acid and palmitic acid in tert-butanol at a 1:9 molar ratio.
    • Enzyme Addition: Add Novozym 435 to the reaction mixture at a concentration of 5% by weight relative to the total substrate mass.
    • Incubation: Initiate the reaction by stirring at 150 rpm and maintaining the temperature at 70°C for 17 hours [1] [2].
    • Sampling & Monitoring: Withdraw samples at regular intervals (e.g., 0, 2, 6, 12, 17 h) to monitor conversion kinetics. A conversion of about 56% can be expected at the 6-hour mark [1].
    • Termination & Analysis: After the reaction, separate the enzyme by filtration. The concentration of this compound in the samples can be quantified using HPLC.

Kinetic Modeling Workflow

The following diagram illustrates the logical workflow for developing a kinetic model of the synthesis process, from experimental design to model validation.

kinetics_workflow start Define Reaction Parameters step1 Design of Experiments (DOE) start->step1 step2 Perform Experiments & Collect Time-Course Data step1->step2 step3 Propose Kinetic Model (e.g., Empirical Rate Equation) step2->step3 step4 Estimate Model Parameters (Parameter Fitting) step3->step4 step5 Validate Model with Independent Data step4->step5 end Model Ready for Prediction step5->end

Synthesis Reaction Pathway

This diagram depicts the core enzymatic reaction, showing the transformation of reactants into the product, this compound.

reaction_pathway AA Ascorbic Acid (C₆H₈O₆) ENZ Enzyme Catalyst (Novozym 435) AA->ENZ PA Palmitic Acid (C₁₆H₃₂O₂) PA->ENZ AP This compound (C₂₂H₃₈O₇) ENZ->AP H2O Water (H₂O) ENZ->H2O

Safety and Application Note

Although this compound is widely used, researchers should be aware of cell toxicity findings. One study demonstrated that AP induces apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) in a dose- and time-dependent manner, with an IC₅₀ of 125 µM after 48 hours of exposure [4]. The mechanism involves the up-regulation of caspase-3 and caspase-9, and down-regulation of Bcl-2 [4]. These results highlight the importance of considering concentration-dependent biological effects in drug development applications.

References

optimizing substrate mole ratio ascorbyl palmitate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Substrate Molar Ratios for Synthesis

The table below summarizes key experimental data from recent studies to help you select an appropriate starting point for your synthesis conditions.

Molar Ratio (AA:PA) Catalyst Solvent Temperature Yield Citation
1:8 Novozym 435 2-methyl-2-butanol 55 °C 81% [1]
1:9 Novozym 435 tert-butanol 70 °C ~27% [2]
1:9 Lipozyme 435 2-methyl-2-butanol 55 °C 77.7% [3]
1:1 (esterification) Novozym 435 Acetone 50 °C 19.7% [4]
1:3 (transesterification)* Novozym 435 Acetone 50 °C 73.8% [4]

Note: The high-yield transesterification method uses ascorbyl palmitate (AP) and oleic acid (OA) in a 1:3 molar ratio to synthesize ascorbyl oleate [4].

Detailed Experimental Protocols

Here are two reproducible methodologies for synthesizing this compound, based on the high-yield conditions from the search results.

Protocol 1: High-Yield Synthesis in 2-Methyl-2-Butanol [3] [1]

This protocol uses direct esterification and is optimized for high conversion yield.

  • Reaction Setup:
    • Add ascorbic acid and palmitic acid at a 1:8 molar ratio to a reactor.
    • Add the solvent, 2-methyl-2-butanol.
    • Add Novozym 435 or Lipozyme 435 as a catalyst (typical loading 5-10 wt% relative to substrates).
    • Include 3.5% (w/v) activated molecular sieves (3Å) to scavenge reaction water and shift equilibrium towards esterification [3].
  • Reaction Conditions:
    • Temperature: 55 °C
    • Agitation: 150-200 rpm in an orbital shaker or stirred reactor.
    • Time: ~120 hours (kinetics should be monitored to determine the optimal time for your system) [3].
  • Substrate Addition Strategy: To minimize ascorbic acid oxidation, consider adding it in two separate batches instead of a single initial charge [3].
  • Reactor Type: For better catalyst stability and easy recycling, consider using a rotating basket reactor for sequential batches [3].
Protocol 2: Rapid Synthesis Using Ultrasound Irradiation [2]

This protocol aims to achieve reasonable yields in a significantly shorter time.

  • Reaction Setup:
    • Use a 1:9 molar ratio of ascorbic acid to palmitic acid.
    • Use *tert*-butanol as the solvent.
    • Use Novozym 435 at a concentration of 5 wt%.
  • Reaction Conditions:
    • Temperature: 70 °C
    • Equipment: Ultrasound irradiation device.
    • Time: 2-3 hours.

The following diagram illustrates the logical workflow for troubleshooting low synthesis yields, starting with the verification of the mole ratio.

troubleshooting_workflow Start Low Synthesis Yield Step1 Verify Substrate Mole Ratio (AA:PA between 1:8 and 1:9) Start->Step1 Step1->Step1 Ratio incorrect Step2 Check Water Removal System Step1->Step2 Ratio correct Step2->Step2 Add/refresh sieves Step3 Evaluate Catalyst Activity & Loading Step2->Step3 Sieves present/active Step3->Step3 Replace catalyst Step4 Assess Solvent Choice Step3->Step4 Catalyst OK Step4->Step4 Change solvent Step5 Review Temperature Control Step4->Step5 Solvent optimal Step5->Step5 Adjust temperature End Optimal Yield Achieved Step5->End Temp stable

Frequently Asked Questions (FAQs)

Q1: Why is a high palmitic acid ratio recommended? A1: A high PA ratio (e.g., 1:8 or 1:9) drives the reversible esterification reaction toward the product (this compound) according to Le Chatelier's principle [3] [1]. Furthermore, palmitic acid often acts as the solvent in such high concentrations, improving the solubility of the relatively polar ascorbic acid in the reaction medium.

Q2: How does the choice of solvent impact the reaction? A2: The solvent is critical. It must dissolve both ascorbic acid (polar) and palmitic acid (non-polar) reasonably well while maintaining the activity and stability of the lipase. 2-methyl-2-butanol (tert-amyl alcohol) and tert-butanol are frequently identified as excellent solvents because they meet these requirements and do not inactivate the enzyme [3] [1]. Acetone is also used but may give lower yields in direct esterification [4].

Q3: What is the role of molecular sieves, and how much should I use? A3: Molecular sieves (3Å or 4Å) are essential for removing the water produced during esterification, preventing the reverse hydrolysis reaction, and increasing yield. A common effective amount is 3.5% to 20% (w/v) of the reaction mixture, and they must be activated by heating before use [3] [5].

Q4: My yield is still low after optimizing the mole ratio. What should I check next? A4: Follow the troubleshooting workflow above. Key areas to investigate are:

  • Catalyst Activity: Ensure your immobilized lipase (e.g., Novozym 435) has not been deactivated by exposure to moisture or excessive heat. Test its activity in a reference reaction.
  • Water Removal: Confirm that your molecular sieves are fresh and properly activated.
  • Solvent Purity: Use anhydrous solvents to avoid introducing water into the system.
  • Oxidation: If your reaction mixture turns dark, it indicates ascorbic acid oxidation. Using a fed-batch strategy for AA addition or operating under an inert nitrogen atmosphere can mitigate this [3].

References

temperature effect on ascorbyl palmitate enzymatic esterification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common problems you might encounter during the esterification process:

  • Q: My reaction yield is low. What are the main factors I should check?

    • A: Low yields are often due to suboptimal temperature, incorrect enzyme selection, or water accumulation. First, ensure you are using Lipozyme 435 (Novozym 435) as it is consistently reported as the most effective catalyst [1]. Second, verify your reaction temperature is between 50°C and 70°C [1] [2]. Finally, always use an activated molecular sieve (3.5-10% by weight) to remove water produced during the reaction, which drives the equilibrium towards ester formation [1] [3].
  • Q: Why is my reaction mixture turning dark?

    • A: A dark color indicates the oxidation of ascorbic acid [1]. To prevent this, run the reaction under an inert atmosphere like nitrogen [4]. Another effective strategy is to use a fed-batch approach for adding ascorbic acid, rather than adding it all at the beginning [1].
  • Q: How can I increase the reaction speed?

    • A: To achieve higher conversions in a shorter time, you can:
      • Use Ultrasound Irradiation: This method can achieve ~26% conversion in just 2 hours [2].
      • Optimize the Solvent: Solvents like 2-methyl-2-butanol (t-pentanol) and acetone have been shown to provide high yields and good catalyst stability [5] [1] [4].
  • Q: What is the best way to recover and reuse the enzyme?

    • A: Using a rotating basket reactor is an excellent method. It protects the immobilized enzyme beads from shear stress, allowing for easy recovery and reuse. Studies show that Lipozyme 435 can maintain yields over 80% for at least four consecutive batches in such a system [1].

Summary of Reaction Conditions & Outcomes

The table below consolidates key quantitative data from various studies to help you compare different enzymatic approaches.

Table 1: Comparison of Enzymatic Synthesis Conditions for Ascorbyl Palmitate

Parameter Conventional Batch [1] Ultrasound-Assisted [2] Co-solvent System (for lard FAME) [5] Solvent-Free Transesterification [4]
Optimal Temperature 50 °C 70 °C 54.6 °C Not Specified
Recommended Enzyme Lipozyme 435 Novozym 435 Novozym 435 Novozyme 435
Enzyme Concentration Not Specified 5 wt% (of substrates) 12.5% (w/w of FAME) 10 wt% (of substrates)
Substrate Molar Ratio (AA:Palmitic Acid) Not Specified 1:9 ~1:10 (FAME to AA) Uses this compound and oleic acid (1:3)
Reaction Time 120 hours 2-3 hours 34.32 hours 72 hours
Reported Yield/Conversion ~78% Yield ~27% Conversion ~69% Conversion ~74% Yield (for ascorbyl oleate)
Key Solvent 2-methyl-2-butanol tert-butanol 30% t-pentanol: 70% isooctane Acetone

Detailed Experimental Protocols

Here are two standardized protocols you can adapt for your experiments, based on the most successful methods found in the literature.

Protocol 1: Standard Batch Synthesis in Organic Solvent

This protocol is adapted from studies demonstrating high yields with Lipozyme 435 [1] [4].

  • Reaction Setup: In a sealed reactor, combine ascorbic acid and palmitic acid in a molar ratio between 1:4 and 1:9. Use a solvent like 2-methyl-2-butanol or acetone.
  • Add Catalyst and Additives: Add Lipozyme 435 (10-20% by weight of substrates) and 3.5-10% w/w of activated 4Å molecular sieves.
  • Control Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere and prevent ascorbic acid oxidation.
  • Run Reaction: Incubate the mixture at 50-55°C with constant agitation (e.g., 200 rpm) for 48-72 hours.
  • Terminate and Recover: Filter the mixture to recover the enzyme and molecular sieves. The product, this compound, can be purified from the filtrate using techniques like liquid-liquid extraction or rotary evaporation [4].
Protocol 2: Rapid Synthesis Using Ultrasound Irradiation

This protocol is for when you need faster results, though yields may be moderate [2].

  • Reaction Setup: In a suitable vessel, combine ascorbic acid and palmitic acid in a 1:9 molar ratio in tert-butanol.
  • Add Catalyst: Add Novozym 435 at a loading of 5 wt% relative to the substrates.
  • Apply Ultrasound: Place the reaction vessel in an ultrasound bath and irradiate for 2-3 hours at a controlled temperature of 70°C.
  • Terminate and Analyze: Filter the enzyme and analyze the conversion, which is expected to be around 27%.

The workflow below visualizes the systematic optimization of reaction temperature based on the strategies found in the literature.

Start Start: Temperature Optimization Screen Screen Enzyme Candidates (e.g., Lipozyme 435) Start->Screen Solvent Select Solvent System (e.g., 2-methyl-2-butanol) Screen->Solvent Range Test Temperature Range (50°C - 70°C) Solvent->Range Model Employ Statistical Model (RSM, CCD) Range->Model Validate Validate Optimal Temperature (∼55°C for many systems) Range->Validate If simple screening Model->Validate End Optimal Condition Found Validate->End

References

Frequently Asked Questions: Stability of Ascorbyl Palmitate Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Question Brief Answer Primary Related Factors & Notes
What causes chemical degradation of AsP in formulations? Hydrolysis and oxidative degradation in aqueous environments [1] [2]. pH, temperature, water content, oxygen, light exposure. Using non-ionic surfactants like Tween 80 can improve stability [2] [3].
How does AsP concentration affect nanoparticle stability? A homogeneous distribution is stable at 1-8% (w/w) in PC films; phase separation occurs at >8%, harming stability [4]. Interaction mode with phospholipids. Inhomogeneity at high concentrations alters phase transition and spectra [4].
Why is the surface charge of my AsP nanoparticles important? A stable negative zeta potential reduces protein adsorption, prolongs circulation, and improves tumor targeting [4] [5]. Charge polarity and density. Strong hydrogen bonds between AsP and phospholipid heads contribute to a stable surface charge [4].
My AsP-loaded liquid crystals are unstable upon dilution. Why? Microstructural rearrangement occurs as water content increases, accelerating drug release and degrading AsP [2]. System microstructure. Lamellar phases are more stable. Dilution can trigger phase transitions to less stable structures [2].

Troubleshooting Guide: Common Issues and Solutions

Problem Group Specific Issue Recommended Solution Experimental & Formulation Notes

| Chemical Instability | Rapid hydrolysis of AsP in aqueous suspension. | • Add free ascorbic acid (e.g., 200 mg/L in HPLC samples) as a stabilizing agent [2]. • For final formulations, increase AsP concentration or use lyophilization [2] [3]. | Stabilization is confirmed by HPLC, with non-degraded AP up to 96.2% after 24h with ascorbic acid vs. 65.9% without [2]. | | | Oxidative degradation. | • Use antioxidant combinations (e.g., AsP with Tocopherol). Avoid metal ions; consider chelating agents (EDTA) [6]. • Perform manufacturing under inert gas (argon) [4] [2]. | AsP can act as a pro-oxidant in the presence of metal ions; chelators mitigate this risk [6]. | | Physical Instability | Particle aggregation or size growth. | • Optimize stabilizers: Polysorbate 80 (Tween 80) is effective for nanosuspensions [3]. • For AuNP-AsP systems, covalent conjugation (over physical adsorption) greatly improves long-term stability [5]. | Covalent AuNP-GEM-AsP formulation showed >6 months accelerated stability due to stable amide bonds [5]. | | | Drug leakage or rapid release. | • For liposomes/vesicles, ensure AsP is homogeneously distributed within the lipid bilayer at optimal ratios (e.g., 1-8% with PC) [4]. • For liquid crystals, use systems with low water content to slow release and improve stability [2]. | In liquid crystals, the least diluted sample released ~18% AP in 8h vs. ~12% for the most diluted one [2]. | | Surface Charge & Performance | Unstable or non-optimal zeta potential. | • Correlate zeta potential with the amount of AsP on the surface. Use molecular dynamics simulations to guide the design of homogeneous composites [4]. • Target a negative surface charge (e.g., -15 to -19 mV) for longer circulation [4] [5]. | MD simulations show strong H-bonds between AsP and Phosphatidylcholine (PO₂⁻) are key to a stable negative charge [4]. | | Manufacturing & Composition | Inhomogeneous composite formation. | • Use preparation methods like solvent evaporation and ultrasonication to create homogeneous AsP-PC composite films [4]. • Strictly control the AsP-to-phospholipid ratio to avoid phase separation (>8% w/w AsP:PC) [4]. | Characterization via DSC, Raman, and FTIR can detect inhomogeneity and altered interaction modes at high AsP ratios [4]. |

Detailed Experimental Protocols for Key Analyses

Assessing AsP Chemical Stability by HPLC

This protocol is adapted from stability studies on AsP-loaded liquid crystals [2].

  • Workflow Diagram

    LC Sample LC Sample Dilute with Methanol Dilute with Methanol LC Sample->Dilute with Methanol Add Ascorbic Acid (200 mg/L) Add Ascorbic Acid (200 mg/L) Dilute with Methanol->Add Ascorbic Acid (200 mg/L) HPLC Analysis HPLC Analysis Add Ascorbic Acid (200 mg/L)->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

  • Key Steps
    • Sample Preparation: Dilute the AsP-nanoparticle sample with methanol to a target concentration (e.g., ~40 mg/L).
    • Stabilization: Add ascorbic acid to the methanol solution at a concentration of 200 mg/L to prevent AsP degradation during analysis.
    • HPLC Analysis: Use a validated HPLC method. The example method showed a linear range of 5–500 mg/L for AsP, with a correlation coefficient (r²) of 0.9996 [2].
Preparing Stable AsP-PC Composite Nanoparticles

This method is crucial for creating lipid nanoparticles (LNPs) with a stable negative surface charge [4].

  • Workflow Diagram

    Prepare AsP/PC Composite Film\n(Solvent Evaporation) Prepare AsP/PC Composite Film (Solvent Evaporation) Disperse & Hydrate Film Disperse & Hydrate Film Prepare AsP/PC Composite Film\n(Solvent Evaporation)->Disperse & Hydrate Film Ultrasonication Ultrasonication Disperse & Hydrate Film->Ultrasonication Characterize (DSC, FTIR, Zeta Potential) Characterize (DSC, FTIR, Zeta Potential) Ultrasonication->Characterize (DSC, FTIR, Zeta Potential)

  • Key Steps
    • Composite Film Formation: Dissolve Ascorbyl Palmitate (AsP) and Phosphatidylcholine (PC) at a desired ratio (recommended 1-8% w/w AsP:PC) in an organic solvent. Use the solvent evaporation method to form a thin, composite film.
    • Dispersion and Size Reduction: Hydrate and disperse the film in an aqueous buffer. Then, use a probe ultrasonicator to reduce the particle size and form homogeneous Lipid Nanoparticles (LNPs).
    • Critical Characterization:
      • Zeta Potential: Confirm a stable negative surface charge.
      • DSC & FTIR: Use Differential Scanning Calorimetry (DSC) and FTIR spectroscopy to verify homogeneous distribution and strong hydrogen bonding between AsP and PC, which is key to stability [4].
Covalent Conjugation for Long-Term Stability (Gold Nanoparticles)

This protocol describes creating a highly stable, covalently bound AuNP-AsP system [5].

  • Workflow Diagram

    Synthesize AuNP Core Synthesize AuNP Core Activate Surface with EDC/NHS Activate Surface with EDC/NHS Synthesize AuNP Core->Activate Surface with EDC/NHS Covalently Conjugate AsP & Drug Covalently Conjugate AsP & Drug Activate Surface with EDC/NHS->Covalently Conjugate AsP & Drug Purify & Characterize Purify & Characterize Covalently Conjugate AsP & Drug->Purify & Characterize

  • Key Steps
    • Surface Activation: Synthesize gold nanoparticles (AuNPs). Activate surface carboxylic acid groups using a crosslinker chemistry like EDC and NHS.
    • Covalent Conjugation: Covalently conjugate the drug (e.g., Gemcitabine) and AsP to the activated AuNP surface. This forms stable amide bonds.
    • Outcome: This formulation (Au-GEM-AsP-COV) demonstrated superior stability, maintaining its properties over six months in accelerated stability studies, significantly outperforming physically adsorbed formulations [5].

Key Takeaways for Your Research

  • Stability is Multifaceted: Address chemical (degradation), physical (aggregation, leakage), and surface charge stability simultaneously.
  • Characterization is Crucial: Go beyond size and zeta potential. Use DSC, FTIR, and Raman spectroscopy to understand molecular-level interactions critical for stability [4].
  • Strategic Formulation: Choosing between physical incorporation (simpler) and covalent conjugation (more stable) is a key design decision that depends on your application and required shelf-life [4] [5].

References

Troubleshooting Guide: Improving AsP Encapsulation Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges and proven solutions based on recent research.

Challenge Proposed Solution Key Findings & Mechanism of Action Relevant Formulation
Low Encapsulation Efficiency Use of liposomal systems with specific phospholipids (e.g., Phosal 40IP). Achieved high encapsulation efficiency (approx. 87-90%) by trapping the amphiphilic AsP in the phospholipid bilayer [1] [2] [3]. Liposomal Creams & Emulgels
Poor Stability & Rapid Degradation Encapsulation within protective nanoparticles, such as Lignin Nanoparticles (LNPs) or a Gold Nanoparticle (AuNP) matrix. LNPs shield AsP from pH and thermal stress. AuNP-AsP covalent formulations showed stability over six months [3] [4]. Lignin or Gold Nanoformulations
Inefficient Skin Penetration Incorporation of AsP into liposomes and subsequent formulation into topical bases (creams/emulgels). Liposomal encapsulation significantly enhanced dermal penetration, with a 1.2 to 1.3-fold increase in the amount of AsP in the stratum corneum [1] [2]. Liposomal Creams & Emulgels
Controlled Release for Therapeutic Efficacy Formulation of self-assembling AsP nanofibers at different concentrations. Higher concentration nanofibers (4.5% w/v) showed a slow, sustained release (~20% in 16h), while lower concentrations (1.5% w/v) released ~80% in the same time [5]. Ascorbyl Palmitate Nanofibers

Experimental Protocols & Key Data

Here are detailed methodologies and quantitative results from recent studies to guide your experimental design.

Liposomal Encapsulation Protocol

This method, derived from recent studies, is effective for creating topically applied formulations [1] [2].

  • Key Materials: this compound, Phosal 40IP (phospholipid), Propylene glycol, Phenoxyethanol (and) Ethylhexylglycerin (preservative), Purified water.
  • Equipment: Ultra-Turrax Homogenizer, LiposoFast extruder, poly-carbon filter membranes (0.2 μm and 0.1 μm).
  • Procedure:
    • Create a primary liposome dispersion using a homogenizer with the composition below.
    • Extrude the dispersion through the filter membranes: twice through a 0.2 μm membrane, then twice through a 0.1 μm membrane.
    • Store the final liposome dispersion at 2–8°C before incorporating it into cream or emulgel bases [1] [2].

The workflow for this liposomal encapsulation and evaluation process is as follows:

G Start Start: Prepare Primary Liposome Dispersion A Homogenize with Ultra-Turrax Start->A B Extrude through 0.2 μm membrane (2x) A->B C Extrude through 0.1 μm membrane (2x) B->C D Store dispersion at 2-8°C C->D E Incorporate into Cream/Emulgel Base D->E F Evaluate: Texture Analysis & Sensory Testing E->F G Evaluate: Tape Stripping (Penetration Efficacy) F->G H Result: Confirmed enhanced skin penetration G->H

Table: Composition of Primary Liposome Dispersion [1]

Ingredient Function % (w/w)
Phosal 40IP Liposome-forming agent 10.00
This compound Active substance 5.00
Propylene glycol Humectant 10.00
Phenoxyethanol (and) Ethylhexylglycerin Preservative 1.00
Aqua (Water) Solvent ad 100.00
Nanofiber-based Hydrogel for Sustained Release

This protocol outlines the creation of a self-assembling AsP nanofiber-reinforced hydrogel (GAP Gel) for controlled drug delivery [5].

  • Key Materials: this compound, Dimethyl sulfoxide (DMSO), Gelatin methacryloyl (GelMA).
  • Principle: AsP is an amphiphilic molecule that self-assembles into nanofibers above its Krafft point (~55–60°C) upon cooling, creating a hydrophobic core for drug loading [5].
  • Procedure:
    • Heat AsP in a DMSO/water mixture above its Krafft point to dissolve it.
    • Cool the solution to allow the self-assembly of AsP into fibrous structures.
    • For drug loading, introduce the hydrophobic drug during the self-assembly process for encapsulation within the core.
    • Mix the AsP nanofibers with GelMA polymer in a 1:3 ratio. Hydrogen bonds form between them, creating a reinforced hydrogel [5].

Table: Drug Release Profile from AP Nanofibers [5]

AP Nanofiber Concentration (w/v) Cumulative Drug Release (approx. at 16 hours)
1.5% ~80%
2.5% ~50%
3.5% ~30%
4.5% ~20%

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a good candidate for encapsulation? AsP is an amphiphilic molecule, meaning it has both hydrophilic and lipophilic parts. This property allows it to be encapsulated within the phospholipid bilayers of liposomes [1] [2] or to self-assemble into its own nanofibers [5], leading to high encapsulation efficiency and improved stability compared to pure Ascorbic Acid.

Q2: Besides liposomes, what are other advanced carrier systems for AsP? Recent studies have successfully incorporated AsP into several novel platforms:

  • Aspasomes: These are this compound-based vesicular systems that are extensively investigated for drug delivery [6] [7].
  • Gold Nanoparticles (AuNPs): AsP can be used to form a hydrophobic matrix on AuNPs, creating a stable nano-drug delivery system with high encapsulation efficiency for combination therapy [3].
  • Lignin Nanoparticles (LNPs): Eco-friendly LNPs can effectively encapsulate AsP esters, protecting them from degradation under thermal and pH stress [4].

Q3: How can I experimentally confirm that encapsulation has improved skin penetration? The tape stripping technique is a standard, minimally invasive method. It involves sequentially removing layers of the stratum corneum (the outermost skin layer) after application of the formulation to measure the concentration of the active ingredient at different depths [1] [2]. Studies using this method have quantitatively demonstrated the superior penetration of liposomal-encapsulated AsP [1].

References

Understanding Degradation & Stabilization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Ascorbyl palmitate is a lipid-soluble antioxidant, but its stability can be compromised by several factors. The table below summarizes the primary degradation challenges and the corresponding strategies to overcome them.

Degradation Challenge Underlying Mechanism Recommended Stabilization Strategy
Pro-oxidant Activity at Low Concentrations [1] Acts as pro-oxidant in specific oils (e.g., camelina oil) at low levels (0.1-0.2 mM) [1]. Use concentrations ≥ 2.0 mM; perform concentration-response studies for each new lipid system [1].
Oxidative Degradation Susceptible to autoxidation in lipid environments, leading to loss of antioxidant efficacy [2]. Combine with primary antioxidants (e.g., tocopherols, rosmarinic acid) for synergistic stabilization [2] [1].
Aqueous Instability The ester bond is susceptible to hydrolysis in aqueous environments, reforming ascorbic acid and palmitic acid [3]. Formulate as a nanosuspension or nanocrystals using stabilizers like polysorbate 80 or decyl glucoside [3].
Heat, Light, and Oxygen Degrades upon exposure to high temperatures, UV light, and oxygen, similar to ascorbic acid [3]. Encapsulate in high-amylose maize starch (HAMS) inclusion complexes or store lyophilized nanosuspensions [3].

Experimental Protocols for Stabilization

Here are detailed methodologies for key stabilization strategies cited in recent research.

Protocol 1: Formulating a Stable AP Nanosuspension

This protocol enhances chemical stability and saturation solubility, making it ideal for aqueous-based formulations [3].

  • Preparation: Dissolve this compound in a suitable solvent and use stabilizers like sodium dodecyl sulfate (SDS) or polysorbate 80.
  • High-Pressure Homogenization (HPH): Process the suspension using an HPH at 1500 bar for 20 cycles.
  • Alternative - Combined Technique: For smaller nanocrystals (~286 nm), use a combination technique: first mill the dispersion using 0.2 mm beads, then process with one HPH cycle at 1500 bar [3].
  • Lyophilization: For long-term stability, incorporate a cryoprotectant like trehalose and lyophilize the nanosuspension [3].
Protocol 2: Encapsulating AP in Starch Inclusion Complexes

This method provides a solid matrix that protects AP from heat, light, and oxidative stress [3].

  • Starch Preparation: Pre-dissolve high-amylose maize starch (HAMS) in a solvent like DMSO or an alkaline solution. Pre-dissolving at 90-121°C enhances complexation [3].
  • Complex Formation: Add this compound to the starch solution under constant stirring. The V-type helical structure of amylose will encapsulate the AP molecule.
  • Precipitation & Drying: Precipitate the inclusion complex, then collect and dry it using methods like spray drying or pasting [3].
Protocol 3: Assessing Efficacy in Oils via Rancimat Test

This protocol evaluates the effectiveness of AP as an antioxidant in a specific oil.

  • Sample Preparation: Add this compound at the target concentration (e.g., 400 ppm or 2.0 mM) to the oil of interest. Ensure uniform solubility [2].
  • Accelerated Oxidation: Store the oil samples in sealed containers in a thermostated oven at 60°C in the dark for 28 days [2].
  • Periodic Sampling: At predetermined intervals (e.g., days 0, 7, 14, 21, 28), analyze samples for chemical markers of oxidation.
  • Analysis: Measure Peroxide Value (PV) and Malonaldehyde (MAD) content to quantify primary and secondary oxidation products, respectively. Compare results against a control oil without AP [2].

Stabilization Strategy Workflow

The following diagram illustrates the decision-making process for selecting an appropriate stabilization strategy based on your formulation goals.

Start Start: Goal for This compound A Aqueous Formulation (e.g., injectables) Start->A B Lipid-Based Product (e.g., oils, aspasomes) Start->B C Solid/Powder Product (e.g., supplements) Start->C A1 Nanosuspension with stabilizers (Tween 80) A->A1 B1 Optimize Concentration (≥ 2.0 mM) B->B1 B2 Combine with Tocopherol for Synergy B->B2 C1 Starch Inclusion Complex (HAMS) C->C1 C2 Lyophilization with Trehalose C->C2 End Stable AP Formulation A1->End B1->End B2->End C1->End C2->End

Frequently Asked Questions (FAQs)

Q1: Why does this compound sometimes act as a pro-oxidant in our oil formulations, and how can we prevent this? A1: This is a concentration-dependent effect. Studies on camelina seed oil show that low concentrations of AP (0.1-0.2 mM) can exhibit pro-oxidant behavior, reducing the oil's induction period. To prevent this, you must determine the optimal concentration for your specific lipid system. A concentration of 2.0 mM has been shown to provide a significant protective effect. Always conduct a concentration-response study during formulation development [1].

Q2: What are "aspasomes," and what makes them a superior delivery system for this compound? A2: Aspasomes are a specific type of nanovesicle where this compound is not just encapsulated but is used as a primary structural component instead of phospholipids. These vesicles typically also contain cholesterol and a charged lipid like dicetyl phosphate. This system is superior because it inherently leverages the antioxidant property of AP, enhances transdermal delivery, and provides a stable, multifunctional carrier, particularly useful for pathologies involving oxidative stress [3] [4].

Q3: How does encapsulation in a starch inclusion complex protect this compound? A3: High-amylose maize starch (HAMS) forms V-type helical structures that encapsulate this compound molecules within their hydrophobic cavities. This physical encapsulation shields AP from environmental stressors. Research demonstrates that this method significantly improves the thermal, photochemical, and oxidative stability of AP. The complexation also allows for a controlled release profile, potentially delivering the antioxidant to the large intestine [3].

References

ascorbyl palmitate cytotoxicity comparison ascorbic acid

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile Comparison

Aspect Ascorbyl Palmitate (AP) Ascorbic Acid (AA)
General Cytotoxicity Direct cytotoxicity on normal and tumor cells; dose- and time-dependent (IC₅₀ of 125 µM after 48h in HUVECs) [1] [2]. Selective cytotoxicity at high, pharmacologic doses (mM range); minimal effect on normal cells at physiologic levels [3].
Primary Mechanism Induces apoptosis via intrinsic pathway: upregulates caspase-3, -9; downregulates Bcl-2 [1] [2]. Acts as a pro-oxidant, generating H₂O₂; depletes glutathione (GSH), causing oxidative stress; disrupts cellular metabolism [3].
Key Experimental Models Human Umbilical Vein Endothelial Cells (HUVECs) [1] [2]. Human osteosarcoma (U2OS) and embryonic kidney (HEK 293) cells [4]. Papillary Thyroid Carcinoma (PTC) cells (B-CPAP, K1, TPC-1); immortalized normal thyrocytes (Nthy-ori 3-1) [3].
Role in Formulations Drug carrier in nano-systems (e.g., solid lipid nanoparticles); can exhibit intrinsic cytotoxicity from the carrier itself [5] [4]. Unstable in aqueous solutions; often used as a free drug in high-dose studies or as a functional component in nanoplatforms [5] [3].

Detailed Experimental Data & Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies and results from the key studies cited above.

Cytotoxicity and Apoptosis Induction by this compound

This study investigated the effects of AP on Human Umbilical Vein Endothelial Cells (HUVECs) [1] [2].

  • Experimental Protocols

    • Cell Viability (MTT Assay): HUVECs were treated with AP (25-400 µM) for 24 and 48 hours. The formazan crystals formed by viable cells were dissolved in DMSO, and absorbance was measured at 570 nm [1] [2].
    • Apoptosis Detection (Flow Cytometry): Cells treated with the IC₅₀ concentration of AP were stained with Annexin V-FITC and Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells [1] [2].
    • Nuclear Morphology (DAPI Staining): Treated cells were fixed, permeabilized, and stained with DAPI. Apoptotic cells were identified by condensed and fragmented chromatin under fluorescence microscopy [1] [2].
    • Gene Expression (Real-Time PCR): mRNA levels of apoptosis-related genes (caspase-3, caspase-9, and Bcl-2) were quantified. GAPDH was used as a housekeeping gene [1] [2].
  • Key Findings

    • AP reduced HUVEC viability in a dose- and time-dependent manner, with an IC₅₀ of 125 µM after 48 hours [1] [2].
    • Flow cytometry and DAPI staining confirmed the induction of apoptosis, showing clear chromatin fragmentation [1] [2].
    • Molecular analysis showed AP upregulated pro-apoptotic caspase-3 and caspase-9 and downregulated anti-apoptotic Bcl-2 [1] [2].
Pro-Oxidant Cytotoxicity of High-Dose Ascorbic Acid

This study explored the anti-cancer mechanisms of high-dose vitamin C in papillary thyroid carcinoma (PTC) cells [3].

  • Experimental Protocols

    • Cell Viability (MTT Assay): PTC cells and normal thyrocytes were treated with AA (0.1-15 mM) for 24 and 48 hours. Viability was assessed via MTT assay [3].
    • Apoptosis/Necrosis (Flow Cytometry): Cell death was quantified using Annexin V/PI double staining after 48 hours of treatment with AA [3].
    • ROS Measurement: Cells were loaded with H₂DCF-DA fluorescent probe. ROS levels were measured fluorometrically following treatment with AA [3].
    • Redox Metabolism (HPLC-ECD): Levels of reduced (GSH) and oxidized (GSSG) glutathione were precisely measured using High-Performance Liquid Chromatography with an Electrochemical Detector [3].
    • Metabolomic Analysis (UHPLC/MS): Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry was used to profile changes in cellular metabolites, particularly in glycolysis and the TCA cycle [3].
  • Key Findings

    • High-dose AA (5 mM) selectively decreased viability in PTC cells while showing less effect on immortalized normal thyrocytes [3].
    • AA treatment significantly increased intracellular ROS levels and shifted the redox state by depleting GSH and increasing GSSG [3].
    • Metabolomic analysis revealed that AA inhibited glycolysis and altered the TCA cycle, contributing to energy depletion and cell death [3].

Mechanisms of Action: A Visual Guide

The cytotoxicity of this compound and high-dose Ascorbic Acid occurs through distinct pathways, as illustrated below.

G AP This compound (AP) Cellular Uptake Cellular Uptake AP->Cellular Uptake Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Cellular Uptake->Intrinsic Apoptosis Pathway Activates ↑ Caspase-9 ↑ Caspase-9 Intrinsic Apoptosis Pathway->↑ Caspase-9 ↑ Caspase-3 ↑ Caspase-3 Intrinsic Apoptosis Pathway->↑ Caspase-3 ↓ Bcl-2 ↓ Bcl-2 Intrinsic Apoptosis Pathway->↓ Bcl-2 Execution Phase Execution Phase ↑ Caspase-9->Execution Phase ↑ Caspase-3->Execution Phase ↓ Bcl-2->Execution Phase Apoptosis Apoptosis Execution Phase->Apoptosis Leads to AA High-Dose Ascorbic Acid (AA) Extracellular Pro-oxidant Activity Extracellular Pro-oxidant Activity AA->Extracellular Pro-oxidant Activity H₂O₂ Generation H₂O₂ Generation Extracellular Pro-oxidant Activity->H₂O₂ Generation Cellular Influx Cellular Influx H₂O₂ Generation->Cellular Influx Oxidative Stress Oxidative Stress Cellular Influx->Oxidative Stress GSH Depletion / GSSG Increase GSH Depletion / GSSG Increase Oxidative Stress->GSH Depletion / GSSG Increase Metabolic Disruption Metabolic Disruption Oxidative Stress->Metabolic Disruption Cell Death Cell Death GSH Depletion / GSSG Increase->Cell Death Inhibits Glycolysis Inhibits Glycolysis Metabolic Disruption->Inhibits Glycolysis Alters TCA Cycle Alters TCA Cycle Metabolic Disruption->Alters TCA Cycle Inhibits Glycolysis->Cell Death Alters TCA Cycle->Cell Death

Key Research Implications

  • For this compound: The direct cytotoxicity on normal cells like HUVECs is a critical safety consideration, especially given its widespread use as a "safe" food additive and formulation excipient [1] [2] [6]. Its role in drug delivery systems needs careful evaluation, as the carrier itself may contribute to toxic effects [4].
  • For Ascorbic Acid: The anti-cancer potential is dose-dependent and mechanistically distinct. Its pro-oxidant effect offers a therapeutic window, but achieving this requires pharmacologic concentrations (mM range), typically via intravenous administration in clinical settings [3].

When planning your research, the choice between these compounds should be guided by your objective: AP is relevant for studying direct lipid-soluble antioxidant effects or as a component in formulations, while high-dose AA is a key candidate for investigating pro-oxidant anti-cancer strategies.

References

Experimental Data Comparison: Ascorbyl Palmitate vs. α-Tocopherol

Author: Smolecule Technical Support Team. Date: February 2026

Study Model / Measured Outcome Ascorbyl Palmitate (AP) Performance α-Tocopherol Performance Key Findings & Context

| Deep-Fat Frying of Seafood (Peroxide Value, POV; p-Anisidine Value, p-AV; TBARS) [1] | Superior Lower POV, p-AV, and TBARS values in fried seafood and oil. | Least Effective Significantly higher oxidation values. | AP was more effective than α-tocopherol in suppressing lipid oxidation during high-temperature frying and subsequent storage [1]. | | Fish Mince & Shrimp Oil (Peroxide Value, TBARS) [2] | Higher Efficacy More effectively reduced lipid oxidation and better preserved EPA/DHA. | Lower Efficacy | AP demonstrated a greater antioxidant effect in protecting polyunsaturated fatty acids in seafood during storage [2]. | | Sunflower Oil Shelf-Life (Rancimat Stability) [3] | Synergistic Effect | Synergistic Effect | A blend of 200 ppm AP with 100 ppm α-tocopherol provided the highest oxidative stability, outperforming either antioxidant used alone [3]. | | In Vitro Radical Scavenging (DPPH, ABTS Assays) [2] | Greater Efficacy Higher radical scavenging activity. | Lower efficacy. | AP showed more potent direct free radical scavenging ability in these chemical assays [2]. | | In Vitro Metal Chelation (Metal Chelating Activity) [2] | Lower efficacy. | Greater Efficacy Higher metal chelating activity. | α-Tocopherol was more effective at chelating pro-oxidant metal ions, a key antioxidant mechanism [2]. |

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in the tables.

  • Deep-Fat Frying Study [1]:

    • Application: Antioxidants (AP and α-tocopherol) were added to sunflower oil at concentrations of 0.5-1.5 mmol/kg oil. Squid, prawn, and hoki fish were fried at 170°C.
    • Storage: Fried samples were refrigerated for 2 days.
    • Analysis: Lipid oxidation was assessed by measuring Peroxide Value (POV), p-Anisidine Value (p-AV), and Thiobarbituric Acid Reactive Substances (TBARS) in both the frying oil and the seafood.
  • Fish Mince and Shrimp Oil Study [2]:

    • Application: Mackerel mince was mixed with AP or α-tocopherol at 100 and 200 mg/kg. Shrimp oil was treated with antioxidants at 100 and 200 mg/L.
    • Storage: Fish mince was stored in crushed ice for 15 days; shrimp oil was stored at 30°C for 15 days.
    • Analysis: Peroxide Value (PV) and TBARS were measured at 3-day intervals. Fatty acid composition was analyzed via gas chromatography (GC) to monitor the preservation of EPA and DHA.
  • Sunflower Oil Synergy Study [3]:

    • Protocol: Different combinations of D-alpha-tocopherol and AP were added to sunflower oil.
    • Accelerated Testing: Oxidative stability was assessed using the Rancimat test and the accelerated shelf-life testing (ASLT) method at 40, 80, and 110°C.
    • Analysis: Peroxide Value (PV), Anisidine Index, and Free Fatty Acids (FFA) were tracked over time. Shelf life was predicted using the Arrhenius equation.

Mechanisms of Action & Experimental Workflow

The differential efficacy of these antioxidants is largely explained by the "Polar Paradox" theory and their distinct chemical mechanisms. The following diagram illustrates the primary antioxidant pathways and a generalized experimental workflow for comparison.

G cluster_1 General Experimental Workflow for Comparison Lipid Peroxidation\nChain Reaction Lipid Peroxidation Chain Reaction Radical Generation\n(LOO•) Radical Generation (LOO•) Lipid Peroxidation\nChain Reaction->Radical Generation\n(LOO•) Initiates AP: Radical Scavenging\n(Donates H atom) AP: Radical Scavenging (Donates H atom) Radical Generation\n(LOO•)->AP: Radical Scavenging\n(Donates H atom)  AP & α-Tocopherol  Neutralize α-Tocopherol: Metal Chelation\n(Inactivates Fe/Cu ions) α-Tocopherol: Metal Chelation (Inactivates Fe/Cu ions) Radical Generation\n(LOO•)->α-Tocopherol: Metal Chelation\n(Inactivates Fe/Cu ions)  α-Tocopherol  Action Stabilized Radical\n(Non-reactive) Stabilized Radical (Non-reactive) AP: Radical Scavenging\n(Donates H atom)->Stabilized Radical\n(Non-reactive)  Forms Prevents Fenton\nReaction Prevents Fenton Reaction α-Tocopherol: Metal Chelation\n(Inactivates Fe/Cu ions)->Prevents Fenton\nReaction  Result 1. Sample Preparation\n(Add antioxidant to oil/food matrix) 1. Sample Preparation (Add antioxidant to oil/food matrix) 2. Induce Oxidation\n(Heat, light, storage) 2. Induce Oxidation (Heat, light, storage) 1. Sample Preparation\n(Add antioxidant to oil/food matrix)->2. Induce Oxidation\n(Heat, light, storage) 3. Measure Markers\n(PV, TBARS, p-AV) 3. Measure Markers (PV, TBARS, p-AV) 2. Induce Oxidation\n(Heat, light, storage)->3. Measure Markers\n(PV, TBARS, p-AV) 4. Analyze Data\n(Compare efficacy & synergy) 4. Analyze Data (Compare efficacy & synergy) 3. Measure Markers\n(PV, TBARS, p-AV)->4. Analyze Data\n(Compare efficacy & synergy)

Key Insights for Application

  • Leverage Strengths: Use this compound in high-surface-area systems like emulsions or for high-temperature processing. Rely on α-tocopherol when metal chelation is a primary concern [2].
  • Explore Synergy: Consider using AP and α-tocopherol in combination. Studies confirm they can have a synergistic effect, providing greater stability than the sum of their individual effects [3].
  • Consider the System: Performance is matrix-dependent. α-Tocopherol's lower efficacy in some frying studies [1] highlights the need for validation in your specific application.

References

Comparative Analysis: Ascorbyl Palmitate vs. Mineral Ascorbates

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Ascorbyl Palmitate compared to common Mineral Ascorbates, based on the gathered data.

Feature This compound (Ascorbyl-6-palmitate) Mineral Ascorbates (e.g., Sodium Ascorbate, Magnesium Ascorbyl Phosphate)
Chemical Nature Fat-soluble ester of ascorbic acid and palmitic acid [1] [2] Mineral salts of ascorbic acid (e.g., sodium, calcium, magnesium) [3] [2]
Solubility Lipid-soluble [4] [5] Water-soluble [3]
pH & GI Irritation Less acidic; considered non-irritating for sensitive skin and potentially gentler on the stomach [3] [1] Less acidic than ascorbic acid; "buffered" to be gentler on the GI tract [1] [2]
Stability More stable than pure ascorbic acid against air/light, but less stable in topical formulations compared to SAP and MAP [3] [6] Generally more stable than ascorbic acid and this compound. SAP and MAP are noted for high stability [3] [6]

| Bioavailability & Key Findings | - Oral: Hydrolyzed in the gut; ascorbic acid bioavailability similar to standard forms [2].

  • Unique Carrier Potential: One study showed significantly higher ascorbate delivery to neural tissues (e.g., cerebral cortex) vs. ascorbic acid [5].
  • Topical: Contributes antioxidant activity to cell membranes [2]. | - Oral: Absorption of ascorbic acid component is considered similar to pure ascorbic acid [2]. The accompanying mineral is also well-absorbed [2].
  • Topical: Derivatives like SAP and MAP convert to active ascorbic acid on the skin, are less irritating, and effective for discoloration and acne-prone skin [3]. | | Primary Research Applications | - Drug delivery systems (e.g., Aspasomes for enhanced skin permeability) [4] [7]
  • Neuropharmacology (carrier of ascorbate to neural tissues) [5]
  • Antioxidant in lipid systems and cell membranes [2] | - Topical formulations for anti-aging and brightening (SAP, MAP) [3]
  • Oral supplements for high-dose, GI-tolerant vitamin C (Sodium Ascorbate, Calcium Ascorbate) [1] [2]
  • Co-formulation with Niacinamide (MAP) [3] |

Experimental Data and Methodologies

For research and development purposes, here are the methodologies and key findings from pivotal studies.

Neural Uptake of this compound
  • Objective: To determine if this compound (AP) could serve as an effective carrier of ascorbate into neural tissues, which are typically hard to target with water-soluble ascorbate [5].
  • Protocol:
    • Model: Animal model (specifics not detailed in abstract).
    • Administration: AP or ascorbic acid was administered by gavage (oral).
    • Tissues Analyzed: Cerebral cortex and carotid body.
    • Analysis: HPLC for quantitative determination of ascorbate content in tissues under normoxic and hypoxic conditions [5].
  • Key Results: The ascorbate content recovered from both tissues was nearly an order of magnitude higher after ingestion of AP compared to ascorbic acid. Hypoxia decreased the ascorbate content, implying its physiological activity [5].
Stability in Topical Formulations
  • Objective: To compare the stability of different vitamin C derivatives (this compound, Sodium Ascorbyl Phosphate, Magnesium Ascorbyl Phosphate) in topical formulations [6].
  • Protocol:
    • Method: Direct reverse-phase high-performance liquid chromatography (RP-HPLC).
    • Sample Preparation: Formulations were diluted with a suitable buffer-organic solvent mixture before analysis [6].
  • Key Results: Sodium Ascorbyl Phosphate (SAP) and Magnesium Ascorbyl Phosphate (MAP) were found to be more stable derivatives than this compound for use in cosmetic products [6].
Anti-inflammatory and Microglia Modulation
  • Objective: To investigate the effects and mechanisms of this compound (specifically Ascorbic acid 6-palmitate, L-AP) on LPS-induced neuroinflammation in microglia [8].
  • Protocol:
    • Cell Model: BV-2 murine microglia cell line.
    • Induction & Treatment: Cells were stimulated with LPS (1 µg/mL) to induce inflammation and M1 polarization, then treated with L-AP (62.5 µM).
    • Analysis: qRT-PCR and Western Blotting to measure mRNA and protein levels of inflammatory markers (e.g., IL-10, Arg-1, iNOS) and ER stress markers (GRP78, CHOP). Molecular docking predicted L-AP's binding with PERK [8].
  • Key Results: L-AP at 62.5 µM significantly modulated LPS-induced microglia polarization, increasing markers of the protective M2-type (IL-10, Arg-1). The effect was mediated via modulation of PERK/eIF2α-mediated endoplasmic reticulum stress [8].

The signaling pathway discovered in this study can be visualized as follows:

G LPS LPS ER_Stress ER Stress Activation LPS->ER_Stress L_AP L_AP PERK_eIF2a PERK/eIF2α Pathway L_AP->PERK_eIF2a Inhibits M2_Polarization M2 Microglia Proliferation L_AP->M2_Polarization ER_Stress->PERK_eIF2a M1_Polarization M1 Microglia Proliferation PERK_eIF2a->M1_Polarization Neuroinflammation Neuroinflammation M1_Polarization->Neuroinflammation Tissue_Repair Tissue_Repair M2_Polarization->Tissue_Repair

Visual Abstract of L-AP Mechanism in BV-2 Microglia


Conclusion and Research Implications

The choice between this compound and Mineral Ascorbates is highly application-dependent:

  • For targeting neural tissues or developing lipid-based drug delivery systems, This compound offers a distinct and promising profile due to its lipophilicity and unique carrier capabilities [4] [5].
  • For stable topical formulations aimed at skin brightening and anti-aging, Mineral Ascorbates like SAP and MAP are better supported by stability data and are effective for a wider range of skin types, including sensitive and acne-prone skin [3] [6].
  • For oral supplementation requiring high doses with minimal GI irritation, buffered Mineral Ascorbates (e.g., Sodium or Calcium Ascorbate) remain the standard, well-validated choice [1] [2].

A significant limitation of this analysis is that some findings for this compound, particularly concerning neuroinflammation, are based on a single study of one specific compound (Ascorbic acid 6-palmitate) [8]. More independent research is needed to confirm these mechanisms and explore their therapeutic potential.

References

In Vitro Genotoxicity and Cytotoxicity Assessment of Ascorbyl Palmitate

Author: Smolecule Technical Support Team. Date: February 2026

A 2018 study specifically investigated the potential cyto-genotoxicity of Ascorbyl Palmitate on Human Umbilical Vein Endothelial Cells (HUVECs). The key quantitative findings from this research are summarized in the table below [1] [2] [3].

Assessment Endpoint Experimental Method Key Findings on this compound
Cytotoxicity (Cell Viability) MTT assay Induced cytotoxicity in a dose-dependent and time-dependent manner. The IC50 value (concentration that kills 50% of cells) was 125 µM after 48 hours of treatment [1] [3].
Apoptosis Induction Annexin V-FITC/PI Flow Cytometry Significantly increased the population of cells in both early and late apoptosis compared to the control [1] [3].
Nuclear Morphology Changes DAPI Staining Treated cells showed clear chromatin condensation and fragmentation, which are morphological hallmarks of apoptosis [1] [3].
Gene Expression Regulation Real-time PCR Up-regulated the expression of pro-apoptotic genes Caspase-3 and Caspase-9, while down-regulating the anti-apoptotic Bcl-2 ratio [1] [3].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the methodological details of the genotoxicity assessment, the protocols are outlined below [1] [3]:

  • Cell Culture: HUVECs were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin and 10 µg/mL streptomycin). Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
  • Cell Viability (MTT) Assay: Cells were seeded in 96-well plates and treated with various concentrations of AP (25, 50, 100, 200, and 400 µM) for 24 and 48 hours. After treatment, MTT reagent was added, and the formed formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm to determine cell viability.
  • Apoptosis Detection (Annexin V/PI Staining): Cells treated with the IC50 concentration of AP for 48 hours were stained with Annexin V-Fluorescein Isothiocyanate (FITC) and Propidium Iodide (PI). The populations of viable, early apoptotic, and late apoptotic cells were then quantified using flow cytometry.
  • Nuclear Staining (DAPI): After treatment, cells were fixed, permeabilized, and stained with DAPI dye. The nuclear morphology of cells was examined using fluorescence microscopy to detect chromatin fragmentation.
  • Gene Expression Analysis (Real-time PCR): Total RNA was extracted from treated cells, reverse-transcribed into cDNA, and then amplified using specific primers for Caspase-3, Caspase-9, and Bcl-2. The expression levels of these genes were normalized to the GAPDH housekeeping gene.

The following diagram illustrates the signaling pathway through which this compound induces apoptosis in HUVECs, as revealed by the gene expression data.

G AP This compound (AP) Bcl2_Down Down-regulation of Bcl-2 AP->Bcl2_Down Caspase9_Up Up-regulation of Caspase-9 AP->Caspase9_Up Start Cell Exposure Start->AP Bcl2_Down->Caspase9_Up Permits Caspase3_Up Up-regulation of Caspase-3 Caspase9_Up->Caspase3_Up Apoptosis Induction of Apoptosis (Cell Death) Caspase3_Up->Apoptosis

Comparative Antioxidant Performance

While the primary focus was on genotoxicity, it is also relevant to compare AP's antioxidant efficacy with other substances. A 2025 study compared AP with Acetylated Epigallocatechin Gallate (A-EGCG) using various in vitro assays and food models [4]. The key comparative data is summarized below.

Assay / System This compound (AP) Performance Acetylated EGCG (A-EGCG) Performance
DPPH/ABTS Radical Scavenging Greater efficacy than A-EGCG (p < 0.05) [4]. Lower radical scavenging than AP [4].
Metal Chelating Activity Lower efficacy [4]. Greater activity than AP (p < 0.05) [4].
Inhibition of Lipid Oxidation Higher efficacy in inhibiting oxidation in a β-carotene-linoleate model system and a lecithin liposome system [4]. Lower efficacy in the same model systems [4].
Real Food Model (Fish Mince & Shrimp Oil) More effectively reduced lipid oxidation and better preserved EPA/DHA contents during storage [4]. Less effective at preventing oxidation in these specific models [4].

Conclusion and Research Implications

  • Efficacy: AP demonstrates potent antioxidant activity in various model systems, in some cases outperforming other natural antioxidants like acetylated EGCG, particularly in lipid-rich environments [4].
  • Safety Concerns: Specific in vitro evidence indicates that AP can induce apoptosis and exhibit genotoxic effects in human endothelial cells at certain concentrations, involving the activation of key caspase pathways [1] [3].

For researchers and drug development professionals, these findings highlight the importance of a thorough, context-dependent risk-benefit analysis when considering the application of AP. Further investigation, particularly in vivo toxicological studies, would be crucial to determine the relevance of these cellular findings to overall human health.

References

ascorbyl palmitate apoptotic effects cancer cells vs normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence of Ascorbyl Palmitate's Effects

Cell Type / Model Experimental Treatment Key Findings on Apoptosis & Cytotoxicity Reference

| HUVECs (Human Umbilical Vein Endothelial Cells, normal cells) | AP (25-400 µM for 24h, 48h) | Cytotoxicity: Induced in a dose- and time-dependent manner. IC50: 440 µM (24h), 125 µM (48h). Mechanism: Induced apoptosis; increased caspase-3, caspase-9; decreased Bcl-2. | [1] | | HER2-positive SK-BR-3 Breast Cancer Cells | AP alone and in combination with Trastuzumab | Reduced cell viability in a dose- and time-dependent manner. Enhanced apoptosis when combined with Trastuzumab. Mechanism: Upregulated TP53, BAX, CYCS, CASP3, CASP8; downregulated BCL-2, BCL2L1. | [2] | | U2OS (Osteosarcoma) vs HEK 293 (Embryonic Kidney) Cells | AP-loaded Solid Lipid Nanoparticles (SLN-AP) | Cytotoxic at lower concentrations than free Ascorbic Acid (AA) or Dehydroascorbic Acid (DHA). Better selectivity for targeting tumor cells (U2OS) with a 3% Pluronic F-68 formulation. | [3] | | AGS Gastric Cancer Cells (related mechanism for Vitamin C) | High-dose Vitamin C (Ascorbic Acid) | Induced apoptosis via mitochondrial dysfunction: calcium influx, ROS generation, and ATP depletion. | [4] |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the context of these findings, here are the methodologies used in the key studies.

  • Cell Viability (MTT) Assay [1] [2] [3]: Cells were seeded in 96-well plates and treated with varying doses of AP. After incubation (e.g., 24 or 48 hours), MTT dye was added. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.

  • Apoptosis Analysis via Flow Cytometry [1] [2]: Cells were treated with AP and then stained with Annexin V-FITC and Propidium Iodide (PI). This allows for the distinction between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

  • Gene Expression Analysis (RT-qPCR) [1] [2]: After treatment, total RNA was extracted from cells and reverse-transcribed into cDNA. The expression levels of target genes (e.g., CASP3, CASP9, BCL-2, BAX) were quantified using real-time PCR, with genes like GAPDH serving as internal controls. Results indicate changes in the mRNA levels of pro- and anti-apoptotic factors.

  • Caspase Activity Assessment [1]: The mRNA expression of key executioner caspases (e.g., CASP3) and initiator caspases (e.g., CASP9) was evaluated via RT-qPCR. Additionally, the involvement of caspase pathways is often inferred by using specific caspase inhibitors, which, if they reverse cell death, confirm the pathway's role.

  • Reactive Oxygen Species (ROS) Measurement [4]: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. After treatment, cells are incubated with the probe, and fluorescence intensity is measured via flow cytometry or fluorescence microscopy, indicating ROS generation.

Mechanisms of Action and Signaling Pathways

The experimental data suggests that this compound can induce apoptosis in cancer cells through multiple interconnected mechanisms, which are summarized in the pathway diagram below.

G cluster_0 Genetic Regulation cluster_1 Key Processes AP This compound (AP) MitochondrialDysfunction Mitochondrial Dysfunction AP->MitochondrialDysfunction Induces Combo AP + Chemotherapy Combo->MitochondrialDysfunction Enhances ROS ROS Generation MitochondrialDysfunction->ROS CYCS Cytochrome c (CYCS) ↑ MitochondrialDysfunction->CYCS Releases CaspaseActivation Caspase-3/9 Activation ROS->CaspaseActivation Apoptosis Apoptosis Execution (DNA fragmentation, cell shrinkage) CaspaseActivation->Apoptosis BAX BAX ↑ (Pro-apoptotic) BAX->MitochondrialDysfunction Promotes BCL2 BCL-2 ↓ (Anti-apoptotic) BCL2->MitochondrialDysfunction Inhibits CYCS->CaspaseActivation Activates (Apoptosome)

The diagram above illustrates the primary apoptotic pathway induced by AP. The following points elaborate on the experimental evidence for its selectivity:

  • Selective Toxicity and the Role of Delivery Systems: A key study directly comparing the effects of AP formulated in solid lipid nanoparticles (SLN-AP) on human osteosarcoma cells (U2OS) versus human embryonic kidney cells (HEK 293) found that the formulation was more cytotoxic to the cancer cell line and showed "better selectivity for targeting tumor cell line" [3]. This suggests that AP's effects can be fine-tuned to be more selective against cancer cells.

  • Enhanced Efficacy of Chemotherapy: AP is not only an active compound itself but also a versatile component in drug delivery. Research shows that AP can form mixed micelles with other agents like TPGS (a vitamin E derivative) to effectively deliver drugs like ginsenoside CK. These AP-based micelles significantly enhanced cellular uptake and promoted tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, leading to superior anti-tumor activity in vitro and in vivo with reduced systemic toxicity [5]. Another study confirmed that combining AP with the therapeutic antibody Trastuzumab created a synergistic effect, further reducing cell viability and enhancing apoptosis in HER2-positive breast cancer cells [2].

Conclusion and Research Implications

  • The pro-apoptotic mechanism primarily involves the intrinsic mitochondrial pathway, characterized by ROS generation, cytochrome c release, and caspase activation [1] [2] [4].
  • Its amphiphilic nature makes it a highly useful excipient for creating nanocarriers (like liposomes and micelles) that improve the solubility, stability, and tumor-targeted delivery of other hydrophobic anticancer drugs [5] [6] [3].
  • A critical area for future research is the detailed assessment of its effects on a wider range of non-cancerous, primary cell lines to further establish its therapeutic window and safety profile [1].

References

ascorbyl palmitate synergistic effects with chemotherapy drugs

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Drug Combinations and Efficacy Data

The table below summarizes experimental data on ascorbyl palmitate combined with different chemotherapy drugs, highlighting the most effective mass ratios and observed outcomes.

Chemotherapy Drug Delivery System Optimal Mass Ratio (Chemo:AP) Key Experimental Findings Citation
Paclitaxel (PTX) Solid Lipid Nanoparticles (SLNs) 1:2 In vitro (B16F10 cells): Strong synergistic cytotoxicity; In vivo (mice): Superior tumor growth suppression & reduced Bcl-2/Bax ratio vs. single drugs. [1]
Doxorubicin (DOX) Liposomes (LPs) 1:20 In vitro: Low combination index (0.05-0.56); 2.5x higher cellular DOX uptake; In vivo (mice): Strong antitumor effect, reduced systemic toxicity. [2]
Docetaxel (DOC) Liposomes (LPs) 1:200 In vitro (MCF-7, HepG2, PC-3 cells): Highest synergistic antitumor activity; In vivo (H22 mice): Enhanced therapeutic efficacy, lower systemic toxicity. [3]

Detailed Experimental Protocols

To ensure the reproducibility of these findings, here are the core methodologies from the cited studies.

  • 1. Nanoparticle Preparation

    • AP/PTX-SLNs (Ultrasound Method): The lipid phase (Glyceryl monostearate, DDAB, PTX, AP) and aqueous phase (Pluronic F-68 in water) were heated to 85°C. The aqueous phase was added to the lipid phase to form a pre-emulsion, which was then sonicated for 25 minutes above the lipid's melting point. Nanoparticles formed upon cooling [1].
    • DOC/PA-LPs (Thin-Film Hydration): Lipids (PA, phosphatidylcholine, cholesterol) and DOC were dissolved in an organic solvent (e.g., dichloromethane). The solvent was evaporated under reduced pressure to form a thin lipid film. This film was hydrated with an aqueous buffer, and the resulting suspension was ultrasonicated to form liposomes [3].
  • 2. In Vitro Synergy and Cytotoxicity Assessment (MTT Assay)

    • Cells were seeded in 96-well plates and incubated overnight.
    • Treatments (free drugs, drug-loaded nanoparticles, etc.) were applied for a set period (e.g., 24 hours).
    • MTT reagent was added and incubated, allowing viable cells to convert it into purple formazan crystals.
    • The crystals were dissolved in DMSO, and the absorbance was measured at 490 nm. Cell viability was calculated as a percentage relative to untreated control cells. Synergy was analyzed using median-effect methods (e.g., calculating the Combination Index) [1] [3].
  • 3. In Vivo Efficacy and Safety Evaluation

    • Tumor Model: Mice were inoculated with cancer cells (e.g., murine B16F10 melanoma, H22 hepatoma) subcutaneously.
    • Treatment: Once tumors were established, mice were randomly grouped and administered formulations (e.g., saline, free drug, drug-loaded nanoparticles) via intravenous or other routes.
    • Evaluation: Tumor volume and body weight were monitored regularly. After the study, tumors and major organs were harvested for weight analysis and histopathological examination to assess antitumor efficacy and systemic toxicity [1] [2] [3].

Mechanism of Action Pathway

The diagram below illustrates the proposed signaling pathway through which this compound exerts its synergistic effects with chemotherapy drugs.

G AP This compound (AP) (Intracellular) H2O2 H₂O₂ Production (Pro-oxidant effect) AP->H2O2 Metabolizes to Uptake Enhanced Cellular Uptake of Nanocarrier AP->Uptake As part of Nanocarrier Chemo Chemotherapy Drug (e.g., PTX, DOX) Bcl2_Bax ↓ Bcl-2/Bax Ratio Chemo->Bcl2_Bax Promotes ROS Elevated ROS H2O2->ROS Leads to ROS->Bcl2_Bax Promotes Apoptosis Induction of Apoptosis (Cancer Cell Death) Bcl2_Bax->Apoptosis Activates Synergy Synergistic Anticancer Effect Apoptosis->Synergy Uptake->Synergy

The primary mechanisms behind the synergy are:

  • Pro-oxidant Action: Inside the cancer cell, AP contributes to the generation of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS). This creates significant oxidative stress [4] [5].
  • Apoptotic Regulation: The elevated ROS and the action of the co-delivered chemotherapy drug work together to reduce the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift in balance pushes the cancer cell toward programmed cell death (apoptosis) [1].
  • Enhanced Delivery: Formulating AP and the drug together in nanocarriers (like liposomes or SLNs) leverages AP's lipophilic nature. This improves the delivery of both agents into cells, increasing intracellular drug concentration and enhancing the overall therapeutic effect [2] [6].

Key Insights for Research and Development

  • Overcoming Limitations: Using this compound in lipophilic nano-formulations effectively overcomes the challenges of water insolubility and low bioavailability associated with free AP, while also protecting it from degradation [1] [6].
  • Dual Functionality: AP can serve a dual role in these formulations, acting as both a therapeutic agent with its own anticancer activity and as a component of the drug delivery matrix (e.g., the lipid core of SLNs or a liposome modifier) [1] [6].
  • Route of Administration: The success of high-dose ascorbate therapy is highly dependent on achieving high plasma concentrations, which is typically accomplished via intravenous or intraperitoneal administration of these nano-formulations, rather than oral delivery [1] [4].

References

comparison of ascorbyl palmitate nanocarriers liposomes vs SLNs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ascorbyl Palmitate and Delivery Challenges

This compound (AP) is a lipophilic derivative of Vitamin C, prized for its greater stability compared to its water-soluble counterpart, L-ascorbic acid [1] [2]. It possesses potent antioxidant activity and has demonstrated anti-cancer properties in various studies [1]. However, its therapeutic efficacy is limited by poor water solubility, susceptibility to degradation (accelerated by metal ions and light), and low bioavailability [1]. Nanocarrier systems like SLNs and liposomes are employed to overcome these challenges, enhancing stability, enabling controlled release, and improving delivery efficiency [1] [3].

Head-to-Head Comparison of SLNs and Liposomes

The table below summarizes the key characteristics of SLNs and Liposomes for delivering this compound, based on experimental data.

Feature Solid Lipid Nanoparticles (SLNs) Liposomes
Core Structure Solid lipid matrix at room/body temperature [1] [4] Aqueous core surrounded by phospholipid bilayers [5]
Typical Size Range ~223 nm [1] Information varied; one study formed "aspasomes" (a type of AP liposome) [5]
AP Loading & Location Encapsulated within the solid lipid core [1] [2] Incorporated into the lipid bilayer(s) [5]
Key Composition Glyceryl monostearate (GMS), DDAB, Pluronic F-68 [1] [2] Phospholipids, Cholesterol, Dicetyl Phosphate [5]

| AP Stability (Quantitative) | SLNs: ~67.6% AP remaining after 3 months at 4°C [4] NLCs (a related carrier): ~71.1% AP remaining [4] | Nanoemulsion (NE): ~55.2% AP remaining after 3 months at 4°C [4] | | Reported Synergistic Use | Co-delivery with chemotherapeutics (e.g., Paclitaxel) for enhanced anticancer efficacy [1] | Used to form "aspasomes" for enhanced transdermal delivery; co-delivery with other drugs for combination therapy [5] [6] | | Primary Application Focus | Cancer therapy (in vivo studies shown) [1] | Transdermal drug delivery [5] |

Detailed Experimental Data and Protocols

For researchers to replicate and build upon these findings, here is a deeper dive into the methodologies and data from key studies.

Stability and Formulation Protocol for SLNs

A 2005 study directly compared the stability of AP in SLNs, Nanostructured Lipid Carriers (NLCs), and a nanoemulsion (NE) over three months [4]. The results clearly show that solid lipid-based carriers (SLNs and NLCs) offer superior protection for AP compared to a liquid-core nanoemulsion, which can be considered analogous to a liposome in terms of its fluid core.

Formulation Type Non-degraded AP after 3 months at 4°C
NLC 71.1% ± 1.4
SLN 67.6% ± 2.9
Nanoemulsion (NE) 55.2% ± 0.3

A common and effective protocol for preparing AP-loaded SLNs is the hot homogenization and ultrasonication method [1] [2]:

  • Lipid Phase: The lipid (e.g., 50 mg Glyceryl monostearate), stabilizer (e.g., 5 mg DDAB), and AP (e.g., 4-10 mg) are heated together to approximately 85°C (5–10°C above the lipid's melting point) [1] [2].
  • Aqueous Phase: An aqueous surfactant solution (e.g., 5 mL of Pluronic F-68) is heated to the same temperature [1] [2].
  • Emulsification: The aqueous phase is added to the molten lipid phase under high-shear mixing to form a coarse pre-emulsion [1].
  • Size Reduction: The pre-emulsion is processed using a high-pressure homogenizer or, as in some studies, sonicated with a probe for about 25 minutes while maintaining the temperature [1] [2].
  • Solidification: The resulting hot oil-in-water nanoemulsion is cooled in an ice bath, causing the lipid to recrystallize and form solid nanoparticles [1] [2].
Therapeutic Efficacy and Protocol for Combination Therapy (SLNs)

A 2017 study developed a dual-drug SLN system co-loading AP and Paclitaxel (PTX) for synergistic cancer therapy [1].

  • In Vitro Cytotoxicity: An MTT assay on B16F10 melanoma cells indicated that the optimal synergistic anticancer efficacy was achieved with an AP/PTX mass ratio of 2/1 [1].
  • In Vivo Efficacy: In a mouse model of metastatic melanoma, the AP/PTX-SLNs were significantly more effective at suppressing tumor growth and eliminating cancer cells in the lungs than SLNs loaded with either drug alone. This synergy was linked to a reduced Bcl-2/Bax ratio, promoting apoptosis [1].

G cluster_legend Color Legend: Process Flow cluster_lipid cluster_aq cluster_form cluster_final A Lipid/API Prep B Aqueous Phase Prep C Formulation D Final System L1 Heat Lipid (GMS), Stabilizer (DDAB) & AP L2 Melt to form molten lipid phase L1->L2 F1 Mix phases & high-shear pre-emulsification L2->F1 A1 Heat Surfactant Solution (Pluronic F-68) A2 Form hot aqueous phase A1->A2 A2->F1 F2 Probe sonication for size reduction F1->F2 S1 Cool emulsion in ice bath F2->S1 S2 Lipid recrystallizes into AP-loaded SLNs S1->S2

Diagram 1: Experimental workflow for preparing this compound Solid Lipid Nanoparticles (SLNs) via hot homogenization and ultrasonication.

How to Choose the Right Nanocarrier

Your choice between SLNs and liposomes should be guided by the specific requirements of your application:

  • Choose SLNs if: Your priority is maximizing the chemical stability of AP during storage, you are focusing on systemic administration for cancer therapy, or you wish to leverage a system with proven synergistic effects with chemotherapeutic drugs [1] [4].
  • Consider Liposomes (Aspasomes) if: Your application is primarily for transdermal delivery, as their structure can enhance skin penetration, and you want to utilize the inherent antioxidant properties of the AP-based bilayer for targeting oxidative stress in the skin [5].

References

ascorbyl palmitate bioflavonoids combination effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Effects and Performance

The table below summarizes key experimental findings from studies on related combinations.

Combination / Formulation Experimental Model Key Measured Outcomes Results & Efficacy Source

| Ascorbyl Palmitate (AP) + Sodium Ascorbyl Phosphate (SAP) | Human clinical trial (33 female volunteers); 12-week topical application [1] | Melanin Index: Measured via Mexameter. Erythema (Redness): Measured via Mexameter. | Significant reduction in both melanin and erythema compared to control. | [1] | | Bioflavonoids + Liposoluble Vitamins (incl. Ascorbyl Tetraisopalmitate) | In vitro & In vivo (hairless mice); topical application [2] | Antioxidant Activity: In vitro chemiluminescence assay. Photoprotection: In vivo sunburn cell count after UV exposure. | Synergistic antioxidant effect in vitro. Significant reduction in sunburn cell formation in vivo; no significant effect on erythema or TEWL. | [2] | | This compound (AP) alone (Neural Uptake) | Animal model (rats); oral administration [3] | Tissue Ascorbate Content: Measured via HPLC in cerebral cortex and carotid body. | ~10x higher ascorbate levels in neural tissues after AP vs. ascorbic acid. | [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Protocol 1: Clinical Efficacy for Skin Hyperpigmentation and Erythema [1]

This protocol evaluates the synergistic effects of this compound (AP) and Sodium Ascorbyl Phosphate (SAP) in multiple emulsions.

  • Formulations: Prepared Water-in-Oil-in-Water (W/O/W) multiple emulsions.
    • ME1: 0.5% AP (oil phase) + 0.25% SAP (internal/external aqueous phase).
    • ME2: 0.5% AP (oil phase) + 0.5% SAP (external aqueous phase).
    • ME3: 0.5% AP (oil phase) + 0.5% SAP (internal aqueous phase).
    • Control: Vehicle without active ingredients.
  • Study Design:
    • Type: Single-blinded, placebo-controlled, split-face trial.
    • Subjects: 33 female volunteers (aged 22-25).
    • Duration: 12 weeks.
    • Application: Daily at bedtime; left cheek (active formulation), right cheek (control).
  • Measurements and Instrumentation:
    • Primary Endpoints: Melanin Index and Erythema Index.
    • Instrument: Mexameter (Courage & Khazaka), a reflectance spectrophotometer.
    • Timing: Baseline, then 2, 4, 6, 8, 10, and 12 weeks.
    • Environment: Measurements taken in a controlled environment (22 ± 2°C, 50 ± 5% relative humidity) after a 30-minute acclimation period.
  • Data Analysis: Statistically significant differences were determined using ANOVA (p < 0.05).
Protocol 2: In Vitro Antioxidant and In Vivo Photoprotective Effects [2]

This protocol assesses the synergy between bioflavonoids and a liposoluble vitamin C derivative, Ascorbyl Tetraisopalmitate (ATIP).

  • Formulation: Solutions containing an association of bioflavonoids, retinyl palmitate, tocopheryl acetate, and ATIP.
  • In Vitro Antioxidant Assay:
    • Method: Chemiluminescence assay.
    • Procedure: The antioxidant activity of the combined solution was compared against each substance separately by measuring their ability to quench light emission from a reactive oxygen species-generating system.
  • In Vivo Photoprotection Study:
    • Model: Hairless mice.
    • Treatment: Topical application of formulations with or without (vehicle) the 5% active association for 5 days.
    • Challenge: Skin was irradiated with UVA/B light 15 minutes after the final application.
    • Outcome Measures:
      • Erythema: Visual assessment.
      • Transepidermal Water Loss (TEWL): Measured to assess skin barrier damage.
      • Sunburn Cells: Histological counting of sunburn cells in skin biopsies to quantify UV-induced cell death.

Mechanism of Action and Research Outlook

The potential synergistic effect of this compound and bioflavonoids is rooted in their complementary mechanisms of action, which can be visualized as a multi-targeted defense system against oxidative stress.

G Oxidative Stress\n(ROS, UV Exposure) Oxidative Stress (ROS, UV Exposure) Lipid Peroxidation Lipid Peroxidation Oxidative Stress\n(ROS, UV Exposure)->Lipid Peroxidation DNA/Protein Damage DNA/Protein Damage Oxidative Stress\n(ROS, UV Exposure)->DNA/Protein Damage Inflammation Inflammation Oxidative Stress\n(ROS, UV Exposure)->Inflammation This compound (Lipophilic) This compound (Lipophilic) Integrates into Cell Membranes Integrates into Cell Membranes This compound (Lipophilic)->Integrates into Cell Membranes 1. Incorporates Hydrolyzed to Ascorbic Acid Hydrolyzed to Ascorbic Acid This compound (Lipophilic)->Hydrolyzed to Ascorbic Acid 2. Hydrolyzed Protects Membrane Lipids\nfrom Peroxidation Protects Membrane Lipids from Peroxidation Integrates into Cell Membranes->Protects Membrane Lipids\nfrom Peroxidation Regenerates Vitamin E Regenerates Vitamin E Integrates into Cell Membranes->Regenerates Vitamin E Directly Scavenges Free Radicals\nin Aqueous Cell Compartments Directly Scavenges Free Radicals in Aqueous Cell Compartments Hydrolyzed to Ascorbic Acid->Directly Scavenges Free Radicals\nin Aqueous Cell Compartments Enhanced Membrane Protection Enhanced Membrane Protection Regenerates Vitamin E->Enhanced Membrane Protection Bioflavonoids (Polyphenolic) Bioflavonoids (Polyphenolic) Direct Free Radical Scavenging Direct Free Radical Scavenging Bioflavonoids (Polyphenolic)->Direct Free Radical Scavenging Multiple Mechanisms Metal Ion Chelation\n(Fe, Cu) Metal Ion Chelation (Fe, Cu) Bioflavonoids (Polyphenolic)->Metal Ion Chelation\n(Fe, Cu) Modulation of\nEnzymatic Activity Modulation of Enzymatic Activity Bioflavonoids (Polyphenolic)->Modulation of\nEnzymatic Activity Reduced Oxidative Damage Reduced Oxidative Damage Direct Free Radical Scavenging->Reduced Oxidative Damage Anti-inflammatory &\nSkin-Lightening Effects Anti-inflammatory & Skin-Lightening Effects Modulation of\nEnzymatic Activity->Anti-inflammatory &\nSkin-Lightening Effects Enhanced Membrane Protection->Reduced Oxidative Damage Metal Ion Chelation Metal Ion Chelation Reduces ROS Generation\nvia Fenton Reaction Reduces ROS Generation via Fenton Reaction Metal Ion Chelation->Reduces ROS Generation\nvia Fenton Reaction Protects Membrane Lipids Protects Membrane Lipids Improved Skin Barrier Improved Skin Barrier Protects Membrane Lipids->Improved Skin Barrier Directly Scavenges Free Radicals Directly Scavenges Free Radicals Directly Scavenges Free Radicals->Reduced Oxidative Damage Reduces ROS Generation Reduces ROS Generation Reduces ROS Generation->Reduced Oxidative Damage

The diagram shows how this compound acts in lipid-rich environments like cell membranes, while bioflavonoids work throughout cells by scavenging radicals and chelating metals. Together, they create a comprehensive defense network [4] [5] [2].

Conclusion and Research Implications

Current evidence suggests that combining lipid-soluble vitamin C derivatives like this compound with bioflavonoids holds promise for enhanced efficacy in dermatological applications, primarily through complementary antioxidant mechanisms and potential synergy.

For your comparison guide, the most robust supporting data exists for:

  • Photoprotection and Anti-aging: Based on reduced sunburn cells and synergistic antioxidant activity [2].
  • Skin Brightening: Supported by clinical data on melanin reduction from AP and SAP combinations [1].

A key research gap is a direct, controlled clinical investigation of the specific This compound-bioflavonoid combination. Future studies should focus on standardizing the bioflavonoid component and directly comparing this pair against other antioxidant combinations.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White or yellowish-white powder with a citrus-like odour
Solid

Color/Form

White or yellowish white powder

XLogP3

6.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

414.26175355 g/mol

Monoisotopic Mass

414.26175355 g/mol

Boiling Point

546.00 to 547.00 °C. @ 760.00 mm Hg

Heavy Atom Count

29

Odor

Citrus-like

Appearance

Solid powder

Melting Point

Between 107 °C and 117 °C
107 - 117 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QN83US2B0N

Therapeutic Uses

Antimutagenic Agents; Antioxidants
Ascorbyl palmitate has a vitamin C activity approximately equal to that of L-ascorbic acid. ... Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, the enzymes involved in the intracellular biosynthesis of collagen.
/Experimental Therapy/ QR-333, a topical compound that contains quercetin, a flavonoid with aldose reductase inhibitor effects, ascorbyl palmitate, and vitamin D(3), was formulated to decrease the oxidative stress that contributes to peripheral diabetic neuropathy and thus alleviate its symptoms. ... This randomized, placebo-controlled, double-blind trial included 34 men and women (21-71 years of age) with Type 1 or 2 diabetes and diabetic neuropathy who applied QR-333 or placebo (2:1 ratio), three times daily for 4 weeks, to each foot where symptoms were experienced. ... QR-333 reduced the severity of numbness, jolting pain, and irritation from baseline values. Improvements were also seen in overall and specific quality-of-life measures. QR-333 was well tolerated. Eleven patients in the QR-333 group reported 23 adverse events (all mild or moderate); 4 in the placebo group reported 5 events (all moderate). One patient who applied QR-333 noted a pricking sensation twice, the only adverse event considered possibly related to study treatment...
The presence of ascorbyl palmitate in oral supplements contributes to the ascorbic acid content of the supplement and probably helps protect fat-soluble antioxidants in the supplement.

Mechanism of Action

... Whether L-ascorbic acid 6-palmitate (AAP), an amphipathic derivative of AA, has chemopreventive effects /was examined/ using a gap-junctional intercellular communication (GJIC) model. AAP and ascorbic acid (AA) exhibited dose-dependent free radical-scavenging activities and inhibited hydrogen peroxide (H(2)O(2))-induced intracellular reactive oxygen species (ROS) production in normal rat liver epithelial cells. Unexpectedly, however, AAP did not protect against the inhibition of GJIC induced by H(2)O(2); instead, it inhibited GJIC synergistically with H(2)O(2). AAP inhibited GJIC in a dose-dependent and reversible manner. This inhibitory effect was not due to the conjugated lipid structure of AAP, as treatment with palmitic acid alone failed to inhibit GJIC under the same conditions. The inhibition of GJIC by AAP was restored in the presence of mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) kinase (MEK) inhibitor U0126, but not in the presence of other signal inhibitors and antioxidant (PKC inhibitors, EGFR inhibitor, NADPH oxidase inhibitor, catalase, vitamin E, or AA), indicating the critical involvement of MEK signaling in the GJIC inhibitory activity of AAP. Phosphorylation of ERK and connexin 43 (Cx43) was observed following AAP treatment, and this was reversed by U0126. These results suggest that the AAP-induced inhibition of GJIC is mediated by the phosphorylation of Cx43 via activation of the MEK-ERK pathway.

Impurities

The National Formulary states that ascorbyl palmitate must contain between 95.0% and 100.5% of C22H3807, based on the dried weight. Depending on the method of manufacture, ascorbyl palmitate could contain stearic acid, because palmitic acid samples contain large quantities of stearic acid.

Absorption Distribution and Excretion

When incorporated into the cell membranes of human red blood cells, ascorbyl palmitate has been found to protect them from oxidative damage and to protect alpha-tocopherol (a fat-soluble antioxidant) from oxidation by free radicals. However, the protective effects of ascorbyl palmitate on cell membranes have only been demonstrated in the test tube. Taking ascorbyl palmitate orally probably doesn't result in any significant incorporation into cell membranes because most of it appears to be hydrolyzed (broken apart into palmitate and ascorbic acid) in the human digestive tract before it is absorbed. The ascorbic acid released by the hydrolysis of ascorbyl palmitate appears to be as bioavailable as ascorbic acid alone.
When applied topically to guinea pigs, ascorbyl palmitate penetrated the skin barrier so that ascorbic acid content in the skin, liver, and blood increased eight-, seven-, and four-fold, respectively, when compared to control animals that did not receive ascorbyl palmitate.
(14)C-Ascorbyl palmitate was applied to the skin of scorbutic (affected by scurvy) guinea pigs. Following the topical application, ascorbic acid concentrations in the skin, liver, kidneys, and blood were four to eight times greater than in the control.
Ascorbyl palmitate dissolved in a sodium taurocholate solution was hydrolyzed by homogenates of the liver, pancreas, and intestines of guinea pigs. Approximately 80% of ascorbyl palmitate was hydrolyzed to free ascorbic acid by homogenates of the small intestine and pancreas. ... Ascorbyl palmitate (the equivalent of 20 mg of ascorbic acid) was orally administered to guinea pigs, and the amount of free ascorbic acid excreted in the urine was measured. Greater amounts of acid were excreted at 0-24 hours than at 24-48 hours. A similar trend was found in these organs of free ascorbic acid content when L-ascorbic acid was administered instead, but a reverse tendency was observed with ascorbyl palmitate.

Metabolism Metabolites

Vitamin C (ascorbic acid) is a non-enzymatic antioxidant important in protecting the lung against oxidative damage and is decreased in lung lining fluid of horses with airway inflammation. To examine possible therapeutic regimens in a species with ascorbate-synthesising capacity, ... Te effects of oral supplementation of two forms of ascorbic acid, (each equivalent to 20 mg ascorbic acid per kg body weight) on the pulmonary and systemic antioxidant status of six healthy ponies in a 3 x 3 Latin square design. Two weeks supplementation with ascorbyl palmitate significantly increased mean plasma ascorbic acid concentrations compared to control (29 +/-- 5 and 18 +/- 7 umol/L, respectively; p < 0.05). Calcium ascorbyl-2-monophosphate, a more stable form of ascorbic acid, also increased mean plasma ascorbic acid concentrations, but not significantly (23 +/- 1 umol/L; p = 0.07). The concentration of ascorbic acid in bronchoalveolar lavage fluid increased in five out of six ponies following supplementation with either ascorbyl palmitate or calcium ascorbyl-2-monophosphate compared with control (30 +/- 10, 25 +/- 4 and 18 +/- 8 umol/L, respectively; p < 0.01). Neither supplement altered the concentration of glutathione, uric acid or alpha-tocopherol in plasma or bronchoalveolar lavage fluid. In conclusion, the concentration of lung lining fluid ascorbic acid is increased following ascorbic acid supplementation (20 mg/kg body weight) in an ascorbate-synthesising species.
It has been known that solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) have occlusive effects, but ascorbyl palmitate (AP) incorporation moisturized skin significantly better than placebo in short-term (p < 0.001) and long-term trials (p < 0.01) for both SLN and NLC. In the second part of the study, SLN and NLC were found to sustain the penetration of AP through excised human skin about 1/2 and 2/3 times compared to NE (p < 0.001 and p < 0.01), respectively...
6-O-Palmitoyl-L-ascorbic acid dissolved in a sodium taurocholate solution was hydrolyzed by homogenates of the pancreas, liver, and intestines of guinea pigs.

Wikipedia

Ascorbyl_palmitate

Use Classification

Food additives
Fragrance Ingredients

Methods of Manufacturing

Ascorbyl palmitate is prepared by condensing palmitoyl chloride and ascorbic acid in the presence of a dehydrochlorinating agent such as pyridine. It is also formed in the reaction of L-ascorbic acid and palmitic acid.

General Manufacturing Information

L-Ascorbic acid, 6-hexadecanoate: ACTIVE
Ascorbyl palmitate is an antioxidant in foods containing vegetable oil and animal fats; more recently it has appeared in the neutraceutical pantheon under the name "ester-C."
Active compounds can be protected against degradation by incorporation into colloidal carrier systems. The stabilizing effect of carrier systems for ascorbyl palmitate (AP) was investigated using microemulsions (ME), liposomes and solid lipid nanoparticles (SLN). Analysis of chemical stability by HPLC showed that AP is most resistant against oxidation in non-hydrogenated soybean lecithin liposomes, followed by SLN, w/o and o/w ME, and hydrogenated soybean lecithin liposomes...
Ascorbic acid (AA), also known as vitamin C, is a very popular skin-whitening agent used in cosmetics. However, the use of AA (and also its sodium or magnesium salts) in cosmetic products is limited owing to its labile oxidative properties. In order to avoid its early degradation, different derivatives have been designed, such as ascorbyl phosphate (APH; as magnesium or sodium salts) and ascorbyl palmitate (AP), and more recently the ascorbyl glucoside (AG).

Interactions

Male MEl mice in which hepatotoxicity had been induced by the feeding of 600 mg/kg acetaminophen had covalent binding of acetaminophen metabolites to hepatic proteins, a depletion of hepatic nonprotein sulphydryl groups after 2 hours, and a dramatic increase in plasma alanine aminotransferase activity after 24 hours. The coadministration of acetaminophen and ascorbyl palmitate reduced this binding within 2 and 4 hours (to 31% and 22%, respectively), reduced the depletion in nonprotein sulfhdryl groups and aminotransferase activity, and completely prevented the 35% mortality observed at 24 hours after acetaminophen treatment alone. Ascorbyl palmitate appeared to prevent hepatic damage by removing the reactive acetaminophen metabolites and by having a sparing action on reduced hepatic glutathione.
Ascorbyl palmitate when topically applied at small doses inhibited 12-O-tetradecanoylphorbol-13-acetate-induced (TPA-induced) ornithine decarboxylase activity, tumor production, and DNA synthesis in mouse epithelial cell. A dose of 4 umol of ascorbyl palmitate inhibited by 60-70% after one topical application of 2 nmol TPA. When 5 nmol TPA was administered with 5 pmol ascorbyl palmitate twice weekly to previously initiated mice, 91% of tumors were inhibited per mouse.
... This work ... sought to determine the antioxidative properties of a lipid-soluble derivative of ascorbic acid, ascorbic acid-6-palmitate. ... Ascorbic acid-6-palmitate reduced cellular levels of reactive oxygen species following ultraviolet B irradiation. Treatment of keratinocytes with ascorbic acid-6-palmitate inhibited ultraviolet-B-mediated activation of epidermal growth factor receptor, extracellular regulated kinases 1 and 2, and p38 kinase because of its ability to prevent reduced glutathione depletion and scavenge hydrogen peroxide. Ascorbic acid-6-palmitate strongly promoted ultraviolet-B-induced lipid peroxidation, c-Jun N-terminal kinase activation, and cytotoxicity, however. End products of lipid peroxidation, such as 4-hydroxy-2-nonenal, have been reported to mediate stress-activated protein kinase activation and cell toxicity in epithelial cells. The lipid component of ascorbic acid-6-palmitate probably contributes to the generation of oxidized lipid metabolites that are toxic to epidermal cells. /The/ data suggest that, despite its antioxidant properties, ascorbic acid-6-palmitate may intensify skin damage following physiologic doses of ultraviolet radiation.
... The effects of various antioxidants, including ascorbyl palmitate, on rabbit platelet functions /were studied/ by means of thromboxane B2 synthesis and enzyme immunoassay. Ascorbyl palmitate inhibited A-23187-induced thromboxane B2 synthesis at 1.0 X 10-5 M and above, and thrombin-induced synthesis at 1. X 10-7 M when added simultaneously. The pretreatment of platelets with ascorbyl palmitate also inhibited both agonist-induced syntheses unless the platelets had been stimulated with thrombin. When the rabbits were fed ADI concentrations of ascorbyl palmitate for 5 days, agonist-induced activation of platelets also was reduced considerably.
For more Interactions (Complete) data for Ascorbyl palmitate (14 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Zariwala MG, Farnaud S, Merchant Z, Somavarapu S, Renshaw D. Ascorbyl palmitate/DSPE-PEG nanocarriers for oral iron delivery: preparation, characterisation and in vitro evaluation. Colloids Surf B Biointerfaces. 2014 Mar 1;115:86-92. doi: 10.1016/j.colsurfb.2013.11.028. Epub 2013 Nov 23. PubMed PMID: 24333557.
2: Javidipour I, Tüfenk R, Baştürk A. Effect of ascorbyl palmitate on oxidative stability of chemically interesterified cottonseed and olive oils. J Food Sci Technol. 2015 Feb;52(2):876-84. doi: 10.1007/s13197-013-1086-8. Epub 2013 Jul 20. PubMed PMID: 25694696; PubMed Central PMCID: PMC4325068.
3: Sánchez Vallecillo MF, Minguito de la Escalera MM, Aguirre MV, Ullio Gamboa GV, Palma SD, González-Cintado L, Chiodetti AL, Soldano G, Morón G, Allemandi DA, Ardavín C, Pistoresi-Palencia MC, Maletto BA. A liquid crystal of ascorbyl palmitate, used as vaccine platform, provides sustained release of antigen and has intrinsic pro-inflammatory and adjuvant activities which are dependent on MyD88 adaptor protein. J Control Release. 2015 Sep 28;214:12-22. doi: 10.1016/j.jconrel.2015.07.008. Epub 2015 Jul 15. PubMed PMID: 26188153.
4: Kong L, Ziegler GR. Molecular encapsulation of ascorbyl palmitate in preformed V-type starch and amylose. Carbohydr Polym. 2014 Oct 13;111:256-63. doi: 10.1016/j.carbpol.2014.04.033. Epub 2014 Apr 21. PubMed PMID: 25037350.
5: Benedini L, Antollini S, Fanani ML, Palma S, Messina P, Schulz P. Study of the influence of ascorbyl palmitate and amiodarone in the stability of unilamellar liposomes. Mol Membr Biol. 2014 Mar-May;31(2-3):85-94. doi: 10.3109/09687688.2014.896956. Epub 2014 Mar 20. PubMed PMID: 24650150.
6: Bamidele OP, Duodu KG, Emmambux MN. Encapsulation and antioxidant activity of ascorbyl palmitate with maize starch during pasting. Carbohydr Polym. 2017 Jun 15;166:202-208. doi: 10.1016/j.carbpol.2017.02.095. Epub 2017 Feb 27. PubMed PMID: 28385224.
7: Ivanov V, Ivanova S, Kalinovsky T, Niedzwiecki A, Rath M. Inhibition of collagen synthesis by select calcium and sodium channel blockers can be mitigated by ascorbic acid and ascorbyl palmitate. Am J Cardiovasc Dis. 2016 May 18;6(2):26-35. eCollection 2016. PubMed PMID: 27335688; PubMed Central PMCID: PMC4913212.
8: Mottola M, Wilke N, Benedini L, Oliveira RG, Fanani ML. Ascorbyl palmitate interaction with phospholipid monolayers: electrostatic and rheological preponderancy. Biochim Biophys Acta. 2013 Nov;1828(11):2496-505. doi: 10.1016/j.bbamem.2013.06.016. Epub 2013 Jun 24. PubMed PMID: 23806650.
9: Kim MK, Lee JS, Kim KY, Lee HG. Ascorbyl palmitate-loaded chitosan nanoparticles: characteristic and polyphenol oxidase inhibitory activity. Colloids Surf B Biointerfaces. 2013 Mar 1;103:391-4. doi: 10.1016/j.colsurfb.2012.09.038. Epub 2012 Oct 13. PubMed PMID: 23247266.
10: Sharma S, Kanwar K, Kanwar SS. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L). 3 Biotech. 2016 Dec;6(2):183. doi: 10.1007/s13205-016-0486-7. Epub 2016 Aug 27. PubMed PMID: 28330255; PubMed Central PMCID: PMC5002271.
11: Alemán M, Bou R, Tres A, Polo J, Codony R, Guardiola F. Oxidative stability of a heme iron-fortified bakery product: Effectiveness of ascorbyl palmitate and co-spray-drying of heme iron with calcium caseinate. Food Chem. 2016 Apr 1;196:567-76. doi: 10.1016/j.foodchem.2015.09.031. Epub 2015 Sep 11. PubMed PMID: 26593529.
12: Teneva O, Dimcheva N. Electrochemical assay of the antioxidant ascorbyl palmitate in mixed medium. Food Chem. 2016 Jul 15;203:35-40. doi: 10.1016/j.foodchem.2016.02.008. Epub 2016 Feb 2. PubMed PMID: 26948586.
13: Kancheva V, Slavova-Kazakova A, Fabbri D, Dettori MA, Delogu G, Janiak M, Amarowicz R. Protective effects of equimolar mixtures of monomer and dimer of dehydrozingerone with α-tocopherol and/or ascorbyl palmitate during bulk lipid autoxidation. Food Chem. 2014 Aug 15;157:263-74. doi: 10.1016/j.foodchem.2014.02.036. Epub 2014 Feb 19. PubMed PMID: 24679780.
14: Janesirisakule S, Sinthusake T, Wanichwecharungruang S. Nanocarrier with self-antioxidative property for stabilizing and delivering ascorbyl palmitate into skin. J Pharm Sci. 2013 Aug;102(8):2770-9. doi: 10.1002/jps.23641. Epub 2013 Jun 17. PubMed PMID: 23775704.
15: Spiclin P, Gasperlin M, Kmetec V. Stability of ascorbyl palmitate in topical microemulsions. Int J Pharm. 2001 Jul 17;222(2):271-9. PubMed PMID: 11427357.
16: Benedini L, Messina PV, Palma SD, Allemandi DA, Schulz PC. The ascorbyl palmitate-polyethyleneglycol 400-water system phase behavior. Colloids Surf B Biointerfaces. 2012 Jan 1;89:265-70. doi: 10.1016/j.colsurfb.2011.09.030. Epub 2011 Sep 22. PubMed PMID: 21996464.
17: Gosenca M, Obreza A, Pečar S, Gašperlin M. A new approach for increasing ascorbyl palmitate stability by addition of non-irritant co-antioxidant. AAPS PharmSciTech. 2010 Sep;11(3):1485-92. doi: 10.1208/s12249-010-9507-8. Epub 2010 Sep 16. PubMed PMID: 20845090; PubMed Central PMCID: PMC2974129.
18: Jukanti R, Devraj G, Shashank AS, Devraj R. Biodistribution of ascorbyl palmitate loaded doxorubicin pegylated liposomes in solid tumor bearing mice. J Microencapsul. 2011;28(2):142-9. doi: 10.3109/02652048.2010.542496. PubMed PMID: 21265713.
19: Gosenca M, Bešter-Rogač M, Gašperlin M. Lecithin based lamellar liquid crystals as a physiologically acceptable dermal delivery system for ascorbyl palmitate. Eur J Pharm Sci. 2013 Sep 27;50(1):114-22. doi: 10.1016/j.ejps.2013.04.029. Epub 2013 May 3. PubMed PMID: 23643736.
20: Paneva D, Manolova N, Argirova M, Rashkov I. Antibacterial electrospun poly(ɛ-caprolactone)/ascorbyl palmitate nanofibrous materials. Int J Pharm. 2011 Sep 15;416(1):346-55. doi: 10.1016/j.ijpharm.2011.06.032. Epub 2011 Jun 24. PubMed PMID: 21726615.

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